molecular formula C20H28O2 B080657 Norgesterone CAS No. 13563-60-5

Norgesterone

Cat. No.: B080657
CAS No.: 13563-60-5
M. Wt: 300.4 g/mol
InChI Key: YPVUHOBTCWJYNQ-SLHNCBLASA-N
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Description

Norgesterone is a potent, orally active synthetic progestin and a derivative of 19-nortestosterone, closely related to Norethisterone. Its primary research value lies in the study of progesterone receptor (PR) signaling and the physiological effects of progestogenic activity. As a selective agonist for the PR, this compound is a critical tool for investigating the role of progestins in regulating the female reproductive cycle, endometrial development, and the maintenance of pregnancy. Beyond reproductive biology, its applications extend to oncology research, particularly in the study of hormone-responsive cancers such as breast and endometrial cancer, where it is used to explore the effects of progestin therapy on tumor cell proliferation and apoptosis. Furthermore, this compound serves as a key intermediate in the synthesis of more complex steroidal compounds, making it valuable for medicinal chemistry and pharmaceutical development. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and high purity, enabling reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUHOBTCWJYNQ-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60159482
Record name Norgesterone
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Molecular Weight

300.4 g/mol
Source PubChem
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CAS No.

13563-60-5
Record name Norgesterone
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Record name Norgesterone [INN]
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Record name Norgesterone
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Record name NORGESTERONE
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Foundational & Exploratory

In-depth Technical Guide: The In Vitro Mechanism of Action of Norgesterone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Norgesterone and its related 19-nortestosterone derivatives are synthetic progestins that form the basis of numerous hormonal therapies. A profound understanding of their molecular mechanism of action is critical for optimizing therapeutic applications and driving innovation in drug development. This technical guide delivers a comprehensive analysis of the in vitro mechanism of this compound, detailing its interaction with progesterone (B1679170) receptors, the ensuing downstream signaling events, and the subsequent modulation of gene expression. This document integrates quantitative data from seminal studies, detailed experimental protocols for key assays, and visual diagrams of cellular pathways to provide a robust resource for the scientific community.

Core Mechanism: Progesterone Receptor Interaction and Activation

The primary mechanism of action for this compound, like other progestins, is mediated through its binding to and activation of intracellular progesterone receptors (PR).[1] PRs are ligand-activated transcription factors that exist predominantly as two isoforms, PR-A and PR-B, transcribed from the same gene but initiated from different promoters.[2] These isoforms can form homodimers (A:A, B:B) and heterodimers (A:B), leading to differential regulation of target genes.[3]

In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs. This event exposes a nuclear localization signal, prompting the receptor-ligand complex to dimerize and translocate into the nucleus.[1][5]

Receptor_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP Inactive PR-HSP Complex This compound->PR_HSP Binds PR_Active Active PR (Ligand-Bound) PR_HSP->PR_Active HSP Dissociation Dimer PR-PR Dimer PR_Active->Dimer Dimerization PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription PRE->Transcription Recruits Co-factors

Caption: Ligand binding, receptor activation, and nuclear translocation pathway.

Quantitative Binding Affinity

The potency of a progestin is initially characterized by its binding affinity for the progesterone receptor. This is typically determined through in vitro competitive binding assays using cell lines rich in PR, such as the human breast cancer cell line T47D.[6][7] The data often includes the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) compared to a reference compound.

Table 1: Progesterone Receptor Binding Affinity of this compound and Related Progestins

Compound Receptor Source Relative Binding Affinity (RBA)a IC50 (nM) Reference
Progesterone Rabbit Uterus 100% ~30 [8]
Levonorgestrel (active form of Norgestrel) Rabbit Uterus ~500% ~6 [8]
Norethisterone (Norethindrone) Human Endometrium ~100-150% Not Specified [9][10]
Norgestimate (B1679921) Rabbit Uterus ~100% ~30 [8]
Gestodene Rabbit Uterus ~900% ~3.3 [8]

aRelative Binding Affinity compared to progesterone, set at 100%.

Regulation of Gene Expression

Upon binding to DNA at specific sequences known as Progesterone Response Elements (PREs), the this compound-PR complex recruits a suite of co-activators and co-repressors to modulate the transcription of target genes.[11] This genomic signaling pathway is the foundation of progestogenic effects on cellular processes like proliferation, differentiation, and apoptosis.

Transcriptional Activity

The ability of this compound to activate gene transcription is quantified using reporter gene assays.[12][13] In these systems, cells are transfected with a plasmid containing a PRE-driven reporter gene (e.g., luciferase). The luminescence produced upon addition of a substrate is proportional to the transcriptional activity induced by the compound.

Table 2: In Vitro Transcriptional Activity of Progestins in PR-Positive Cells

Compound Cell Line Reporter System EC50 (nM) Key Finding Reference
Norethindrone T47D MMTV-Luciferase ~0.03 Potent stimulation of ER+ breast cancer cell growth. [14]
Norgestrel MCF-7 MMTV-Luciferase ~0.2 Stimulated growth, blockable by antiestrogens. [14]

| Progestins (general) | COS-1 | PRE-Luciferase | Varies | EC50 values are well below reported serum levels in users. |[15] |

Regulation of Key Target Genes

This compound and related progestins regulate a wide array of genes critical to cellular function. In the context of breast cancer cell lines, progestins have been shown to modulate genes involved in cell cycle progression, apoptosis, and growth factor signaling.[16][17]

Table 3: Examples of Progestin-Regulated Genes in T47D Breast Cancer Cells

Gene Function Regulation by Progestin Reference
CCND1 (Cyclin D1) G1/S phase cell cycle progression Upregulation [16][18]
SGK1 Cell survival, ion transport Upregulation [18]
c-Myc Cell cycle entry, proliferation Upregulation [16]
BCL2 Inhibition of apoptosis Upregulation
p21 Cell cycle inhibitor Phosphorylation & nuclear exclusion [18]

| EGFR | Growth factor signaling | Upregulation |[11] |

Experimental Protocols

Reproducible and rigorous in vitro assays are essential for characterizing the mechanism of action of this compound. Below are detailed protocols for two fundamental experimental techniques.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of this compound for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: Prepare a cytosolic fraction from PR-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D) through homogenization and ultracentrifugation.

  • Assay Setup: In assay tubes, combine the cytosol preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058).

  • Competition: Add varying concentrations of unlabeled this compound (competitor) or a reference standard (e.g., unlabeled progesterone) in serial dilutions. Include a control for non-specific binding using a large excess of the unlabeled standard.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[19]

  • Separation: Separate receptor-bound from free radioligand. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs free radioligand, followed by centrifugation.[19]

  • Quantification: Measure the radioactivity in the supernatant (bound fraction) using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve and used to calculate the binding affinity (Ki) or relative binding affinity (RBA).

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Separation & Analysis Receptor_Prep 1. Prepare PR-rich Cytosol Incubation 3. Incubate Cytosol, [³H]-Ligand, and Unlabeled this compound (4°C, 18-24h) Receptor_Prep->Incubation Ligand_Prep 2. Prepare Serial Dilutions of Unlabeled this compound Ligand_Prep->Incubation Separation 4. Separate Bound/Free Ligand (Charcoal Adsorption) Incubation->Separation Counting 5. Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis 6. Plot Data & Calculate IC50 / RBA Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Luciferase Reporter Gene Assay

Objective: To measure the dose-dependent transcriptional activation of the progesterone receptor by this compound.

Methodology:

  • Cell Culture: Plate PR-positive cells (e.g., T47D, HEK293T) in multi-well plates and grow in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background hormonal effects.

  • Transfection: Co-transfect cells with two plasmids using a suitable lipid-based transfection reagent:

    • Reporter Plasmid: Contains a luciferase gene downstream of a promoter with multiple PREs (e.g., pGL4.35[luc2P/9X-GAL4-UAS/Hygro]).[20][21]

    • Control Plasmid: Contains a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter (e.g., pRL-SV40) to normalize for transfection efficiency and cell viability.[12]

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate cells with the compounds for 16-24 hours at 37°C.[12]

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

  • Luminometry: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Summary of Signaling Pathways

The in vitro action of this compound is a multi-step process that translates a chemical signal into a biological response. While the genomic pathway is primary, evidence also points to non-genomic, rapid signaling initiated by a subpopulation of PR at the cell membrane, which can activate kinase cascades like the MAPK pathway.[5][22] This can, in turn, phosphorylate and modulate the activity of the nuclear PR, demonstrating a complex interplay between the two pathways.

Full_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_inactive Inactive PR-HSP Complex This compound->PR_inactive Binds PR_active Active PR PR_inactive->PR_active HSPs off Dimer PR Dimer PR_active->Dimer MAPK MAPK Pathway (Rapid Signaling) PR_active->MAPK Non-genomic PRE PRE on DNA Dimer->PRE Binds MAPK->Dimer Phosphorylates Gene_Mod Gene Expression Modulation PRE->Gene_Mod mRNA mRNA Synthesis Gene_Mod->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Apoptosis) Protein->Response

Caption: Integrated genomic and non-genomic signaling pathways of this compound.

Conclusion

The in vitro mechanism of action of this compound is centered on its function as a potent agonist for the progesterone receptor. Through high-affinity binding, this compound initiates a well-orchestrated series of events including receptor dimerization, nuclear translocation, and the transcriptional regulation of a specific set of target genes. Quantitative analysis through binding and reporter assays confirms its potency, while gene expression studies reveal its impact on key cellular processes. The detailed methodologies and consolidated data presented herein provide a foundational resource for researchers and drug developers aiming to further explore the pharmacology of this compound and innovate within the field of hormonal therapeutics.

References

An In-depth Technical Guide to the Synthesis of Norgestrel and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for Norgestrel, a second-generation progestin, with a primary focus on its biologically active levorotatory enantiomer, Levonorgestrel (B1675169). Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel, with the latter being the active component.[] This document outlines the key chemical transformations, intermediates, and reaction conditions, presenting quantitative data in structured tables and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the synthetic processes.

Total Synthesis of Levonorgestrel

The total synthesis of Levonorgestrel is a notable achievement in steroid chemistry. A common and efficient approach commences with readily available starting materials, 6-methoxy-α-tetralone and 2-ethyl-1,3-cyclopentanedione (B179523). This pathway involves the construction of the steroidal backbone through a series of condensation, cyclization, and reduction reactions.

A representative synthesis involves the reaction of 6-methoxy-α-tetralone with vinylmagnesium bromide to form 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol. This intermediate is then condensed with 2-ethyl-1,3-cyclopentanedione to generate a tricyclic secosteroid. Subsequent intramolecular cyclization and dehydration afford a 13-ethylgona-1,3,5(10)-8,14-pentaene structure, which undergoes successive reduction and ethynylation to yield Levonorgestrel.[2]

Synthesis of Levonorgestrel from Methoxydienone (B195248)

A widely employed industrial synthesis of Levonorgestrel utilizes the intermediate 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, also known as methoxydienone.[3] This pathway is characterized by its efficiency and is detailed below.

Synthesis of Methoxydienone

Methoxydienone can be prepared from 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol through an oxidation reaction.[4]

Experimental Protocol: Oxidation of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol

A mixture of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (0.8 g), aluminium isopropoxide (0.36 g), toluene (B28343) (26 mL), and cyclohexanone (B45756) (8 mL) is refluxed under a nitrogen atmosphere for 3 hours.[4] Upon cooling, water (5 mL) is added, and the mixture is shaken vigorously. Anhydrous sodium sulphate (5 g) is added, and the mixture is allowed to stand for 30 minutes. The solution is then filtered, and the filtrate is combined with ether washings of the residue. The solvent is evaporated under reduced pressure to yield the crystalline solid 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[4]

Ethynylation of Methoxydienone

The subsequent step involves the ethynylation of the 17-keto group of methoxydienone to introduce the characteristic ethynyl (B1212043) group of Levonorgestrel. This is typically achieved by reacting methoxydienone with an acetylide salt, such as lithium acetylide, often in the presence of a complexing agent like ethylenediamine.[5] A patent describes the use of an alkynyllithium ammine complex for this transformation.[6]

Experimental Protocol: Ethynylation of Methoxydienone

Under anhydrous conditions, methoxydienone is reacted with lithium acetylide in a suitable aprotic solvent such as tetrahydrofuran (B95107), in the presence of ethylenediamine. The reaction is typically carried out at a temperature range of -10°C to 0°C for 3 to 6 hours.[7] This reaction yields the dienol ether intermediate, 13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.

Hydrolysis of the Dienol Ether Intermediate

The final step in this pathway is the acidic hydrolysis of the dienol ether to unveil the α,β-unsaturated ketone functionality in the A-ring of Levonorgestrel.

Experimental Protocol: Hydrolysis of Dienol Ether

A solution of the dienol ether intermediate (10 g) in 120 mL of tetrahydrofuran is treated with 45 mL of a 20% v/v sulfuric acid solution. The mixture is stirred at 65-68°C for 1-2 hours.[8] After completion of the reaction, the mixture is cooled to 20-30°C, and 50 mL of deionized water is added. The precipitated solid is filtered and slurried in 50 mL of water. A 23% aqueous ammonia (B1221849) solution is added to adjust the pH to 7-8. The mixture is stirred, filtered, and the wet cake is washed with water and dried under vacuum to yield Levonorgestrel.[8]

Quantitative Data for Levonorgestrel Synthesis from Dienol Ether

ParameterValueReference
Starting Material13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol (Dienol ether)[8]
ReagentsSulfuric acid, Water, Aqueous Ammonia[8]
SolventTetrahydrofuran[8]
Reaction Temperature65-68°C[8]
Reaction Time1-2 hours[8]
Yield84.6%[8]

Synthesis Pathway of Levonorgestrel from Methoxydienone

Levonorgestrel_Synthesis Methoxydienone Methoxydienone (13-ethyl-3-methoxygona-2,5(10)-dien-17-one) Dienol_Ether Dienol Ether Intermediate (13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol) Methoxydienone->Dienol_Ether Ethynylation (Lithium Acetylide) Levonorgestrel Levonorgestrel Dienol_Ether->Levonorgestrel Hydrolysis (H₂SO₄, H₂O)

Caption: Synthesis of Levonorgestrel from Methoxydienone.

Synthesis of Norgestimate from Levonorgestrel

Norgestimate, a third-generation progestin, is a prodrug that is metabolized to norelgestromin (B1679859) and levonorgestrel. Its synthesis involves the chemical modification of Levonorgestrel (d-norgestrel). The process includes acetylation of the 17-hydroxyl group, followed by oximation of the 3-keto group, and subsequent hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of Norgestimate

A detailed process for the synthesis of high-purity norelgestromin (the active component of norgestimate) involves the following steps:

  • Acetylation: d-Norgestrel is acetylated at the 17-position using acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride to form d-norgestrel acetate (B1210297).

  • Oximation: The 3-keto group of d-norgestrel acetate is then reacted with an oximation reagent, such as a hydroxylammonium salt in the presence of a base, to form the oxime.

  • Hydrolysis: Finally, the 17-acetyl group is hydrolyzed to yield norelgestromin.[3]

Quantitative Data for Norgestimate Synthesis

ParameterValueReference
Starting Materiald-Norgestrel (Levonorgestrel)[3]
Purity of Starting MaterialAt least 90%[3]
Acetylation ReagentAcetic Anhydride[3]
Oximation ReagentHydroxylammonium salt[3]
Purity of NorelgestrominAt least 99%[3]

Synthesis Pathway of Norgestimate from Levonorgestrel

Norgestimate_Synthesis Levonorgestrel Levonorgestrel (d-Norgestrel) Norgestrel_Acetate d-Norgestrel Acetate Levonorgestrel->Norgestrel_Acetate Acetylation (Acetic Anhydride, ZnCl₂) Norgestimate_Precursor d-(17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-ene-20-yn-3-one-oxime Norgestrel_Acetate->Norgestimate_Precursor Oximation (Hydroxylammonium salt) Norgestimate Norelgestromin (active component of Norgestimate) Norgestimate_Precursor->Norgestimate Hydrolysis

Caption: Synthesis of Norgestimate from Levonorgestrel.

Purification of Levonorgestrel

The purity of the final Levonorgestrel product is critical for its use as an active pharmaceutical ingredient. Impurities can arise from starting materials, intermediates, or side reactions during the synthesis. One common impurity, termed "O-impurity," can form during the hydrolysis of the dienol ether intermediate, particularly when using protic solvents like methanol.[7] The use of aprotic solvents for hydrolysis has been shown to minimize the formation of this impurity.[7]

Experimental Protocol: Purification of Crude Levonorgestrel

Crude Levonorgestrel (10 g) containing impurities is dissolved in 120 mL of tetrahydrofuran. To this solution, 30 mL of a 20% v/v sulfuric acid solution is added, and the mixture is stirred at 60-68°C for 1 hour. The reaction mass is then cooled to 20-30°C, stirred for 2-3 hours, and 50 mL of deionized water is added. The precipitated solid is filtered and washed with 20 mL of deionized water. The wet cake is slurried in 100 mL of water, and the pH is adjusted to 7-8 with a 23% aqueous ammonia solution. The solid is filtered, washed with water, and dried under vacuum to afford a white crystalline solid of high purity.[7]

Recrystallization of Levonorgestrel

For further purification, 40 g of Levonorgestrel is dissolved in 320 mL of dimethylformamide at 58-62°C. Activated carbon is added to the hot solution, stirred, and filtered. To the filtrate, 170 mL of deionized water is added at 58-62°C to induce crystallization. The mixture is then cooled to 20-30°C, stirred, and filtered to obtain the purified crystalline product.[7]

Conclusion

The synthesis of Norgestrel and its derivatives, particularly Levonorgestrel, has evolved to highly efficient and scalable processes. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product. The methods outlined in this guide, derived from patented and published procedures, provide a comprehensive overview for researchers and professionals in the field of pharmaceutical development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis and purification of these important hormonal agents.

References

The Phantom Progestin: A Deep Dive into the Pharmacology of Synthetic Progestogens, Exemplified by Norethisterone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Norgesterone" does not correspond to a recognized pharmaceutical compound in the provided search results. It is likely a typographical error for either Norgestimate (B1679921) or Norethisterone , both widely studied synthetic progestins. This guide will focus on the comprehensive pharmacological profile of Norethisterone (also known as norethindrone) as a representative synthetic progestogen, with comparative data for Norgestimate where relevant, to provide a thorough technical overview for researchers, scientists, and drug development professionals.

Introduction

Synthetic progestins, also known as progestogens, are a class of drugs that mimic the effects of the natural hormone progesterone (B1679170).[1][2][3][4] They are integral components of hormonal contraceptives and are also used in hormone replacement therapy and for the treatment of various gynecological disorders.[1][2][5][6] Norethisterone, a derivative of 19-nortestosterone, was one of the first synthetic progestins to be developed and remains in widespread clinical use.[1][7] Understanding the intricate pharmacological profile of these compounds and their metabolites is crucial for optimizing their therapeutic use and for the development of new, more selective agents.

Pharmacological Profile of Norethisterone

Mechanism of Action

Norethisterone exerts its primary effects by acting as a potent agonist of the progesterone receptor (PR).[1][8] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but have distinct transcriptional activities.[9] Upon binding to norethisterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10][11]

Beyond this classical genomic signaling, progestins can also elicit rapid, non-genomic effects initiated at the cell membrane.[12][13] These actions can involve the activation of intracellular signaling cascades, such as the MAPK pathway, through interactions with membrane-associated progesterone receptors.[11][12][13]

The primary contraceptive effects of norethisterone stem from its ability to suppress ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunting the luteinizing hormone (LH) surge from the pituitary gland.[5][8] Additionally, it thickens the cervical mucus, impeding sperm penetration, and alters the endometrium to make it less receptive to implantation.[2][5]

Pharmacodynamics

Norethisterone is a potent progestogen.[1] In addition to its progestogenic activity, it also possesses weak androgenic and estrogenic properties.[1] Its androgenic activity is due to its direct, albeit weak, agonism at the androgen receptor (AR).[1] The estrogenic effects are not mediated by norethisterone itself, which has a low affinity for the estrogen receptor (ER), but rather by its metabolite, ethinylestradiol, which is a potent estrogen.[1]

Pharmacokinetics

Norethisterone is well-absorbed orally, with peak plasma concentrations typically reached within 1 to 4 hours.[6][14] It has an oral bioavailability of approximately 64%.[1] In the circulation, norethisterone is highly bound to plasma proteins, primarily albumin (about 61%) and sex hormone-binding globulin (SHBG) (about 36%).[1] The elimination half-life of norethisterone ranges from 5 to 12 hours.[1][6]

Metabolism of Norethisterone

Norethisterone undergoes extensive metabolism, primarily in the liver.[1][6] The main metabolic pathway involves the reduction of the A-ring of the steroid nucleus.[1][15][16] This leads to the formation of dihydro- and tetrahydro- metabolites.[1][16] A minor but important metabolic pathway is the aromatization of the A-ring, which converts a small fraction of norethisterone into the highly potent estrogen, ethinylestradiol.[1]

The major metabolites of norethisterone include:

  • 5α-dihydronorethisterone (5α-DHNET) and 5β-dihydronorethisterone: Formed by the action of 5α- and 5β-reductases.[1]

  • 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone: Further reduction products of 5α-DHNET.[1] Some of these tetrahydro-metabolites have been shown to possess biological activity, including estrogenic effects.[17]

  • Ethinylestradiol: A potent estrogen formed via aromatase-mediated conversion of norethisterone.[1]

These metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine and feces.[6][15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Norethisterone, Norgestimate, and their metabolites.

Table 1: Receptor Binding Affinities (RBA)

CompoundReceptorRelative Binding Affinity (%)Reference CompoundSpecies/Tissue
Norethisterone Progesterone~150ProgesteroneHuman
Androgen~15MetriboloneHuman
Norgestimate ProgesteroneSimilar to ProgesteroneProgesteroneRabbit Uterus
Androgen0.3 - 2.5DihydrotestosteroneRat Prostate
17-deacetyl norgestimate ProgesteroneSimilar to ProgesteroneProgesteroneRabbit Uterus
3-keto norgestimate Progesterone~500ProgesteroneRabbit Uterus
Levonorgestrel Progesterone~500ProgesteroneRabbit Uterus
Androgen11.8 - 22.0DihydrotestosteroneRat Prostate

Data compiled from sources[1][18].

Table 2: Pharmacokinetic Parameters of Norethisterone

ParameterValue
Oral Bioavailability 47 - 73% (mean 64%)[1]
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours[6][14]
Elimination Half-life (t1/2) 5.2 - 12.8 hours (mean 8.0 hours)[1]
Protein Binding ~97% (61% to albumin, 36% to SHBG)[1]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for a specific steroid receptor (e.g., progesterone receptor, androgen receptor).

Methodology:

  • Preparation of Receptor Source: A cytosol fraction containing the receptor of interest is prepared from a suitable tissue source (e.g., human uterine tissue for PR, rat prostate for AR).[18][19]

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

In Vivo Assessment of Progestational Activity (Clauberg Test)

Objective: To evaluate the progestational activity of a compound in an animal model.

Methodology:

  • Animal Model: Immature female rabbits are used.

  • Estrogen Priming: The animals are primed with an estrogen (e.g., estradiol (B170435) benzoate) for several days to induce endometrial proliferation.

  • Treatment: The test compound is administered daily for a set period (e.g., 5 days).

  • Endpoint: The animals are euthanized, and the uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored (e.g., McPhail scale).

  • Data Analysis: The progestational potency of the test compound is determined by comparing the endometrial response to that of a reference progestin (e.g., progesterone).

In Vivo Assessment of Androgenic Activity

Objective: To determine the androgenic potential of a compound in an animal model.

Methodology:

  • Animal Model: Castrated male rats are used.

  • Treatment: The test compound is administered daily for a specified duration.

  • Endpoint: The animals are euthanized, and the weights of androgen-sensitive tissues, such as the ventral prostate and seminal vesicles, are measured.

  • Data Analysis: The androgenic activity is quantified by comparing the increase in organ weight to that produced by a reference androgen (e.g., testosterone (B1683101) propionate).[18]

Visualizations

Metabolic_Pathway_of_Norethisterone Norethisterone Norethisterone Aromatase Aromatase Norethisterone->Aromatase Five_alpha_reductase Five_alpha_reductase Norethisterone->Five_alpha_reductase Five_beta_reductase Five_beta_reductase Norethisterone->Five_beta_reductase Ethinylestradiol Ethinylestradiol Aromatase->Ethinylestradiol Conjugation Conjugation Ethinylestradiol->Conjugation Five_alpha_DHNET 5α-dihydronorethisterone Five_alpha_reductase->Five_alpha_DHNET Five_beta_DHNET 5β-dihydronorethisterone Five_beta_reductase->Five_beta_DHNET Three_alpha_HSD 3α-HSD Five_alpha_DHNET->Three_alpha_HSD Three_beta_HSD 3β-HSD Five_alpha_DHNET->Three_beta_HSD Tetrahydro_metabolites Tetrahydro-metabolites Five_beta_DHNET->Tetrahydro_metabolites Three_alpha_HSD->Tetrahydro_metabolites Three_beta_HSD->Tetrahydro_metabolites Tetrahydro_metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of Norethisterone.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethisterone Norethisterone PR_HSP_complex PR-HSP Complex Norethisterone->PR_HSP_complex PR Progesterone Receptor (PR) PR->PR_HSP_complex HSP HSP HSP->PR_HSP_complex PR_N_complex PR-Norethisterone Complex PR_HSP_complex->PR_N_complex HSP dissociation Dimerization Dimerization PR_N_complex->Dimerization Dimerized_PR Dimerized PR Complex Dimerization->Dimerized_PR Nuclear Translocation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Transcription Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Export to Cytoplasm Proteins Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Caption: Progesterone receptor signaling pathway.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (PR, AR, ER, etc.) In_Vitro_Screening->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays (e.g., Reporter Gene Assays) In_Vitro_Screening->Cell_Based_Assays Metabolic_Stability Metabolic Stability Assays (e.g., Liver Microsomes) In_Vitro_Screening->Metabolic_Stability In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->Pharmacokinetics Pharmacodynamics Pharmacodynamic Models (e.g., Clauberg Test for Progestational Activity) In_Vivo_Studies->Pharmacodynamics Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start Iterative Improvement Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: Experimental workflow for progestin drug discovery.

Conclusion

Norethisterone, a first-generation synthetic progestin, possesses a well-characterized pharmacological profile dominated by its potent progestogenic activity. Its clinical efficacy is a result of its complex interplay with the endocrine system, driven by its direct actions on the progesterone and androgen receptors, and the estrogenic effects of its metabolite, ethinylestradiol. A thorough understanding of its mechanism of action, pharmacokinetics, and metabolism, as outlined in this guide, is essential for its appropriate clinical application and for the rational design of future generations of progestins with improved selectivity and safety profiles. The experimental methodologies detailed herein provide a framework for the continued investigation and characterization of these important therapeutic agents.

References

An In-depth Technical Guide to Progestin Receptor Binding Affinity and Selectivity: The Case of Norgestimate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "norgesterone" appears to be a potential misspelling. This guide will focus on norgestimate (B1679921) , a widely used synthetic progestin, and its active metabolites, which are responsible for its biological effects. Norgestimate is a prodrug that is metabolized into several compounds, most notably levonorgestrel (B1675169).

This technical guide provides a comprehensive overview of the binding affinity and selectivity of norgestimate and its metabolites for the progesterone (B1679170) receptor (PR). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Progesterone Receptor Binding Affinity and Selectivity

Norgestimate itself has a very low affinity for the progesterone receptor.[1] Its progestational activity is primarily due to its metabolic conversion to more potent compounds, including levonorgestrel (the biologically active enantiomer of norgestrel) and 17-deacetylnorgestimate. The binding affinity of these compounds to the progesterone receptor, as well as to other steroid receptors, determines their therapeutic efficacy and potential side effects.

Quantitative Binding Affinity Data

The following tables summarize the relative binding affinities (RBA) and IC50 values of norgestimate, its metabolites, and other common progestins for various steroid hormone receptors. This data is crucial for understanding the selectivity profile of these compounds.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptor SourceRelative Binding Affinity (RBA) vs. Progesterone (or synthetic agonist)Reference
NorgestimateRabbit Uterine CytosolSimilar to Progesterone[2]
17-Deacetylated NorgestimateRabbit Uterine CytosolSimilar to Progesterone[2]
3-Keto NorgestimateRabbit Uterine Cytosol~5 times that of Progesterone[2]
LevonorgestrelRabbit Uterine Cytosol~5 times that of Progesterone[2]
Levonorgestrel-17-acetateHuman Myometrial Cytosol110% (vs. R5020)[1]
GestodeneRabbit Uterine Cytosol~9 times that of Progesterone[2]
3-Keto DesogestrelRabbit Uterine Cytosol~9 times that of Progesterone[2]

Table 2: Androgen Receptor Binding Affinity and Selectivity

CompoundReceptor SourceRelative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT)Androgen:Progestin IC50 Ratio*Reference
NorgestimateRat Prostatic Cytosol0.003 - 0.025 times that of DHTHigh[2]
ProgesteroneRat Prostatic Cytosol0.003 - 0.025 times that of DHTHigh[2]
3-Keto NorgestimateRat Prostatic Cytosol0.003 - 0.025 times that of DHTHigh[2]
17-Deacetylated NorgestimateNot specifiedNot specifiedLower than Norgestimate[2]
3-Keto DesogestrelRat Prostatic Cytosol0.118 - 0.220 times that of DHTLower than Norgestimate[2]
GestodeneRat Prostatic Cytosol0.118 - 0.220 times that of DHTLower than Norgestimate[2]
LevonorgestrelRat Prostatic Cytosol0.118 - 0.220 times that of DHTLow[2]

*A higher androgen:progestin IC50 ratio indicates greater selectivity for the progesterone receptor over the androgen receptor.[2]

Table 3: Sex Hormone-Binding Globulin (SHBG) Affinity

CompoundIC50 (nM) for displacing [3H]testosteroneReference
Norgestimate> 10,000[3]
17-Deacetylated Norgestimate> 10,000[3]
3-Keto Norgestimate> 10,000[3]
Gestodene23.1[3]
Levonorgestrel53.4[3]
3-Keto Desogestrel91.0[3]

Progestins that bind to SHBG can displace testosterone (B1683101), increasing free testosterone levels and potentially leading to androgenic side effects.[3] The low affinity of norgestimate and its primary metabolites for SHBG contributes to its low androgenic profile.[3]

Experimental Protocols

The determination of receptor binding affinity is fundamental to characterizing the pharmacological profile of progestins. Below are detailed methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled progesterone analog (tracer) for binding to the progesterone receptor ligand-binding domain (PR-LBD).[4]

Principle: A fluorescent tracer bound to the larger PR-LBD molecule tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal.[4] An unlabeled ligand competes with the tracer, and its displacement of the tracer leads to a decrease in the FP signal.[4]

Materials:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.[4]

  • PR-LBD: Recombinant human progesterone receptor ligand-binding domain.

  • Fluorescent Tracer: A fluorescently labeled progesterone analog.

  • Test Compounds: Norgestimate, its metabolites, and other progestins dissolved in DMSO.

  • Control Compounds: Progesterone (positive control), RU486 (Mifepristone, antagonist control).[4]

  • Assay Plates: Low-volume, black, 384-well microplates.[4]

  • Plate Reader: Capable of measuring fluorescence polarization.[4]

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should not exceed 1%.[4]

  • Assay Plate Setup: Add 5 µL of the serially diluted compounds, controls, or vehicle to the wells of the 384-well plate.[4]

  • Reagent Addition: Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer. Add 15 µL of this premix to each well. The final volume should be 20 µL.[4]

  • Incubation: Gently mix the plate on a shaker for 1 minute, then incubate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization using a compatible plate reader with appropriate excitation and emission wavelengths for the tracer.[4]

  • Data Analysis:

    • Calculate millipolarization (mP) values from the raw fluorescence intensity data.[4]

    • Plot the mP values against the logarithm of the compound concentration to generate dose-response curves.[4]

    • Fit the curves using a sigmoidal dose-response equation to determine the IC50 value for each compound.[4]

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist of the progesterone receptor by quantifying the expression of a reporter gene.[5]

Principle: A cell line is engineered to express the human progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs).[5] An agonist will activate the PR, leading to reporter gene expression. An antagonist will block this effect.[5]

Materials:

  • Cell Line: Mammalian cells stably expressing the human PR and a PRE-driven luciferase reporter gene.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Agonist Control: Progesterone.

  • Antagonist Control: Mifepristone (RU486).

  • Luciferase Assay Reagent: Contains the substrate for the luciferase enzyme.

  • Luminometer: To measure light output.

Procedure (Antagonist Mode):

  • Cell Plating: Seed the reporter cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and antagonist control.

  • Treatment:

    • Add a fixed, sub-maximal concentration (e.g., EC80) of progesterone to the wells.[5]

    • Immediately add the serial dilutions of the test compounds or control antagonist.[5]

  • Incubation: Incubate the plate for 22-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the data to a vehicle control.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Determine the IC50 values for antagonist activity.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the progesterone receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Progesterone Receptor Signaling Pathway

The genomic signaling pathway of the progesterone receptor is initiated by the binding of a progestin. This leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[5] In the nucleus, the receptor dimer binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[5] Some progestins may also initiate rapid, non-genomic signaling at the cell membrane.[6]

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., Levonorgestrel) PR Progesterone Receptor (PR) Progestin->PR Binding PR_HSP Inactive PR-HSP Complex PR_Active Active PR Dimer PR->PR_Active Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_Active->PRE Binding to DNA cluster_nucleus cluster_nucleus PR_Active->cluster_nucleus Nuclear Translocation Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators

Caption: Progesterone receptor genomic signaling pathway.

Experimental Workflow: Receptor Binding Affinity Assay

The following diagram outlines the key steps in a competitive binding assay to determine the IC50 of a test compound for the progesterone receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Compound to 384-well Plate A->C B Prepare PR-LBD and Fluorescent Tracer Premix D Add PR/Tracer Premix B->D C->D E Incubate to Reach Equilibrium D->E F Measure Fluorescence Polarization E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for a competitive receptor binding assay.

Conclusion

Norgestimate is a prodrug whose biological activity is mediated by its metabolites, primarily levonorgestrel. These metabolites exhibit a high binding affinity for the progesterone receptor. The selectivity profile of norgestimate and its metabolites, characterized by low affinity for the androgen receptor and sex hormone-binding globulin, contributes to a favorable clinical profile with minimal androgenic side effects. The experimental protocols detailed in this guide, including competitive binding assays and reporter gene assays, are essential tools for characterizing the interaction of progestins with steroid receptors and elucidating their mechanisms of action.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Norgesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgesterone, chemically known as 19-norprogesterone (B1209251), represents a pivotal molecule in the history of steroid chemistry and the development of synthetic progestins. Its discovery and synthesis paved the way for the creation of orally active contraceptives and other hormonal therapies. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic pathways of this compound. It includes a thorough examination of the key chemical reactions, experimental protocols, and quantitative data. Furthermore, this guide elucidates the mechanism of action of this compound through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug development and steroid chemistry.

Introduction and Historical Context

The journey to understanding and synthesizing progestational hormones began with the isolation of progesterone (B1679170). However, its low oral bioavailability spurred the quest for more potent and orally active synthetic analogues.[1] A significant breakthrough came in 1944 with the first synthesis of an impure mixture containing 19-norprogesterone, which surprisingly exhibited progestational activity at least equivalent to natural progesterone.[2][3] This discovery challenged the existing understanding of structure-activity relationships for steroid hormones, suggesting that the C19 methyl group was not essential for progestational effects.[3]

The definitive synthesis of pure, crystalline 19-norprogesterone was achieved in 1951 by a team at Syntex, S.A. in Mexico City, led by Carl Djerassi, George Rosenkranz, and with the crucial contribution of Luis Miramontes.[3][4][5] This accomplishment was a landmark in steroid chemistry and laid the groundwork for the development of a new class of potent progestins.[3] Subsequent biological testing confirmed the high progestational activity of 19-norprogesterone, showing it to be 4 to 8 times more potent than progesterone in the Clauberg assay.[2] The discovery of the enhanced activity of 19-norsteroids directly led to the synthesis of norethisterone (17α-ethynyl-19-nortestosterone), a key component of the first oral contraceptives.[2]

Chemical Synthesis of this compound (19-Norprogesterone)

The synthesis of 19-norprogesterone has been approached through various routes, most notably through the partial synthesis from readily available steroid precursors like estrone (B1671321). The key transformation in these syntheses is the removal of the C19 angular methyl group.

Synthesis from Estrone

A well-established pathway to 19-norprogesterone begins with estrone. The core of this process involves the Birch reduction to transform the aromatic A-ring of the estrogen precursor into a diene system, followed by a series of reactions to introduce the progesterone side chain.

Key Reactions:

  • Birch Reduction: This dissolving-metal reduction, typically using lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic A-ring of an estradiol (B170435) derivative to a 1,4-diene.[6]

  • Oppenauer Oxidation: This reaction is a gentle method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor. It is instrumental in converting the 17β-hydroxyl group to a ketone.[7]

  • Ethynylation: The introduction of an ethynyl (B1212043) group at the C17 position is a common strategy in the synthesis of potent, orally active steroids. This is typically achieved by reacting a 17-keto steroid with a metal acetylide.

Experimental Protocol: Synthesis of 19-Norandrost-4-ene-3,17-dione (a key intermediate)

The following protocol is a generalized representation based on established literature.

  • Birch Reduction of Estradiol 3-Methyl Ether:

    • To a solution of estradiol 3-methyl ether in a mixture of anhydrous ether, liquid ammonia, and ethanol, add small pieces of lithium wire with stirring.

    • After the blue color of the solution disappears, add water and evaporate the ammonia.

    • Extract the product with ether, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diene product.

  • Hydrolysis of the Enol Ether:

    • Reflux the crude product from the previous step in a mixture of methanol (B129727) and aqueous hydrochloric acid.

    • Cool the solution and add water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Oppenauer Oxidation:

    • Dissolve the product from the hydrolysis step in a mixture of toluene (B28343) and cyclohexanone.

    • Add aluminum isopropoxide and reflux the mixture.

    • Cool the reaction mixture, add a saturated solution of sodium potassium tartrate, and steam distill to remove the solvents and cyclohexanone.

    • Extract the residue with ether, wash the ethereal solution with water, dry, and evaporate to yield crude 19-norandrost-4-ene-3,17-dione.

    • Purify the product by crystallization from a suitable solvent like acetone-hexane.

Overall Yield: The overall yield for the conversion of estrone methyl ether to 19-nor-A4-androstene-3,17-dione is approximately 45%.

Synthesis of Norethisterone from 19-Norandrostenedione

While the primary focus is on this compound, the synthesis of the closely related and historically significant norethisterone (norethindrone) from a common intermediate is highly relevant.

Experimental Protocol: Ethynylation of 19-Norandrost-4-ene-3,17-dione [8]

  • Dissolve 19-norandrost-4-ene-3,17-dione in a suitable solvent like anhydrous toluene.

  • Add a solution of potassium t-amyloxide in t-amyl alcohol under a nitrogen atmosphere.

  • Bubble purified and dried acetylene (B1199291) gas through the stirred solution at room temperature for several hours.

  • Pour the reaction mixture into ice water and acidify with hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and evaporate the solvent.

  • Purify the crude norethisterone by crystallization.

Quantitative Data

Physicochemical Properties of 19-Norprogesterone
PropertyValueReference
Chemical Formula C₂₀H₂₈O₂[2]
Molar Mass 300.44 g/mol [2]
Melting Point 144-145 °C[2]
CAS Number 472-54-8[2]
Biological Activity of 19-Norprogesterone
AssayResultReference
Progestational Activity (Clauberg Assay) 4 to 8 times more potent than progesterone[2]
Mineralocorticoid Receptor (MR) Affinity Approximately 3-fold higher than progesterone[9]
Mineralocorticoid Activity Full mineralocorticoid agonist[9]

Mechanism of Action and Signaling Pathways

This compound, like progesterone, exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.[10] The binding of this compound to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[11] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

In addition to this classical genomic pathway, progesterone and its synthetic analogs can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs).[12] These non-genomic actions involve the activation of intracellular signaling cascades, such as the MAPK pathway.[13]

Progesterone Receptor Signaling Pathway

Progesterone_Signaling This compound This compound CellMembrane PR Progesterone Receptor (PR) This compound->PR Binds mPR mPR This compound->mPR Binds Cytoplasm Cytoplasm Nucleus Nucleus PRE PRE PR_Norg PR-Norgesterone Complex HSP Heat Shock Proteins (HSP) HSP->PR Dimer Dimerized Complex PR_Norg->Dimer Dimerization Dimer->Nucleus Translocation Dimer->PRE Binds to DNA DNA Transcription Gene Transcription DNA->Transcription Initiates PRE->DNA mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein BioEffect Biological Effects Protein->BioEffect MAPK MAPK Signaling mPR->MAPK MAPK->BioEffect

Caption: Classical and non-classical signaling pathways of this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Estrone Step1 Methylation Start->Step1 Intermediate1 Estradiol 3-Methyl Ether Step1->Intermediate1 Step2 Birch Reduction Intermediate1->Step2 Intermediate2 Diene Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 19-Nortestosterone Step3->Intermediate3 Step4 Oppenauer Oxidation Intermediate3->Step4 Intermediate4 19-Norandrostenedione Step4->Intermediate4 Step5 Side Chain Formation (e.g., Grignard Reaction) Intermediate4->Step5 FinalProduct 19-Norprogesterone (this compound) Step5->FinalProduct

Caption: Generalized workflow for the synthesis of this compound from Estrone.

Conclusion

The discovery and synthesis of this compound marked a turning point in medicinal chemistry, demonstrating that structural modifications to natural hormones could lead to compounds with significantly enhanced biological activity. The pioneering work of Djerassi, Rosenkranz, Miramontes, and their predecessors not only provided a powerful new progestational agent but also opened the door to the development of oral contraceptives, revolutionizing reproductive health. The synthetic strategies developed, particularly the application of the Birch reduction to steroids, remain fundamental in the production of a wide range of hormonal drugs. This guide has provided a detailed technical overview of this important molecule, from its historical roots to its synthesis and mechanism of action, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Norethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Norethisterone (also known as Norethindrone). The information is presented to support research, development, and quality control activities involving this synthetic progestin. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Core Chemical Properties of Norethisterone

Norethisterone is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins.[1][2] It is a white or off-white crystalline powder that is odorless and has a slightly bitter taste.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Norethisterone is presented in Table 1.

PropertyValueSource(s)
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[1]
Synonyms Norethindrone (B1679910), 19-Norethisterone, 17α-Ethynyl-19-nortestosterone[3][4]
Chemical Formula C₂₀H₂₆O₂[2][5]
Molecular Weight 298.42 g/mol [5][6]
Melting Point 203-206 °C[7]
Boiling Point 379.83°C (rough estimate)[8][9]
pKa 13.09 ± 0.40 (Predicted)[8][9]
Log P (XLogP3) 3.3[1]
Appearance White to off-white crystalline powder[1][8]
Solubility Profile

The solubility of Norethisterone in various solvents is summarized in Table 2. It is practically insoluble in water and soluble in several organic solvents.[3]

SolventSolubilitySource(s)
Water7.04 mg/L at 25°C[8]
ChloroformSoluble (≥50 mg/mL)[9]
DioxaneSoluble[1]
AcetoneSlightly soluble
EthanolSlightly soluble
MethanolSoluble (~1 mg/mL)[3]
AcetonitrileSoluble (~1 mg/mL)[3]

Stability Profile of Norethisterone

Understanding the stability of Norethisterone is critical for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies have shown that Norethisterone is susceptible to degradation under various stress conditions.

Degradation Pathways

Forced degradation studies indicate that Norethisterone degrades under acidic, basic, oxidative, and photolytic conditions.[6] The primary degradation pathways include hydrolysis and oxidation.[6]

A proposed initial degradation pathway for Norethisterone acetate (B1210297), a prodrug of Norethisterone, involves the formation of 17α-ethinylestradiol through aromatization of the A-ring.[10] Oxidation can lead to the formation of hydroxylated and keto derivatives.[6]

Stability Under Stress Conditions

A summary of the stability of Norethisterone under different stress conditions is provided in Table 3.

Stress ConditionObservationsSource(s)
Acidic Hydrolysis Degradation observed upon reflux with 1N HCl.[11]
Basic Hydrolysis Significant degradation observed upon reflux with 1N NaOH; appears to be more susceptible to base-catalyzed degradation.[6][11]
Oxidative Degradation Degradation occurs in the presence of hydrogen peroxide (e.g., 30% H₂O₂).[11]
Thermal Degradation Stable at 105°C for up to 72 hours.
Photolytic Degradation Degradation observed upon exposure to UV radiation.[11]
Recommended Storage Conditions

Norethisterone should be stored at room temperature, between 20°C and 25°C, and protected from light and moisture.[8][9][12][13]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties and for assessing the stability of Norethisterone.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a crystalline solid transitions to a liquid.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (sealed at one end).

  • Thermometer calibrated with certified reference standards.

Procedure:

  • Sample Preparation: Finely powder the dry Norethisterone sample.

  • Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[12]

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample at a medium rate to approximately 20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[12]

  • Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[12]

G Workflow for Melting Point Determination A Prepare Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly to ~20°C Below Expected MP C->D E Heat Slowly (1-2°C/min) D->E F Observe and Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Apparatus:

  • Mechanical shaker or agitator.

  • Constant temperature bath (set to 25°C ± 0.5°C).

  • Glass flasks or vials with stoppers.

  • Analytical balance.

  • Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Preparation: Add an excess amount of Norethisterone to a flask containing a known volume of purified water.

  • Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of Norethisterone in the clear supernatant/filtrate using a validated HPLC-UV method.

  • Calculation: The determined concentration represents the aqueous solubility of Norethisterone at the specified temperature.

G Workflow for Solubility Determination (Shake-Flask) A Add Excess Norethisterone to Water B Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) A->B C Separate Solid and Liquid Phases (Centrifuge/Filter) B->C D Analyze Supernatant/Filtrate by HPLC-UV C->D E Calculate Solubility D->E

Caption: Workflow for Solubility Determination (Shake-Flask).

Stability-Indicating HPLC Method for Forced Degradation Studies

This method is designed to separate the intact drug from its degradation products, allowing for the assessment of stability.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and trimethylamine (B31210) buffer (pH 2.5) in an isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Forced Degradation Sample Preparation:

  • Acid Degradation: Dissolve Norethisterone in a suitable solvent and add 5N HCl. Heat at 70°C for 3 hours. Neutralize before injection.

  • Base Degradation: Dissolve Norethisterone in a suitable solvent and add 2N NaOH. Heat at 70°C for 1 hour. Neutralize before injection.

  • Oxidative Degradation: Dissolve Norethisterone in a suitable solvent and add 50% H₂O₂. Heat at 70°C for 3 hours.

  • Thermal Degradation: Store solid Norethisterone at 105°C for 72 hours. Dissolve in mobile phase before injection.

  • Photolytic Degradation: Expose a solution of Norethisterone to UV light (e.g., 1.2 million lux hours).

Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Peak purity analysis should be performed to ensure that the Norethisterone peak is free from co-eluting impurities.

Signaling Pathway of Norethisterone

Norethisterone exerts its biological effects primarily by acting as a potent agonist of the progesterone (B1679170) receptor (PR).[14][15] The binding of Norethisterone to the PR initiates a signaling cascade that ultimately leads to changes in gene expression.

The classical signaling pathway involves the following steps:

  • Binding: Norethisterone enters the target cell and binds to the progesterone receptor in the cytoplasm.

  • Dimerization and Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.

  • DNA Binding and Transcription: In the nucleus, the Norethisterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Gene Regulation: This binding modulates the transcription of target genes, leading to the physiological effects of Norethisterone.

A key downstream effect of Norethisterone's action in the hypothalamus is the suppression of gonadotropin-releasing hormone (GnRH) release. This, in turn, inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation.[1]

G Norethisterone Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) N_PR Norethisterone-PR Complex N_PR_dimer Dimerized N-PR Complex N_PR->N_PR_dimer Dimerizes and Translocates PRE Progesterone Response Element (PRE) on DNA N_PR_dimer->PRE Binds to Gene Target Gene Transcription PRE->Gene Modulates Norethisterone Norethisterone Norethisterone->PR Binds

Caption: Norethisterone Signaling Pathway.

References

Stereoisomers of Norgestrel: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel (B7790687), a synthetic progestin, is a widely used component in hormonal contraceptives. It exists as a racemic mixture of two stereoisomers: levonorgestrel (B1675169) and dextronorgestrel. This technical guide provides an in-depth analysis of the biological activity of these stereoisomers, focusing on their interaction with steroid hormone receptors and the subsequent signaling pathways. Understanding the stereospecificity of norgestrel's action is crucial for the rational design and development of more selective and efficacious progestogenic drugs.

Stereochemistry and Biological Activity: The Primacy of Levonorgestrel

Norgestrel is comprised of two enantiomers, levonorgestrel and dextronorgestrel, which are non-superimposable mirror images of each other. Extensive research has unequivocally demonstrated that the biological activity of norgestrel resides almost exclusively in the levonorgestrel isomer.[1] The dextrorotatory enantiomer, dextronorgestrel, is considered biologically inactive.[1] This stereoselectivity is a direct consequence of the three-dimensional structure of the steroid hormone receptors, which accommodate the specific spatial arrangement of levonorgestrel, allowing for high-affinity binding and subsequent cellular response.

Quantitative Analysis of Receptor Binding

The primary mechanism of action for progestins is through binding to and activating the progesterone (B1679170) receptor (PR). Additionally, many synthetic progestins exhibit cross-reactivity with other steroid hormone receptors, notably the androgen receptor (AR), which can lead to androgenic side effects. The binding affinities of levonorgestrel for various steroid receptors have been quantified and are summarized in the table below. Due to its established biological inertness, quantitative binding data for dextronorgestrel is largely absent from the scientific literature, as its affinity for these receptors is negligible.

CompoundReceptorBinding Affinity (Relative to natural ligand)Reference
LevonorgestrelProgesterone Receptor (PR)323% (Relative to Progesterone)[2]
LevonorgestrelAndrogen Receptor (AR)58% (Relative to Testosterone)[2]
LevonorgestrelEstrogen Receptor (ER)< 0.02% (Relative to Estradiol)[2]
LevonorgestrelGlucocorticoid Receptor (GR)7.5% (Relative to Dexamethasone)[2]
LevonorgestrelMineralocorticoid Receptor (MR)17% (Relative to Aldosterone)[2]
DextronorgestrelProgesterone Receptor (PR)Inactive/Negligible[1]
DextronorgestrelAndrogen Receptor (AR)Inactive/Negligible

Signaling Pathways of Levonorgestrel

Upon binding to the progesterone receptor, levonorgestrel initiates a cascade of molecular events that ultimately alter gene expression. While the classical pathway involves the dimerization of the receptor, translocation to the nucleus, and binding to progesterone response elements (PREs) on DNA, evidence suggests that levonorgestrel may also engage in non-classical signaling pathways.

Progesterone Receptor-Mediated Signaling

The binding of levonorgestrel to the progesterone receptor induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. The receptor-ligand complex then binds to PREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This genomic pathway is responsible for the primary progestogenic effects of levonorgestrel, such as the suppression of gonadotropin-releasing hormone (GnRH) and the luteinizing hormone (LH) surge, which in turn inhibits ovulation.

Non_Genomic_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jnk JNK Pathway Levonorgestrel Levonorgestrel PR Progesterone Receptor (PR) Levonorgestrel->PR PI3K PI3K PR->PI3K Modulates Ras Ras PR->Ras Modulates JNK JNK PR->JNK Modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation cJUN c-JUN JNK->cJUN Inflammation Inflammation & Apoptosis cJUN->Inflammation Binding_Assay_Workflow Start Start Prepare Prepare Receptor Membranes and Reagents Start->Prepare Incubate Incubate Receptor, Radioligand, and Competitor (Test Compound) Prepare->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

References

An In-depth Technical Guide to Norgesterone Degradation: Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of norgesterone, a synthetic progestin widely used in hormonal contraceptives. Understanding its degradation products and pathways is crucial for assessing its environmental fate, metabolic profile, and stability in pharmaceutical formulations. This document details the biodegradation, photodegradation, and chemical degradation of this compound, presenting quantitative data, experimental methodologies, and visual pathway diagrams to support research and development in this field.

Biodegradation of this compound

Biodegradation is a primary route of transformation for this compound in environmental and biological systems. Studies have predominantly focused on its fate in activated sludge, soil, and aquatic environments, as well as its metabolism in humans.

Aerobic Biodegradation in Activated Sludge and Soil

Aerobic biodegradation of norgestrel (B7790687) (the racemic mixture containing the active levonorgestrel) has been shown to follow first-order reaction kinetics, with a half-life of approximately 12.5 days in activated sludge.[1][2] This process is significantly slower than the degradation of the natural hormone progesterone.[1][2] Several bacterial strains capable of degrading norgestrel have been isolated from activated sludge, including Enterobacter ludwigii, Aeromonas hydrophila subsp. dhakensis, Pseudomonas monteilii, Comamonas testosteroni, Exiguobacterium acetylicum, and Chryseobacterium indologenes.[1][2][3]

The primary biodegradation pathways involve hydroxylation, dehydrogenation, and reduction reactions. Key identified degradation products include:

  • Hydroxylated derivatives: 6α-Hydroxy norgestrel and 6β-Hydroxy norgestrel are common metabolites formed through the introduction of a hydroxyl group.[4][5]

  • Dehydrogenated products: 6,7-Dehydro norgestrel is a significant transformation product resulting from the removal of hydrogen atoms.[6]

  • Reduced products: 4,5-Dihydro norgestrel is formed by the reduction of the double bond in the A-ring.[7]

Table 1: Key Biodegradation Products of this compound

Degradation ProductMolecular FormulaKey Transformation
6α-Hydroxy norgestrelC₂₁H₂₈O₃Hydroxylation
6β-Hydroxy norgestrelC₂₁H₂₈O₃Hydroxylation
6,7-Dehydro norgestrelC₂₁H₂₆O₂Dehydrogenation
4,5-Dihydro norgestrelC₂₁H₃₀O₂Reduction

Diagram 1: Aerobic Biodegradation Pathway of this compound

This compound This compound Hydroxy_Norgestrel 6α/β-Hydroxy Norgestrel This compound->Hydroxy_Norgestrel Hydroxylation Dehydro_Norgestrel 6,7-Dehydro Norgestrel This compound->Dehydro_Norgestrel Dehydrogenation Dihydro_Norgestrel 4,5-Dihydro Norgestrel This compound->Dihydro_Norgestrel Reduction Further_Degradation Further Degradation Products Hydroxy_Norgestrel->Further_Degradation Dehydro_Norgestrel->Further_Degradation Dihydro_Norgestrel->Further_Degradation Levonorgestrel Levonorgestrel Tetrahydrolevonorgestrel 3α,5β-Tetrahydrolevonorgestrel Levonorgestrel->Tetrahydrolevonorgestrel Reduction Hydroxylevonorgestrel 16β-Hydroxylevonorgestrel Levonorgestrel->Hydroxylevonorgestrel Hydroxylation (CYP3A4) Conjugates Sulfate and Glucuronide Conjugates Tetrahydrolevonorgestrel->Conjugates Hydroxylevonorgestrel->Conjugates Drug_Substance This compound Drug Substance Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Degradation_Products Degradation Products Stress_Conditions->Degradation_Products Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Degradation_Products->Analytical_Method Identification Identification and Characterization (e.g., MS) Analytical_Method->Identification

References

An In-depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of Norethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of Norethisterone (also known as Norethindrone), a first-generation synthetic progestin widely used in contraception and hormone replacement therapy. This document delves into its absorption, distribution, metabolism, and excretion (ADME) properties, presents quantitative pharmacokinetic data, outlines key metabolic pathways, and provides detailed experimental protocols for its analysis.

Pharmacokinetics of Norethisterone

Norethisterone is readily absorbed following oral administration, with its acetate (B1210297) prodrug, Norethisterone acetate (NEA), being rapidly and completely deacetylated to Norethisterone during intestinal and first-pass hepatic metabolism.[1][2] The pharmacokinetic profile of orally administered Norethisterone is characterized by rapid absorption and a relatively short elimination half-life.[3] Micronization of Norethisterone has been shown to significantly enhance its oral bioavailability by improving intestinal absorption and decreasing intestinal metabolism.[4]

1.1. Absorption, Distribution, Metabolism, and Excretion (ADME) Overview

  • Absorption: Norethisterone is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 3 hours.[3] Its oral bioavailability is approximately 64%, ranging from 47% to 73%.[4]

  • Distribution: Norethisterone is highly protein-bound in circulation, with about 61% bound to albumin and 36% to sex hormone-binding globulin (SHBG).[4] The volume of distribution is approximately 4 L/kg.

  • Metabolism: The liver is the primary site of Norethisterone metabolism.[4] The main metabolic pathways involve the reduction of the A-ring and hydroxylation.[4][5] A minor but significant metabolic pathway is the aromatization of Norethisterone to the potent estrogen, ethinylestradiol.[4]

  • Excretion: The metabolites of Norethisterone are primarily excreted in the urine and feces.[6]

1.2. Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Norethisterone and its prodrug, Norethisterone Acetate, in humans.

ParameterNorethisteroneNorethisterone Acetate (NEA)Reference(s)
Time to Peak (Tmax) 1-3 hours1.83 hours[3]
Peak Concentration (Cmax) ~5.4-7.4 ng/mL (single dose)26.19 ng/mL[6]
Area Under the Curve (AUC) 53.6 ng/mLh166.9 ng/mLh[7]
Elimination Half-life (t½) 5.2-12.8 hours (mean ~8 hours)~8 hours (as Norethisterone)[4]
Oral Bioavailability 47-73% (mean 64%)High (rapidly converted to NE)[4]
Protein Binding 97% (61% to albumin, 36% to SHBG)N/A (rapidly converted to NE)[4]

1.3. Pharmacokinetic Study Workflow

A typical clinical pharmacokinetic study for an orally administered progestin like Norethisterone follows a structured workflow to determine its ADME profile.

Pharmacokinetic Study Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis SubjectRecruitment Subject Recruitment (Healthy Female Volunteers) Dosing Single Oral Dose Administration SubjectRecruitment->Dosing BloodSampling Serial Blood Sampling (Pre-dose and Post-dose) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Sample Storage (Frozen) PlasmaSeparation->SampleStorage SampleAnalysis Quantification of Norethisterone (e.g., LC-MS/MS) SampleStorage->SampleAnalysis DataGeneration Concentration-Time Data Generation SampleAnalysis->DataGeneration PK_Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) DataGeneration->PK_Parameter_Calc Report Final Report Generation PK_Parameter_Calc->Report

A typical experimental workflow for a pharmacokinetic study.

In Vivo Metabolism of Norethisterone

The biotransformation of Norethisterone is extensive and results in a number of metabolites, some of which may have their own biological activity.

2.1. Metabolic Pathways

Norethisterone undergoes two primary metabolic transformations in the liver and extrahepatic tissues: A-ring reduction and hydroxylation.[4][8]

  • A-ring Reduction: The α,β-unsaturated ketone in the A-ring is reduced by 5α- and 5β-reductases to form 5α- and 5β-dihydronorethisterone.[4] These are further metabolized by 3α- and 3β-hydroxysteroid dehydrogenases to the four isomers of 3,5-tetrahydronorethisterone.[4][8]

  • Hydroxylation: Norethisterone is also hydroxylated, primarily by the cytochrome P450 enzyme CYP3A4.[4][5]

  • Aromatization: A small fraction of Norethisterone is converted by aromatase into the potent synthetic estrogen, ethinylestradiol, which may contribute to some of the estrogenic effects observed with Norethisterone administration.[4]

2.2. Metabolic Pathway Diagram

The following diagram illustrates the major metabolic pathways of Norethisterone.

Norethisterone Metabolism cluster_reduction A-Ring Reduction cluster_hydroxylation Hydroxylation cluster_aromatization Aromatization Norethisterone Norethisterone Dihydro_NE 5α/5β-Dihydronorethisterone Norethisterone->Dihydro_NE 5α/5β-Reductase Hydroxylated_NE Hydroxylated Metabolites Norethisterone->Hydroxylated_NE CYP3A4 Ethinylestradiol Ethinylestradiol Norethisterone->Ethinylestradiol Aromatase Tetrahydro_NE 3α/3β, 5α/5β-Tetrahydronorethisterone Dihydro_NE->Tetrahydro_NE 3α/3β-HSD

Major metabolic pathways of norethisterone.

Experimental Protocols for Norethisterone Analysis

Accurate quantification of Norethisterone in biological matrices is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA) are two commonly employed techniques.

3.1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the analysis of Norethisterone in plasma using reverse-phase HPLC with UV detection.[9]

3.1.1. Chromatographic Conditions

  • Column: Thermo Scientific C18 (250 x 4.6 mm ID, 5 µm pore size).[9]

  • Mobile Phase: Isocratic mixture of deionized water and acetonitrile (B52724) (60:40, v/v).[9]

  • Flow Rate: 1.3 mL/min.[9]

  • Detection Wavelength: 245 nm.[9]

  • Injection Volume: 100 µL.[9]

  • Internal Standard: Estradiol (B170435).

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an appropriate amount of the internal standard (Estradiol).

  • Perform liquid-liquid extraction using an organic solvent such as n-butyl chloride.[6]

  • Centrifuge the sample for 4 minutes at 4000 rpm to separate the layers.[9]

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[9]

  • Reconstitute the residue in 300 µL of the mobile phase.[9]

  • Inject the reconstituted sample into the HPLC system.[9]

3.1.3. HPLC Analysis Workflow

The following diagram outlines the workflow for the HPLC-based analysis of Norethisterone in plasma samples.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing PlasmaSample Plasma Sample AddIS Add Internal Standard PlasmaSample->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (245 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification

Workflow for HPLC-based analysis of Norethisterone.

3.2. Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive method for quantifying Norethisterone in plasma.[10] The following is a generalized protocol.

  • Reagent Preparation: Prepare standards with known concentrations of Norethisterone, a radiolabeled Norethisterone tracer, and a specific antibody against Norethisterone.[11][12]

  • Assay Setup: In duplicate tubes, pipette the standards, quality controls, and unknown plasma samples.[13][14]

  • Competitive Binding: Add the radiolabeled Norethisterone tracer and the specific antibody to all tubes (except for total counts).[11] The unlabeled Norethisterone in the samples and standards will compete with the radiolabeled Norethisterone for binding to the limited number of antibody sites.[11]

  • Incubation: Incubate the mixture, typically overnight at 2-8°C, to allow the binding reaction to reach equilibrium.[13]

  • Separation: Separate the antibody-bound Norethisterone from the free Norethisterone. This is often achieved by adding a precipitating reagent that precipitates the antibody-antigen complexes.[12][13]

  • Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.[14]

  • Decantation: Decant the supernatant containing the free radiolabeled Norethisterone.[13]

  • Counting: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.[14]

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the Norethisterone standards. Use this curve to determine the concentration of Norethisterone in the unknown samples.[12]

Conclusion

Norethisterone exhibits rapid oral absorption and is extensively metabolized, primarily through A-ring reduction and hydroxylation. Its pharmacokinetic profile is well-characterized, though subject to inter-individual variability. The analytical methods outlined in this guide, such as HPLC and RIA, provide robust means for the accurate quantification of Norethisterone in biological matrices, which is essential for further research and clinical development. A thorough understanding of the in vivo metabolism and pharmacokinetics of Norethisterone is critical for optimizing its therapeutic use and for the development of new progestin-based therapies.

References

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Norgesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgesterone is a synthetic progestin, a class of steroid hormones that modulate the progesterone (B1679170) receptor. Its intricate molecular architecture, characterized by a tetracyclic steroid core and specific functional groups, dictates its biological activity and therapeutic applications. This technical guide provides a comprehensive analysis of the molecular structure of this compound, a detailed examination of its functional groups, and an overview of its signaling pathways and experimental characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important synthetic hormone.

Molecular Structure of this compound

This compound is a C20 steroid, meaning it possesses a characteristic four-ring carbon skeleton. Its systematic IUPAC name is (8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. The molecular formula of this compound is C₂₀H₂₈O₂.[1]

The core of the this compound molecule is the gonane (B1236691) (or estrane) steroid nucleus, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together. This rigid, polycyclic structure is fundamental to its interaction with the progesterone receptor.

Functional Groups of this compound

The biological activity and chemical properties of this compound are conferred by the specific functional groups attached to its steroid backbone. These groups are crucial for receptor binding, metabolism, and overall efficacy.

  • Ketone Group: A ketone functional group (C=O) is located at the C-3 position of the A-ring. This α,β-unsaturated ketone is a common feature in many steroid hormones and is important for receptor affinity and biological activity.

  • Tertiary Alcohol Group: At the C-17 position of the D-ring, a tertiary alcohol (-OH) group is present. This hydroxyl group is crucial for the progestational activity of the molecule.

  • Vinyl Group (Ethenyl Group): Also at the C-17 position, a vinyl group (-CH=CH₂) is attached. This feature distinguishes this compound from some other progestins and influences its metabolic stability and potency.

The presence and spatial arrangement of these functional groups are critical for the specific interaction of this compound with the ligand-binding domain of the progesterone receptor.

Physicochemical Properties

PropertyNorethisteroneNorgestrel
Molecular Formula C₂₀H₂₆O₂C₂₁H₂₈O₂
Molecular Weight 298.42 g/mol 312.45 g/mol
Melting Point 203-204 °C205-207 °C[2]
Water Solubility 7.04 mg/L at 25 °C1.73 mg/L[2]
LogP 3.83.9

Experimental Protocols for Characterization

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecule's connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula. Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns, which aids in structural confirmation and can be used for quantification in complex matrices.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the key functional groups. Characteristic absorption bands for the ketone (C=O stretch), alcohol (O-H stretch), and alkene (C=C and C-H stretches) groups will be present in the IR spectrum of this compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound and for its quantification in pharmaceutical formulations. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the detection and quantification of this compound in biological samples, such as plasma or tissue homogenates.

The following diagram illustrates a general experimental workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Analysis cluster_quantification Quantification in Matrices Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Formula Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification HPLC HPLC-UV Purification->HPLC Purity Assessment LCMS LC-MS/MS Analysis HPLC->LCMS Method Development

General experimental workflow for this compound characterization.

Signaling Pathways

As a progestin, this compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors. The signaling pathway can be broadly divided into genomic and non-genomic actions.

Genomic Signaling Pathway

The classical genomic pathway involves the following steps:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and dimerizes.

  • Nuclear Translocation and DNA Binding: The this compound-PR complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors to the promoter, leading to the modulation (activation or repression) of gene transcription. This results in the synthesis of new proteins that mediate the physiological effects of this compound.

The following diagram illustrates the canonical genomic signaling pathway of a progestin like this compound.

progestin_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Progesterone Receptor (PR) + Chaperone Proteins This compound->PR_complex Binding PR_Norg This compound-PR Complex PR_complex->PR_Norg Conformational Change Dimer Dimerized Complex PR_Norg->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation and DNA Binding PRE Progesterone Response Element (PRE) Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA mRNA->Dimer mRNA->DNA mRNA->Transcription

Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often mediated by membrane-associated progesterone receptors and can involve the activation of intracellular signaling cascades, such as the MAPK/ERK pathway. These rapid signals can, in turn, influence the transcriptional activity of nuclear progesterone receptors, creating a complex interplay between genomic and non-genomic signaling.

Conclusion

This compound's distinct molecular structure, characterized by its steroid core and key functional groups—a ketone, a tertiary alcohol, and a vinyl group—underpins its progestational activity. Understanding its physicochemical properties, methods of characterization, and signaling pathways is paramount for its effective use in research and drug development. This technical guide provides a foundational overview to aid scientists and researchers in their exploration of this synthetic progestin and its therapeutic potential. Further research into the specific physicochemical properties and detailed signaling cascades of this compound will undoubtedly provide deeper insights into its mechanism of action and potential for novel applications.

References

Synthesis of Norgesterone Analogs and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgesterone, a key synthetic progestin, and its derivatives are fundamental in various therapeutic applications, most notably in contraception and hormone replacement therapy. The continuous pursuit of enhanced efficacy, improved side-effect profiles, and novel therapeutic applications necessitates the exploration of diverse synthetic modifications of the this compound scaffold. This technical guide provides a comprehensive overview of the synthesis of this compound analogs and derivatives, with a focus on modifications of the steroidal core, including esterification and alterations to the A, B, C, and D rings. Detailed experimental protocols for key reactions, tabulated quantitative data for synthesized compounds, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as norethisterone, is a potent synthetic progestogen belonging to the 19-nortestosterone class of progestins.[1] Its discovery in 1951 was a pivotal moment in the development of oral contraceptives.[2] The biological activity of this compound is primarily mediated through its interaction with the progesterone (B1679170) receptor (PR), a nuclear transcription factor that regulates the expression of target genes.[3] The quest for compounds with tailored progestogenic, anti-progestogenic, or other hormonal activities has driven extensive research into the synthesis of this compound analogs and derivatives. These modifications aim to alter the parent molecule's pharmacokinetic and pharmacodynamic properties, such as binding affinity for various steroid receptors, metabolic stability, and tissue selectivity.

This guide will systematically explore the synthetic pathways leading to various this compound derivatives, present key experimental methodologies, and summarize the available quantitative data to facilitate comparative analysis. Furthermore, it will provide a visual representation of the progesterone receptor signaling pathway to offer a deeper understanding of the mechanism of action of these compounds.

Synthesis of this compound Esters

Esterification of the 17β-hydroxyl group of this compound is a common strategy to produce long-acting progestational agents. These ester derivatives act as prodrugs, which are slowly hydrolyzed in the body to release the active this compound.

General Synthetic Approach

A straightforward and efficient one-step synthesis of this compound esters can be achieved using trifluoroacetic anhydride (B1165640) as a coupling agent. This method allows for the preparation of aliphatic, alicyclic, and arylcarboxylic esters in near-quantitative yields.[4] Another common method involves the reaction of this compound with an appropriate acid chloride in the presence of a base.

Experimental Protocol: Synthesis of Norethisterone Enanthate

Materials:

  • Norethisterone

  • Heptanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroform, anhydrous

  • Hydrochloric acid (0.5 N)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve norethisterone (1.0 eq) in anhydrous chloroform.

  • Add heptanoic acid (1.2 eq), EDCI (1.5 eq), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to yield pure norethisterone enanthate.

Quantitative Data for this compound Esters
Compound NameEster GroupYield (%)Melting Point (°C)Reference
Norethisterone AcetateAcetyl~91-[5]
Norethisterone EnanthateHeptanoylHigh-[4]
Norethisterone Bile Acid EstersCholanoyl derivatives--[4]
Norethisterone Cholesteryl CarbonateCholesteryl Carbonate--[4]

Table 1: Summary of reported yields for various this compound esters.

Modifications of the this compound Steroidal Core

Alterations to the A, B, C, and D rings of the this compound scaffold can lead to significant changes in biological activity. These modifications can influence receptor binding affinity, selectivity, and metabolic stability.

A-Ring Modifications

Modifications to the A-ring of the steroid nucleus are a common strategy to modulate activity. For instance, the introduction of a methyl group at the C-6 position can enhance progestational activity.

dot

A_Ring_Modification This compound This compound Intermediate Intermediate Enamine This compound->Intermediate Pyrrolidine Six_Methyl_this compound 6-Methyl-Norgesterone Intermediate->Six_Methyl_this compound Methyl Iodide PR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR Progesterone Receptor (PR) Inactive Progestin->PR PR_active Progesterone Receptor (PR) Active PR->PR_active Binding cSrc c-Src PR_active->cSrc PRE Progesterone Response Element (PRE) PR_active->PRE Dimerization & Translocation Ras Ras cSrc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->PR_active Phosphorylation Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression Gene_Transcription Gene Transcription PRE->Gene_Transcription Gene_Transcription->Cell_Cycle_Progression

References

Toxicological Profile of Progestogens in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial request specified "Norgesterone." This term does not correspond to a recognized pharmaceutical compound. It is highly probable that this was a typographical error and the intended subject was a common synthetic progestin. This guide therefore provides a comprehensive toxicological profile of two widely used synthetic progestins, Norgestrel and Norethisterone , alongside the natural progestogen, Progesterone (B1679170) , for a thorough comparative analysis. This approach is intended to provide a valuable and relevant technical resource for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed overview of the toxicological profiles of Norgestrel, Norethisterone, and Progesterone as determined in animal models. The information is compiled from a comprehensive review of publicly available scientific literature. The guide is structured to provide clear, comparative data on various toxicological endpoints, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Progestogens are a class of steroid hormones that bind to and activate progesterone receptors. They play a crucial role in the menstrual cycle, pregnancy, and embryogenesis. Synthetic progestogens, known as progestins, are widely used in hormonal contraception and hormone replacement therapy. Understanding the toxicological profile of these compounds is paramount for assessing their safety and risk-benefit profile. This guide focuses on the animal toxicology of two key synthetic progestins, Norgestrel and Norethisterone, and the endogenous hormone, Progesterone.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for Norgestrel, Norethisterone, and Progesterone across different animal models and toxicological endpoints.

Acute Toxicity

Table 1: Acute Toxicity of Norgestrel, Norethisterone, and Progesterone in Animal Models

CompoundAnimal ModelRoute of AdministrationLD50 / Maximum Lethal DoseObserved Effects
Norgestrel MouseIntraperitoneal> 1000 mg/kg[1]Central depressant symptoms at doses > 2000 mg/kg.[1]
RabbitIntraperitoneal> 3000 mg/kg[1]No lethality reported.[1]
Norethisterone Data not available in the reviewed literature
Progesterone MouseIntravenous100 mg/kg[2]
RatIntraperitoneal327 mg/kg[2]
RabbitIntravenous26.5 mg/kg[2]
Subchronic and Chronic Toxicity

Table 2: Subchronic and Chronic Toxicity of Norgestrel and Norethisterone in Animal Models

CompoundAnimal ModelRoute of AdministrationDosageDurationObserved Effects
Norgestrel DogOral1.0 mg/kg/day6 monthsDecreased organ weights (ovary, uterus, prostate, testes).[1]
Norethisterone RabbitOral85 mcg/kgNot specifiedPharmacokinetic effects observed.[3]
RabbitOral7.2 mg/kg/day and 21.6 mg/kg/day28 daysNo alterations in hematological or biochemical parameters; no histopathological changes in liver, spleen, or kidneys.[4]
Reproductive and Developmental Toxicity

Table 3: Reproductive and Developmental Toxicity of Norgestrel, Norethisterone, and Progesterone in Animal Models

CompoundAnimal ModelRoute of AdministrationDosageGestation/Treatment PeriodObserved Effects
Norethisterone Multiple SpeciesNot specifiedNot specifiedNot specifiedEmbryolethal in some species and produces virilization in female fetuses.
Progesterone RatSubcutaneous1.5 mg/kgGestation days 8-21No significant effect on reproductive success or neonatal mortality. Offspring weighed less initially.[2]
MouseSubcutaneous0.25 mg or 0.5 mgGestation days 12-16Increased anogenital distance in female offspring.[2]
MouseNeonatal exposureNot specifiedNot specifiedPersistent vaginal estrous and altered sexual behavior in females.[5]
Sheep and RatPostnatal exposureNot specifiedNot specifiedDelayed puberty and altered male mating behavior.[5]
Genotoxicity and Carcinogenicity

Table 4: Genotoxicity and Carcinogenicity of Norgestrel and Norethisterone in Animal Models

CompoundTest SystemResultObservations
Norethisterone Acetate (B1210297) Ames Salmonella AssayNegative[6]Unable to cause a significant increase in His+ revertants.[6]
Host-Mediated AssayNegative[6]
Chromosome Aberrations (in vitro, human lymphocytes)Positive[6]Induced with and without S9 mix.[6]
Sister Chromatid Exchanges (in vitro, human lymphocytes)Positive[6]Induced with and without S9 mix.[6]
Micronucleus Formation (in vivo, mice)Positive[6]Increased frequency observed.[6]
Sister Chromatid Exchanges (in vivo, mice)Positive[6]Increased frequency observed.[6]
Norethisterone Mouse (oral/subcutaneous)CarcinogenicIncreased incidence of benign liver-cell tumors in males and pituitary tumors in females.[7]
Rat (oral)CarcinogenicIncreased incidence of benign liver-cell tumors in males.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings. The following sections outline typical methodologies for key toxicology studies, based on OECD guidelines and specific examples from the literature.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a test substance.

  • Test Animals: Typically, young adult rats (e.g., Wistar strain), nulliparous and non-pregnant females are often used.[8]

  • Housing and Diet: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[8]

  • Dose Administration: The test substance is administered in a single dose by gavage.[8][9] The volume administered is typically kept constant by varying the concentration of the dosing solution.[9]

  • Procedure: A stepwise procedure is used with a group of three animals per step. Dosing is sequential, with the outcome of the previous animal(s) determining the dose for the next. Starting doses of 300 mg/kg or 2000 mg/kg are common.[8]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8][9] Observations are made frequently on the day of dosing and at least daily thereafter.[8]

  • Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study).[10]

Subchronic Oral Toxicity Study (90-day study, following OECD Guideline 408)
  • Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

  • Test Animals: Rodents, typically rats, are used. Both sexes are included.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Administration: The test substance is administered daily by gavage or in the diet or drinking water for 90 days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of a standard set of parameters.

    • Ophthalmology: Examinations are performed prior to dosing and at termination.

  • Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues are weighed and preserved for histopathological examination.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[11][12]

  • Test Animals: Typically rats or rabbits are used.[11]

  • Mating and Dosing: Females are mated, and the day of confirmation of mating is designated as gestation day 0. The test substance is administered daily, typically from implantation to the day before scheduled cesarean section.[13][14]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.[14]

  • Fetal Evaluations: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[13][14]

In Vivo Micronucleus Test (Following OECD Guideline 474)
  • Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes.

  • Test Animals: Typically, young adult mice are used.[15]

  • Dose Administration: The test substance is usually administered once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.

  • Analysis: Erythrocytes are prepared on slides and stained. The frequency of micronucleated immature (polychromatic) erythrocytes is determined by microscopic analysis.[15]

Carcinogenicity Bioassay (Following OECD Guideline 451)
  • Objective: To observe animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.[16]

  • Test Animals: Typically, rats and mice of both sexes are used.[17]

  • Dosing: The test substance is administered continuously for up to 24 months, usually in the diet or by gavage. Dose levels are based on the results of shorter-term toxicity studies.

  • Observations: Animals are observed for clinical signs and palpable masses. Body weight and food consumption are monitored regularly.

  • Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined microscopically for evidence of neoplasia.

Signaling Pathways and Mechanisms of Action

The biological effects of Norgestrel, Norethisterone, and Progesterone are primarily mediated through their interaction with steroid hormone receptors, leading to both genomic and non-genomic signaling cascades.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the progestogen to its intracellular receptor (Progesterone Receptor - PR), which then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.[18]

Genomic_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Progestogen Progestogen (Norgestrel, Norethisterone, Progesterone) PR Progesterone Receptor (PR) Progestogen->PR Binds CellMembrane Cytoplasm Cytoplasm PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex PR-HSP Complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Translocation & Binding Nucleus Nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins New Proteins Translation->Proteins CellularResponse Cellular Response Proteins->CellularResponse

Caption: Genomic signaling pathway of progestogens.

Non-Genomic Signaling Pathway

Progestogens can also elicit rapid cellular responses through non-genomic pathways. These actions are often initiated at the cell membrane, where membrane-associated progesterone receptors (mPRs) or progesterone receptor membrane component 1 (PGRMC1) can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[19][20]

Non_Genomic_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progestogen Progestogen mPR Membrane Progesterone Receptor (mPR/PGRMC1) Progestogen->mPR Binds Src Src Kinase mPR->Src Activates Ras Ras Src->Ras Activates MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Activates TranscriptionFactors Phosphorylation of Transcription Factors MAPK_cascade->TranscriptionFactors CytoplasmicEffects Rapid Cytoplasmic Effects MAPK_cascade->CytoplasmicEffects GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Caption: Non-genomic signaling pathway of progestogens.

Androgenic Effects of Norethisterone

Norethisterone and its metabolites can also bind to the androgen receptor (AR), leading to androgenic effects. This interaction is a key consideration in its toxicological profile. The 5-alpha reduction of Norethisterone enhances its binding to the androgen receptor.[21]

Androgenic_Signaling_Pathway Norethisterone Norethisterone FiveAlphaReductase 5α-Reductase Norethisterone->FiveAlphaReductase Metabolite 5α-reduced metabolite FiveAlphaReductase->Metabolite AR Androgen Receptor (AR) Metabolite->AR Binds AR_complex AR-Metabolite Complex AR->AR_complex ARE Androgen Response Element (ARE) on DNA AR_complex->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription AndrogenicEffects Androgenic Effects Transcription->AndrogenicEffects

Caption: Androgenic signaling of Norethisterone.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a reproductive and developmental toxicology study.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., Rats, 1 week) Mating Mating & Confirmation (Gestation Day 0) AnimalAcclimation->Mating Randomization Randomization into Dose Groups Mating->Randomization Dosing Daily Dosing (e.g., Gavage, GD 6-19) Randomization->Dosing MaternalObservation Maternal Observation (Clinical Signs, Body Weight) Dosing->MaternalObservation CSection Cesarean Section (Gestation Day 20) MaternalObservation->CSection UterineExam Uterine Examination (Implants, Resorptions) CSection->UterineExam FetalExam Fetal Examination (External, Visceral, Skeletal) CSection->FetalExam DataAnalysis Data Analysis & Reporting UterineExam->DataAnalysis FetalExam->DataAnalysis

Caption: Workflow for a developmental toxicity study.

Conclusion

The toxicological profiles of Norgestrel, Norethisterone, and Progesterone in animal models reveal a range of effects that are largely predictable based on their progestogenic and, in the case of Norethisterone, androgenic activities. While acute toxicity is generally low, reproductive and developmental effects, as well as carcinogenic potential with chronic exposure, are key areas of consideration. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide are crucial for the continued safety assessment of these and future progestogenic compounds. It is important to note that extrapolation of animal data to human risk requires careful consideration of species-specific differences in metabolism and sensitivity.

References

Norethisterone's Role in Steroid Hormone Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of norethisterone, a first-generation synthetic progestin, within steroid hormone signaling pathways. As a potent agonist of the progesterone (B1679170) receptor, norethisterone's primary therapeutic effects are mediated through the classical genomic pathway, leading to the regulation of gene expression in reproductive tissues. This document details its interactions with the progesterone receptor and other steroid receptors, including the androgen and estrogen receptors, which contribute to its overall pharmacological profile and side effects. We present quantitative data on receptor binding affinities and biological potencies in structured tables for comparative analysis. Furthermore, detailed methodologies for key in vitro and in vivo experiments are described to provide a practical framework for research and development. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to illustrate the complex molecular interactions and processes. This guide is intended to serve as a core technical resource for professionals in pharmacology, drug discovery, and endocrine research.

A Note on Nomenclature: The term "Norgesterone" is not a standard chemical or pharmaceutical name. This document focuses on the widely studied and clinically significant synthetic progestin Norethisterone (also known as Norethindrone) and related compounds such as Norgestrel. These are potent 19-nortestosterone derivatives central to the field of hormonal therapeutics and are presumed to be the subject of interest.

Introduction

Synthetic progestins, or progestogens, are a class of drugs that mimic the effects of the endogenous steroid hormone progesterone.[1] Norethisterone, a derivative of 19-nortestosterone, was one of the first orally active progestins to be developed and has been widely used for over six decades in oral contraceptives, hormone replacement therapy, and the treatment of various gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2][3][4]

The biological effects of norethisterone are exerted through its interaction with intracellular steroid hormone receptors, primarily the progesterone receptor (PR).[5] This interaction triggers a cascade of molecular events that modulate the transcription of target genes, thereby altering cellular function in tissues like the uterus, pituitary gland, and hypothalamus.[2] Understanding the intricate details of these signaling pathways is critical for optimizing therapeutic applications and for the development of new, more selective progestins with improved safety profiles. This guide will dissect the molecular pharmacology of norethisterone, from receptor binding to gene regulation, and outline the standard experimental protocols used to characterize its activity.

Molecular Mechanism of Action

The effects of norethisterone, like other steroid hormones, are mediated through both classical genomic and rapid non-genomic signaling pathways.

The Classical Genomic Signaling Pathway

The primary mechanism of norethisterone action is through the classical genomic pathway, which involves the modulation of gene expression.[6][7] This is a relatively slow process, with cellular responses typically occurring over hours to days.

The key steps are as follows:

  • Cellular Entry: Being lipophilic, norethisterone diffuses across the cell membrane into the cytoplasm.[8]

  • Receptor Binding: In the cytoplasm, norethisterone binds to the ligand-binding domain (LBD) of the progesterone receptor (PR), which is part of an inactive complex with heat shock proteins (HSPs) and other chaperones.

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the PR, leading to the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated PRs form homodimers (or heterodimers) and translocate into the nucleus.[9]

  • DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[9]

  • Gene Transcription: The receptor-DNA complex recruits co-activators or co-repressors, which in turn modulate the activity of RNA polymerase II, leading to an increase or decrease in the transcription of specific genes.[7]

This pathway is responsible for the main therapeutic effects of norethisterone, such as the suppression of ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) and blunting the luteinizing hormone (LH) surge.[2][5]

Caption: Classical genomic signaling pathway of Norethisterone via the Progesterone Receptor (PR).
Non-Genomic Signaling Pathways

Evidence suggests that steroid hormones, including progesterone, can also elicit rapid biological responses that are too fast to be explained by gene transcription.[6][10] These non-genomic actions are typically initiated at the cell membrane and involve the activation of intracellular second messenger and kinase cascades, such as the MAPK pathway.[9][10] While less characterized for norethisterone specifically, these pathways are a feature of progesterone signaling.[9] They may be mediated by membrane-associated PRs (mPRs) or a subpopulation of classical PRs located near the cell membrane.[6][10]

Receptor Binding Profile and Pharmacodynamics

The overall pharmacological effect of a synthetic progestin is determined by its binding affinity and activity at various steroid receptors. Norethisterone is primarily a potent progestogen but also possesses weak androgenic and estrogenic properties.[3]

Off-Target Receptor Interactions
  • Androgenic Activity: Norethisterone binds to the androgen receptor (AR).[3][11] This interaction is responsible for some of its androgenic side effects, such as acne and hirsutism, particularly at higher doses.[12] Its binding affinity for the AR is significantly lower than that of dihydrotestosterone (B1667394) (DHT) but is still clinically relevant.[11]

  • Estrogenic Activity: Norethisterone itself has insignificant affinity for the estrogen receptor (ER).[3] However, it is a prodrug to a small amount of the potent estrogen ethinylestradiol (EE), which is formed via metabolism by aromatase enzymes in the liver.[3] This metabolic conversion accounts for the weak estrogenic effects observed, which can influence factors like SHBG levels and the risk of venous thromboembolism at high doses.[3]

  • Other Receptors: Norethisterone shows negligible binding and transactivation activity for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR).[11][13]

Off_Target_Signaling cluster_receptors Receptor Interactions NET Norethisterone PR Progesterone Receptor (PR) NET->PR High Affinity AR Androgen Receptor (AR) NET->AR Low Affinity Metabolism Metabolism (Aromatase) NET->Metabolism Progestogenic Progestogenic Effects (Primary Action) PR->Progestogenic Androgenic Androgenic Effects (Side Effects) AR->Androgenic ER Estrogen Receptor (ER) Estrogenic Estrogenic Effects (Side Effects) ER->Estrogenic EE Ethinylestradiol (EE) Metabolism->EE EE->ER High Affinity

Caption: Off-target receptor interactions and metabolic activation of Norethisterone.
Quantitative Pharmacological Data

The following table summarizes the relative binding affinities (RBA) of norethisterone and related progestins for various steroid receptors. This data is crucial for predicting the clinical profile of these compounds.

Table 1: Comparative Receptor Binding Affinity of Norethisterone and Other Progestins

Compound Progesterone Receptor (PR) Androgen Receptor (AR) Estrogen Receptor (ER) Glucocorticoid Receptor (GR)
Progesterone 100% (Reference) <1% <1% ~3%
Norethisterone (NET) ~200%[11] ~3.2%[11] No activity[11] <1%[11]
Levonorgestrel (LNG) ~500% (vs. P)[14] ~10-20% (vs. DHT)[14] No activity Negligible
Norgestimate (B1679921) ~100% (vs. P)[14] ~0.3% (vs. DHT)[14] No activity Negligible
Org 2058 ~500-800% (vs. NET)[11] N/A N/A N/A
Dihydrotestosterone (DHT) N/A 100% (Reference)[11] N/A N/A

Note: Values are approximate and can vary based on the specific assay conditions (e.g., tissue source, reference compound). Data synthesized from multiple sources.[11][14] RBA is relative to a reference compound (e.g., Progesterone for PR, DHT for AR) set to 100%.

Key Experimental Methodologies

The characterization of progestins like norethisterone relies on a suite of standardized in vitro and in vivo assays.

In Vitro Receptor Binding Assays

These assays quantify the affinity of a compound for a specific receptor.

  • Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of a test compound (e.g., norethisterone) for a steroid receptor.

  • Principle: A competitive binding format is used where the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor.

  • Methodology:

    • Receptor Source: Cytosolic extracts are prepared from tissues rich in the target receptor (e.g., rabbit or rat uterus for PR, rat ventral prostate for AR) or from cells engineered to overexpress the human receptor.[14]

    • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled steroid (e.g., [³H]-Org 2058 for PR, [³H]-R1881 or [³H]-DHT for AR) and varying concentrations of the unlabeled test compound.

    • Separation: After reaching equilibrium, bound and free radioligand are separated, typically by dextran-coated charcoal adsorption or filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is often compared to a reference steroid to calculate the RBA.

In Vitro Transactivation (Reporter Gene) Assays

These functional assays measure the ability of a ligand-receptor complex to activate gene transcription.

  • Objective: To quantify the agonist or antagonist activity and potency (EC50/IC50) of a compound at a specific steroid receptor.

  • Principle: Cells are genetically engineered to express a steroid receptor and a reporter gene whose transcription is controlled by hormone response elements (HREs).

  • Methodology:

    • Cell Culture: An appropriate cell line that lacks endogenous receptors (e.g., COS-1, U2OS, MDA-MB-231) is used.[15]

    • Co-transfection: Cells are transiently transfected with two plasmids: an expression vector containing the cDNA for the human steroid receptor (e.g., hPR-B) and a reporter plasmid containing multiple copies of the corresponding HRE (e.g., PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Treatment: Transfected cells are treated with varying concentrations of the test compound.

    • Cell Lysis and Assay: After an incubation period (e.g., 18-24 hours), cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding luciferin (B1168401) and measuring luminescence).

    • Data Analysis: Dose-response curves are generated by plotting reporter activity against ligand concentration to determine the EC50 (concentration for 50% of maximal response) and efficacy (maximal response).[16]

Reporter_Assay_Workflow start Start culture 1. Culture Host Cells (e.g., COS-1, U2OS) start->culture transfect 2. Co-transfect with Plasmids: - Receptor Expression Vector (e.g., hPR) - HRE-Reporter Vector (e.g., PRE-Luc) culture->transfect treat 3. Treat Cells with Varying Concentrations of Norethisterone transfect->treat incubate 4. Incubate (e.g., 24 hours) treat->incubate lyse 5. Lyse Cells incubate->lyse measure 6. Measure Reporter Activity (e.g., Luminescence) lyse->measure analyze 7. Data Analysis: Generate Dose-Response Curve Determine EC50 & Efficacy measure->analyze end End analyze->end

Caption: General experimental workflow for an in vitro transactivation (reporter gene) assay.
In Vivo Animal Models

Classical animal bioassays are used to determine the integrated physiological effect of a compound.

  • McPhail Test (Progestational Activity): Immature female rabbits are primed with estrogen, then treated with the test compound. The progestational effect is quantified by histologically scoring the degree of endometrial proliferation.[11]

  • Hershberger Assay (Androgenic/Antiandrogenic Activity): Castrated immature male rats are treated with the test compound. Androgenic activity is measured by the change in weight of androgen-sensitive tissues like the ventral prostate and seminal vesicles.[11]

  • Allen-Doisy Test (Estrogenic Activity): Ovariectomized female rats or mice are treated with the test compound. The presence of cornified epithelial cells in a vaginal smear indicates an estrogenic response.[11]

Table 2: In Vivo Biological Activity of Norethisterone

Assay Activity Measured Species Potency (Mean Active Dose, s.c.)
McPhail Test Progestational Rabbit 0.63 mg/kg[17]
Hershberger Assay Androgenic Rat 2.5 mg/kg[17]
Allen-Doisy Test Estrogenic Rat 4.0 mg/kg[17]
Ovulation Inhibition Antigonadotropic Rat 0.235 mg/kg[17]

Data from in vivo assays reported for subcutaneous (s.c.) administration.[17]

Conclusion

Norethisterone exerts its primary physiological and therapeutic effects by acting as a potent agonist at the progesterone receptor, modulating gene transcription through the classical genomic signaling pathway. Its clinical profile is further defined by weaker, but significant, interactions with the androgen receptor and by its metabolic conversion to an estrogenically active compound. The balance of these activities dictates its efficacy in applications such as contraception and the management of gynecological disorders, as well as its potential for androgenic and estrogenic side effects. A thorough understanding of its complex interactions within the steroid hormone signaling network, quantified by the experimental methodologies detailed herein, is fundamental for the rational use of norethisterone and for the continued development of next-generation progestins with enhanced receptor selectivity and improved therapeutic indices.

References

Gene Expression Changes Induced by Norgestimate Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Norgestimate (B1679921) is a third-generation synthetic progestin characterized by its high progestational selectivity and minimal androgenicity.[1] As a prodrug, it is rapidly metabolized into its primary active metabolites, norelgestromin (B1679859) and levonorgestrel, which mediate its biological effects.[2][3] The primary mechanism of action involves interaction with nuclear steroid receptors, functioning as a ligand-activated transcription factor to modulate the expression of target genes. This guide provides an in-depth analysis of the molecular pathways through which Norgestimate induces changes in gene expression. It details its multi-receptor binding profile, focusing on its potent agonism at the progesterone (B1679170) receptor (PR) and its weak activity at the androgen receptor (AR).[4][5] Furthermore, it elucidates the indirect anti-androgenic effects mediated by the upregulation of Sex Hormone-Binding Globulin (SHBG) gene expression when co-administered with an estrogen.[6][7] This document summarizes quantitative receptor binding data, outlines key experimental methodologies used to assess its activity, and provides visual diagrams of the core signaling pathways.

Molecular Mechanism of Norgestimate Action

Pharmacokinetics: A Prodrug

Norgestimate (NGM) itself is considered a prohormone.[6] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the intestine and liver.[2] The primary metabolic pathway involves deacetylation to form 17-deacetylnorgestimate (norelgestromin), which is the major active metabolite responsible for most of the progestational activity.[2][8] Norgestimate is also metabolized to norgestrel (B7790687) (levonorgestrel), another active progestin.[2][8] Due to this rapid conversion, circulating levels of the parent Norgestimate compound are very low.[3]

Multi-Receptor Binding and Activity Profile

The diverse physiological effects of Norgestimate and its metabolites are dictated by their binding affinities and functional activities at various steroid hormone receptors. These interactions can either activate (agonist) or block (antagonist) the receptor's ability to regulate gene transcription.[6]

  • Progesterone Receptor (PR): As a progestin, Norgestimate's primary therapeutic action is mediated through its agonist activity at the PR.[3][4] The binding of its active metabolites to PR initiates a conformational change in the receptor, leading to the regulation of progesterone-responsive genes.[2][9]

  • Androgen Receptor (AR): A defining characteristic of Norgestimate is its minimal androgenicity.[1] Both Norgestimate and its primary metabolite, norelgestromin, exhibit very poor binding affinity for the AR compared to older progestins.[1][5][10] This low affinity translates to very weak androgen-like properties.[10]

  • Estrogen Receptor (ER): Studies have shown that Norgestimate and its metabolite 17-deacetylnorgestimate act as weak partial agonists, specifically at the Estrogen Receptor α (ERα).[4]

  • Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors: Norgestimate also functions as a full antagonist at both the GR (low affinity) and the MR (moderate affinity).[4] Its anti-mineralocorticoid activity may contribute to a favorable cardiovascular profile.[6][7]

Signaling Pathways and Gene Regulation

Progesterone Receptor (PR) Signaling Pathway

The canonical pathway for progestin-induced gene expression involves direct transcriptional regulation via the PR. The active metabolites of Norgestimate diffuse into target cells and bind to the PR, which resides in the cytoplasm or nucleus.[2] This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. The activated PR dimer then binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate the rate of gene transcription.[9]

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGM Norgestimate Metabolite PR_inactive Inactive PR (with HSP) NGM->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Dimerizes PRE PRE PR_active->PRE Binds to DNA PR_active->PRE Translocation TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein (Cellular Response) mRNA->Protein Translation

Caption: Norgestimate's Progesterone Receptor (PR) signaling pathway.

Indirect Anti-Androgenic Pathway via SHBG

While Norgestimate has intrinsically low androgenicity, its most significant anti-androgenic effects in clinical practice, particularly in treating acne, are indirect and rely on its combination with an estrogen, such as ethinyl estradiol.[6][11] The estrogen component potently stimulates the hepatic synthesis and secretion of Sex Hormone-Binding Globulin (SHBG).[7] SHBG is a plasma glycoprotein (B1211001) that binds androgens like testosterone (B1683101) with high affinity.[12][13] By increasing circulating SHBG levels, the amount of free, biologically active testosterone is significantly reduced.[2] This leads to decreased signaling through the Androgen Receptor and a downregulation of androgen-responsive genes in peripheral tissues like the skin.[6]

Anti_Androgenic_Pathway cluster_liver Liver Cell (Hepatocyte) cluster_blood Bloodstream cluster_target Target Cell (e.g., Skin) EE Ethinyl Estradiol (from OCP) HNF4A HNF-4α EE->HNF4A Stimulates SHBG_Gene SHBG Gene HNF4A->SHBG_Gene Activates Transcription SHBG_Protein SHBG Protein SHBG_Gene->SHBG_Protein Synthesis & Secretion Testo_Bound SHBG-Bound Testosterone (Inactive) SHBG_Protein->Testo_Bound Binds Testo_Free Free Testosterone Testo_Free->Testo_Bound AR Androgen Receptor (AR) Testo_Free->AR Activates Androgenic_Effect Androgenic Effect (e.g., Sebum Prod.) Testo_Bound->Androgenic_Effect Reduced Bioavailability Leads to Reduced Effect AR_Genes Androgen-Responsive Genes AR->AR_Genes Regulates Transcription AR_Genes->Androgenic_Effect

Caption: Indirect anti-androgenic action via increased SHBG expression.

Quantitative Data on Receptor Interactions

The selectivity of Norgestimate is quantified by its relative binding affinity (RBA) or its potency (EC50/IC50) at various receptors compared to other progestins. The data consistently show a high affinity for the PR with a significantly lower affinity for the AR, underscoring its improved selectivity profile.

CompoundReceptor/ProteinAssay TypeValueRelative ToReference(s)
Norgestimate (NGM) Progesterone (PR)RBASimilar to ProgesteroneProgesterone[5]
Androgen (AR)RBA0.003x DHTDihydrotestosterone (DHT)[1][5]
Estrogen α (ERα)Agonist PotencyEC50: 30.4 nM-[4]
Glucocorticoid (GR)Antagonist PotencyIC50: 325 nM-[4]
Mineralocorticoid (MR)Antagonist PotencyIC50: 81.2 nM-[4]
SHBGBinding (Displacement)No significant displacementTestosterone[12]
Norelgestromin Progesterone (PR)RBASimilar to ProgesteroneProgesterone[5]
(17-deacetyl-NGM)Androgen (AR)RBA0.013x DHTDihydrotestosterone (DHT)[1]
Estrogen α (ERα)Agonist PotencyEC50: 43.4 nM-[4]
Glucocorticoid (GR)Antagonist PotencyIC50: 255 nM-[4]
Mineralocorticoid (MR)Antagonist PotencyIC50: 83.7 nM-[4]
Levonorgestrel Progesterone (PR)RBA~5x ProgesteroneProgesterone[5]
(Metabolite of NGM)Androgen (AR)RBA0.220x DHTDihydrotestosterone (DHT)[1][5]
SHBGBinding (Displacement)IC50: 53.4 nMTestosterone[12]

Key Experimental Methodologies

The characterization of Norgestimate's activity relies on a suite of established in vitro and in vivo assays.

In Vitro Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor. A common method is a competitive binding assay, where the compound of interest (e.g., Norgestimate) competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., from uterine or prostate tissue cytosol).[5][14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which is inversely proportional to its binding affinity.[12]

Cellular Transactivation (Reporter Gene) Assays

To measure the functional consequence of receptor binding (i.e., agonist or antagonist activity), reporter gene assays are employed. In this system, cells that may or may not endogenously express the receptor of interest are transiently transfected with two plasmids: an expression vector for the steroid receptor (e.g., AR) and a reporter vector.[10] The reporter vector contains a promoter with hormone response elements (e.g., AREs) upstream of a reporter gene, such as luciferase.[10][15] When the cells are treated with an agonist, the activated receptor binds to the response elements and drives the expression of luciferase. The resulting light output, measured with a luminometer, is proportional to the transcriptional activity of the receptor.[10]

Reporter_Assay_Workflow start Start: Culture Host Cells transfect 1. Co-transfect with Plasmids: - Receptor Expression Vector - HRE-Luciferase Reporter Vector start->transfect treat 2. Treat Cells with Norgestimate or Control transfect->treat incubate 3. Incubate for 24-48 hours treat->incubate lyse 4. Lyse Cells to Release Cellular Contents incubate->lyse reagent 5. Add Luciferase Substrate Reagent lyse->reagent measure 6. Measure Luminescence (Light Output) reagent->measure analyze 7. Analyze Data: Calculate Fold Change measure->analyze

Caption: Workflow for a typical luciferase reporter gene assay.

In Vivo Assessment of Hormonal Activity

Animal models are used to confirm the in vitro findings in a whole-organism context.

  • Progestational Activity: The ability of Norgestimate to stimulate the endometrium in estrogen-primed immature rabbits is a classic assay for determining progestational potency.[1][5]

  • Androgenic Activity: Androgenic effects are measured by assessing the stimulation of prostatic growth in castrated, immature rats.[1][5] Norgestimate exhibits minimal activity in this model, confirming its low androgenic potential.[5]

Conclusion

The gene expression changes induced by Norgestimate are a direct consequence of its molecular interactions with the progesterone receptor and an indirect consequence of its minimal androgenicity, which is amplified by increased SHBG levels when used in combination with an estrogen. Its primary effect is to modulate the transcription of progesterone-responsive genes, which underlies its efficacy as a contraceptive. Concurrently, its unique receptor binding profile results in a net anti-androgenic effect at the gene expression level in peripheral tissues. While the overarching pathways are well-defined, future transcriptomic studies, such as RNA-sequencing, in relevant cell types would provide a comprehensive, unbiased catalog of the specific genes and networks regulated by Norgestimate treatment.

References

Methodological & Application

Application Note: Quantification of Norgestrel in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel (B7790687), a synthetic progestin, is a key component in oral contraceptives. Accurate and sensitive quantification of norgestrel in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed, overcoming the limitations of immunoassays such as cross-reactivity.[1][2] This application note provides a detailed protocol for the quantification of norgestrel in human plasma using a validated HPLC-MS/MS method.

Principle

This method utilizes reversed-phase HPLC for the separation of norgestrel from endogenous plasma components. The analyte is then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS), such as norethisterone or an isotopically labeled version of the analyte, is used for accurate quantification.[3][4] Sample preparation involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate norgestrel from the plasma matrix.[1][5]

Experimental Protocol

Materials and Reagents
  • Norgestrel reference standard

  • Norethisterone (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Methyl-t-butyl ether (MTBE)

  • Ammonium formate

  • Deionized Water

  • Drug-free human plasma (K2EDTA)

Instrumentation
  • HPLC system (e.g., Shimadzu Nexera, Agilent Infinity 1260)[2][6]

  • Tandem Mass Spectrometer (e.g., AB Sciex API 3000 or 4000 QTRAP)[3][5]

  • Analytical column (e.g., Phenomenex Gemini C18, 4.6 mm x 150 mm, 5 µm or Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[2][3]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 0.500 mL of plasma sample into a clean tube.

  • Add 0.020 mL of the internal standard solution.

  • Add 4.0 mL of methyl-t-butyl ether.[1]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 1000 x g for 5 minutes.[1]

  • Freeze the aqueous (lower) layer by placing the tubes at ≤ -70°C for 10 minutes.[1]

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 0.100 mL of 0.1% formic acid in a 1:1 methanol:water solution.[1]

  • Transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
Column Phenomenex Gemini C18, 4.6 mm x 150 mm, 5 µm[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 80% B)
Flow Rate 1 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 40°C[5]
Run Time 5.5 minutes[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument PE Sciex API 3000[3]
Ionization Mode APCI, Positive Ion[3]
Scan Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions Norgestrel: m/z 313 -> 245[3][4]
Norethisterone (IS): m/z 299 -> 109[3][4]
Dwell Time 200 ms[3]
Curtain Gas (CUR) 12[3]
Collision Gas (CAD) 6[3]
Ion Source Temp. 450°C[3]

Method Validation Data

Table 3: Quantitative Performance Parameters

ParameterResult
Linearity Range 0.2 - 50 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3][4]
Intra-assay Precision (%RSD) < 10%[3][4]
Inter-assay Precision (%RSD) < 9%[3][4]
Accuracy (% Bias) Within ±15%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE (4.0 mL) add_is->add_mtbe vortex Vortex (10 min) add_mtbe->vortex centrifuge Centrifuge (1000g, 5 min) vortex->centrifuge freeze Freeze Aqueous Layer centrifuge->freeze transfer Transfer Organic Layer freeze->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for norgestrel quantification.

Conclusion

The described HPLC-MS/MS method provides a selective, reliable, and rapid approach for the quantification of norgestrel in human plasma.[4] The simple liquid-liquid extraction procedure offers a clean sample extract, and the chromatographic and mass spectrometric conditions ensure accurate and precise results. This method is well-suited for high-throughput analysis in clinical and research settings, aiding in the development and monitoring of norgestrel-containing pharmaceuticals.

References

Application Notes and Protocols for Progesterone Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the administration of progesterone (B1679170) in rodent models. Progesterone, a neurosteroid, has shown significant therapeutic potential in preclinical studies of neurological injuries, including traumatic brain injury (TBI) and ischemic stroke.[1] Its neuroprotective effects are linked to various mechanisms, such as reducing cerebral edema, inflammation, and apoptosis, while promoting neurogenesis.[1]

Data Presentation: Progesterone Administration Parameters

The following tables summarize quantitative data from various studies on progesterone administration in rodents, offering a comparative overview of dosages, timing, and administration routes across different research models.

Table 1: Progesterone Administration Protocols in Traumatic Brain Injury (TBI) Models

Rodent ModelProgesterone DosageRoute of AdministrationTiming of AdministrationKey OutcomesReference
Adult Male C57BL/6J Mice8 mg/kg per dayIntraperitoneal (i.p.)Daily injections post-injuryImproved cognitive deficits, reduced brain edema, decreased pro-inflammatory cytokines.[1]
Adult Male Rats4 mg/kgSubcutaneous (s.c.) and i.p.First injection 1 hour post-injury, followed by i.p. injections at 6, 24, and 48 hours.Significant reduction in cerebral edema.[1]
Adult Male Rats16 mg/kgi.p. and s.c.i.p. injection 1 hour post-injury, followed by s.c. injections at 6 and 12 hours.Attenuated inflammation and apoptosis in the hippocampus, improved cognitive outcome.[1]
11-day-old Rats16 mg/kgi.p. and s.c.i.p. injection immediately post-injury, followed by s.c. injections at 6 hours and then daily for 6 days.Reduced cognitive deficits and neuronal hyperexcitability in adolescence.[1]

Table 2: Progesterone Administration Protocols in Ischemic Stroke Models

Rodent ModelProgesterone DosageRoute of AdministrationTiming of AdministrationKey OutcomesReference
Male Sprague-Dawley Rats8, 16, or 32 mg/kgi.p. and s.c.i.p. injection at 1 hour post-occlusion, followed by s.c. injections at 6 hours and then daily for 7 days.8 and 16 mg/kg doses reduced infarct volume and improved functional outcomes.[1]
Male Sprague-Dawley Rats8 mg/kgi.p. and s.c.First dose given at 3, 6, or 24 hours post-stroke.Significant reduction in infarct size with treatment delayed up to 6 hours.[1]
Male Rats4 mg/kgi.p.Immediately prior to or 2 hours after reperfusion following MCAO.Significant reduction in cerebral edema.[1]
Male C57 Bl/6 Mice8 mg/kgi.p.Single bolus injection.Short half-life (0.2 h) in both plasma and brain.[2][3][2][3]
Male C57 Bl/6 MiceBolus i.p. (8 mg/kg) + s.c. infusion (1.0 µl/h of 50 mg/ml)i.p. and s.c. via osmotic minipumpContinuous infusion post-bolus.Higher, sustained concentrations of progesterone in plasma and brain.[2][3][2][3]

Table 3: Progesterone Administration Protocols in Cognitive and Behavioral Models

Rodent ModelProgesterone DosageRoute of AdministrationTiming of AdministrationKey OutcomesReference
Young Ovariectomized C57BL/6 Mice5, 10, or 20 mg/kgi.p.Immediately after training in object recognition or Morris water maze tasks.10 and 20 mg/kg enhanced object recognition memory consolidation.[4][4]
Middle-aged (16 mo) & Aged (22 mo) Ovariectomized C57BL/6 Mice5, 10, or 20 mg/kgi.p.Immediately after training.Age-dependent effects; 20 mg/kg improved spatial memory in aged mice.[5][5]
Jcl:MCH(ICR) Mice1 or 2 mgs.c.Days 17 and 18 of gestation.A dose of 1 mg was sufficient to induce delayed parturition.[6][6]

Experimental Protocols

Preparation of Progesterone Solution for Injection

Objective: To prepare a sterile progesterone solution for administration to rodents.

Materials:

  • Progesterone powder

  • Sterile vehicle (e.g., sesame oil, 2-hydroxypropyl-β-cyclodextrin (HBC) in saline, dimethyl sulfoxide (B87167) (DMSO))[1][2][3][4][7]

  • Sterile vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Protocol:

  • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the required amount of progesterone powder.

  • Dissolve the progesterone powder in the chosen vehicle to the desired final concentration. For example, to prepare an 8 mg/mL solution, dissolve 8 mg of progesterone in 1 mL of vehicle.[1]

  • Vortex the solution vigorously until the progesterone is completely dissolved. Gentle warming may be necessary for some vehicles, but care must be taken to avoid progesterone degradation.[1]

  • Sterile-filter the solution using a 0.22 µm syringe filter, dispensing it into a sterile vial.[1]

  • Store the solution as recommended for the specific vehicle, often protected from light at room temperature or refrigerated.[1]

Intraperitoneal (i.p.) Injection Protocol

Objective: To administer progesterone into the peritoneal cavity of a mouse or rat.

Materials:

  • Prepared sterile progesterone solution

  • Appropriately sized sterile syringe and needle (e.g., 25-27g for mice, 23-25g for rats)[8]

  • 70% ethanol (B145695) or other appropriate antiseptic

  • Animal restrainer (optional)

Protocol:

  • Restraint:

    • Mouse: Restrain the mouse using a standard scruffing technique to immobilize the head and body.

    • Rat: A two-person technique is often preferred for rats.[8] One person restrains the rat while the second performs the injection. For a one-person technique, the rat can be wrapped in a towel.[8]

  • Positioning: Tilt the animal's head downwards at a 30-40° angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[9]

  • Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum (on the left) and the urinary bladder in the midline.[8][9] If multiple injections are required, alternating between the right and left sides may be justified in the protocol.[8]

  • Injection:

    • Cleanse the injection site with an antiseptic swab.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1][8]

    • Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]

    • If aspiration is clear, slowly depress the plunger to inject the solution.

  • Post-Injection: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any signs of distress.

Subcutaneous (s.c.) Injection Protocol

Objective: To administer progesterone into the space between the skin and underlying muscle.

Materials:

  • Prepared sterile progesterone solution

  • Appropriately sized sterile syringe and needle

  • 70% ethanol or other appropriate antiseptic

Protocol:

  • Restraint: Restrain the rodent on a flat surface. Scruff the loose skin over the neck and shoulders.

  • Site Identification: The injection site is typically the dorsal midline, between the shoulder blades, where the skin is loose.

  • Injection:

    • Lift the scruffed skin to create a "tent."

    • Cleanse the injection site with an antiseptic.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Slowly inject the solution, which will form a small bleb or pocket under the skin.

  • Post-Injection: Withdraw the needle and gently massage the area to aid dispersal of the solution. Return the animal to its cage and monitor.

Visualizations

Signaling Pathways

Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves progesterone binding to intracellular progesterone receptors (PRs), which then act as transcription factors to regulate gene expression.[10][11][12] The non-classical pathway is initiated by progesterone binding to membrane-associated receptors, leading to rapid activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[1][10][13]

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone mPR Membrane PR (mPRs, PGRMC1) P4->mPR Binds P4_cytoplasm Progesterone G_protein G-Proteins mPR->G_protein Activates Kinase_Cascade Kinase Cascades (c-Src, MAPK, PI3K/Akt) G_protein->Kinase_Cascade Activates PR Intracellular PR (PR-A, PR-B) Kinase_Cascade->PR Phosphorylates PR_active Activated PR Complex PR->PR_active Conformational Change P4_cytoplasm->PR Binds PR_dimer PR Dimer PR_active->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Gene Transcription PRE->Transcription Regulates Neuroprotection Neuroprotection Transcription->Neuroprotection Anti_inflammation Anti_inflammation Transcription->Anti_inflammation Cell_Survival Cell_Survival Transcription->Cell_Survival Reproductive_Functions Reproductive_Functions Transcription->Reproductive_Functions Experimental_Workflow cluster_treatment 4. Treatment Administration Acclimatization 1. Animal Acclimatization (e.g., 1 week) Baseline 2. Baseline Measurements (Optional: e.g., weight, behavior) Acclimatization->Baseline Grouping 3. Random Assignment to Groups Baseline->Grouping Vehicle Vehicle Control Group Grouping->Vehicle Control Prog_Low Progesterone Group 1 (e.g., 5 mg/kg) Grouping->Prog_Low Treatment Prog_High Progesterone Group 2 (e.g., 10 mg/kg) Grouping->Prog_High Treatment Model 5. Experimental Model Induction (e.g., TBI, Stroke, Behavioral Training) Vehicle->Model Prog_Low->Model Prog_High->Model Post_Treatment 6. Post-Treatment Monitoring & Behavioral/Cognitive Testing Model->Post_Treatment Collection 7. Tissue/Blood Collection (at study endpoint) Post_Treatment->Collection Analysis 8. Data Analysis (e.g., ELISA, Histology, Statistics) Collection->Analysis

References

Application Notes and Protocols for Cell Culture Assays to Determine Norgesterone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro cell culture assays to characterize the progestogenic activity of Norgesterone. The protocols outlined below are essential for determining the binding affinity, potency, and efficacy of this compound and other progestogenic compounds.

Progesterone (B1679170) Receptor (PR) Signaling Pathway

This compound, as a synthetic progestin, exerts its biological effects primarily through binding to and activating the progesterone receptor (PR). The PR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding to this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the basal transcription machinery, leading to the initiation of gene transcription and subsequent translation into proteins that mediate the physiological responses.[1][2]

Norgesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_inactive Inactive PR (with HSPs) This compound->PR_inactive Binds to LBD PR_active Activated This compound-PR Complex PR_inactive->PR_active Conformational Change Dissociation of HSPs Dimer Dimerized This compound-PR Complex PR_active->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation and DNA Binding Transcription Gene Transcription PRE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation (in Cytoplasm) Cellular_Response Cellular Response Protein->Cellular_Response Leads to PR_Binding_Assay_Workflow start Start receptor_prep Prepare Receptor Source (e.g., T47D cell lysate) start->receptor_prep plate_setup Set up 96-well plate with: - Labeled Ligand - this compound dilutions - Controls receptor_prep->plate_setup add_receptor Add Receptor Preparation to initiate binding plate_setup->add_receptor incubation Incubate at 4°C (16-24 hours) add_receptor->incubation separation Separate Bound and Free Ligand (e.g., charcoal adsorption) incubation->separation detection Detect Bound Ligand (Scintillation counting or Fluorescence Polarization) separation->detection analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki detection->analysis end End analysis->end Luciferase_Assay_Workflow start Start seed_cells Seed Cells (e.g., HEK293T) in 96-well plate start->seed_cells transfection Co-transfect with Plasmids: 1. hPR Expression Vector 2. PRE-Firefly Luciferase Reporter 3. Constitutive Renilla Luciferase seed_cells->transfection incubation_24h Incubate for 24h transfection->incubation_24h treatment Treat Cells with This compound Dilutions incubation_24h->treatment incubation_18h Incubate for 18-24h treatment->incubation_18h lysis Lyse Cells incubation_18h->lysis luciferase_assay Measure Firefly and Renilla Luminescence lysis->luciferase_assay analysis Data Analysis: - Normalize Firefly to Renilla - Plot Dose-Response Curve - Determine EC50 luciferase_assay->analysis end End analysis->end

References

Norgesterone ELISA Kit: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgesterone, a synthetic progestin, is widely utilized in various pharmaceutical formulations. Accurate quantification of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides a detailed protocol and validation guidelines for the determination of this compound levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). While a dedicated commercial this compound ELISA kit may not be readily available, this protocol adapts the well-established principles of progesterone (B1679170) ELISA kits, leveraging the structural similarity between this compound and progesterone. It is imperative for researchers to perform a thorough in-house validation to ensure the accuracy and reliability of this adapted assay for their specific sample types and experimental conditions.

Principle of the Assay

This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a microplate coated with a this compound-specific antibody. During incubation, unbound components are washed away. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. After the addition of a substrate solution, the intensity of the color developed is measured, which allows for the quantification of this compound concentration by comparison against a standard curve.

Materials and Reagents

  • This compound ELISA Plate (pre-coated with anti-norgesterone antibody)

  • This compound Standard

  • This compound-HRP Conjugate

  • Assay Buffer

  • Wash Buffer Concentrate (20X)

  • TMB Substrate

  • Stop Solution (e.g., 1N HCl)

  • Distilled or deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Plate shaker (optional)

  • Absorbent paper

Experimental Workflow

ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent & Standard Preparation Add_Standards_Samples Add Standards & Samples to Wells Reagent_Prep->Add_Standards_Samples Sample_Prep Sample Preparation (Dilution) Sample_Prep->Add_Standards_Samples Add_Conjugate Add this compound-HRP Conjugate Add_Standards_Samples->Add_Conjugate Incubate1 Incubate (e.g., 60 min at 37°C) Add_Conjugate->Incubate1 Wash1 Wash Plate (3-5 times) Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate in Dark (e.g., 15-30 min at RT) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate this compound Concentration Generate_Curve->Calculate_Conc

Caption: A streamlined workflow of the this compound Competitive ELISA protocol.

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with distilled or deionized water. For example, add 50 mL of the concentrate to 950 mL of water to prepare 1 L of 1X Wash Buffer.

  • This compound Standard Curve: Prepare a serial dilution of the this compound Standard in Assay Buffer to create a standard curve. A typical range might be 0.1 ng/mL to 40 ng/mL. It is recommended to prepare standards in duplicate.

  • This compound-HRP Conjugate: Dilute the concentrated this compound-HRP Conjugate with Assay Buffer according to the manufacturer's instructions (if adapting from a kit) or as optimized during in-house validation.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells required for standards, samples, and controls. It is recommended to run all samples and standards in duplicate or triplicate.[1][2][3]

  • Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

  • Add 50 µL of the diluted this compound-HRP Conjugate to each well.

  • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

  • Cover the plate and incubate for 60 minutes at 37°C.[4]

  • After incubation, discard the contents of the wells. Wash the plate 3-5 times with 300 µL of 1X Wash Buffer per well.[5][6] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate in the dark at room temperature (18-25°C) for 15-30 minutes.[5][7]

  • Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[4]

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[4]

Data Analysis

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Subtract the average absorbance of the blank (zero standard) from all other readings.[2]

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.[2]

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if samples were diluted prior to the assay.[3]

Assay Validation

A thorough in-house validation is critical to ensure the reliability of this adapted assay for this compound quantification. Key validation parameters are outlined below.

Validation Parameter Methodology Acceptance Criteria
Precision (Intra-assay) Assay three samples with low, medium, and high concentrations of this compound in 20 replicates on the same plate.Coefficient of Variation (CV) < 10%
Precision (Inter-assay) Assay three samples with low, medium, and high concentrations of this compound in duplicate on 10 different plates, on different days, and by different operators.[8]CV < 15%
Accuracy (Recovery) Spike known concentrations of this compound into the sample matrix at low, medium, and high levels. Calculate the percentage of recovery.80-120% recovery[8]
Linearity of Dilution Serially dilute a high-concentration sample with the assay buffer and measure the this compound concentration in each dilution. The back-calculated concentrations should be consistent across the dilution series.[8]R² > 0.99 for the plot of expected vs. measured concentrations
Specificity (Cross-reactivity) Test structurally related steroids (e.g., progesterone, testosterone, estradiol (B170435), cortisol) at high concentrations to determine their potential interference with the assay. Cross-reactivity is calculated as: (Concentration of this compound at 50% B/B₀) / (Concentration of cross-reactant at 50% B/B₀) x 100%.Minimal cross-reactivity with endogenous and exogenous compounds expected in the samples.
Limit of Detection (LOD) Determined as the lowest concentration of this compound that can be distinguished from the blank with a certain level of confidence (e.g., Mean of blank + 2 or 3 x Standard Deviation of blank).To be determined based on the assay's performance and the required sensitivity.
Limit of Quantification (LOQ) The lowest concentration of this compound on the standard curve that can be measured with acceptable precision and accuracy.To be determined based on validation data.

This compound Signaling Pathway

This compound, as a progestin, primarily exerts its effects by binding to and activating progesterone receptors (PRs). This interaction can trigger both genomic and non-genomic signaling pathways.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR Membrane Progesterone Receptor (mPR) This compound->mPR Non-Genomic (Rapid Effects) cPR Cytoplasmic Progesterone Receptor (cPR) This compound->cPR Genomic (Slower Effects) Src_MAPK Src/MAPK Pathway mPR->Src_MAPK PI3K_Akt PI3K/Akt Pathway mPR->PI3K_Akt HSP Heat Shock Proteins (HSP) cPR->HSP dissociation nPR Nuclear Progesterone Receptor Dimer cPR->nPR Translocation & Dimerization Gene_Transcription Gene Transcription (Modulation of cell cycle, apoptosis, etc.) Src_MAPK->Gene_Transcription indirect regulation PI3K_Akt->Gene_Transcription indirect regulation PRE Progesterone Response Element (PRE) nPR->PRE PRE->Gene_Transcription

Caption: Overview of genomic and non-genomic signaling pathways of this compound.

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Reagents not added in the correct order or missing.Follow the protocol carefully. Ensure all reagents are added.
Insufficient incubation time or temperature.Adhere to the recommended incubation times and temperatures.
Inactive conjugate or substrate.Check the expiration dates and storage conditions of reagents.
High Background Insufficient washing.Increase the number of wash cycles or the soaking time during washes.[9]
High concentration of HRP-conjugate.Optimize the dilution of the HRP-conjugate.
Cross-contamination between wells.Be careful during pipetting to avoid splashing. Use fresh pipette tips for each sample and standard.
Poor Standard Curve Improper standard dilution.Prepare fresh standards and ensure accurate pipetting.
Plate reader settings are incorrect.Verify the correct wavelength (450 nm) is being used.
Inconsistent pipetting.Use calibrated pipettes and practice consistent pipetting technique.
High Coefficient of Variation (CV) Inconsistent pipetting or temperature variations across the plate.Ensure uniform pipetting and incubate the plate in a stable temperature environment.[2]
Improper mixing of reagents.Ensure all reagents are thoroughly mixed before use.

Conclusion

This document provides a comprehensive framework for the quantification of this compound using a competitive ELISA. The provided protocols and validation guidelines are intended to serve as a starting point for researchers. Successful implementation of this assay requires careful attention to detail, adherence to good laboratory practices, and a thorough in-house validation to ensure data of the highest quality and reliability for your specific research needs.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Norgesterone in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and application of radiolabeled Norgesterone for in vitro and in vivo tracer studies. Detailed protocols, data presentation, and diagrams are included to guide researchers in the utilization of this valuable tool for studying steroid hormone action and metabolism.

Introduction

This compound, a synthetic progestin, is a potent agonist of the progesterone (B1679170) receptor and is widely used in hormonal contraceptives.[1] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for drug development and elucidating its mechanism of action. Radiolabeled this compound serves as an invaluable tracer for these studies, enabling sensitive and specific tracking of the molecule in biological systems. This document outlines the methodologies for the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled this compound and their application in tracer studies.

Data Presentation

Table 1: Physicochemical Properties of Radiolabeled this compound
Property[¹⁴C]-Norgesterone[³H]-Norgesterone
Molecular Formula C₂₀¹⁴CH₂₈O₂C₂₁H₂₇³H O₂
Molecular Weight Approx. 314.47 g/mol Approx. 314.47 g/mol
Radiochemical Purity > 98%> 98%
Specific Activity 50-60 mCi/mmol20-100 Ci/mmol
Storage -20°C in ethanol-20°C in ethanol
Table 2: Comparison of Radiolabeling Methods
FeatureCarbon-14 LabelingTritium Labeling
Isotope ¹⁴C³H
Half-life 5730 years12.3 years
Emission Beta (β⁻)Beta (β⁻)
Energy Low (0.156 MeV max)Very Low (0.0186 MeV max)
Detection Liquid Scintillation CountingLiquid Scintillation Counting
Typical Position Stable position in the steroid backbone (e.g., C-4)Positions of exchangeable protons or via reduction of a double bond
Advantages Metabolically stable label, long half-life for long-term studiesHigh specific activity achievable, versatile labeling positions
Disadvantages Lower specific activity, multi-step synthesis often requiredPotential for isotope exchange, shorter half-life

Experimental Protocols

Protocol 1: Synthesis of [4-¹⁴C]-Norgesterone

This protocol is a proposed synthetic route adapted from established methods for the synthesis of steroid hormones, incorporating a ¹⁴C-labeled precursor. The synthesis of norgestrel (B7790687) typically involves the construction of the steroid skeleton from smaller precursors.

Materials:

  • [¹⁴C]Sodium cyanide (Na¹⁴CN)

  • Precursor A (a suitable intermediate for steroid synthesis)

  • All necessary reagents and solvents for multi-step organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

  • Standard organic synthesis glassware

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Introduction of the ¹⁴C Label: The synthesis commences with the introduction of the ¹⁴C label at an early and stable position. A common strategy for labeling steroids in the A ring is to utilize a labeled cyanating agent. The specific precursor will depend on the overall synthetic strategy, but a key step would involve the reaction of a suitable electrophilic precursor with [¹⁴C]sodium cyanide to introduce the ¹⁴C at what will become the C-4 position of the this compound molecule.

  • Multi-step Synthesis: Following the introduction of the radiolabel, a series of well-established organic reactions are performed to construct the full steroid nucleus of this compound. These steps are based on published total synthesis routes for norgestrel.[2][3][4][5] This multi-step process involves cyclizations, reductions, and functional group manipulations to yield the final this compound structure.

  • Purification: The crude [4-¹⁴C]-Norgesterone is purified using column chromatography followed by preparative HPLC. The purity of the final product is assessed by analytical HPLC with both UV and radioactivity detectors.

  • Characterization: The identity of the synthesized [4-¹⁴C]-Norgesterone is confirmed by co-elution with an authentic, non-radiolabeled this compound standard on HPLC. The radiochemical purity and specific activity are determined using a calibrated liquid scintillation counter.

Protocol 2: Synthesis of [³H]-Norgesterone by Catalytic Tritiation

This protocol describes a general method for the introduction of tritium into the this compound molecule via catalytic reduction of an unsaturated precursor.

Materials:

  • Unsaturated this compound precursor (e.g., with a double bond at a suitable position)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethyl acetate, ethanol)

  • Tritiation manifold

  • Standard organic synthesis glassware

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Preparation of the Precursor: An unsaturated precursor of this compound is synthesized or obtained. This precursor should have a double bond at a position where the addition of tritium will not affect the biological activity of the final molecule.

  • Catalytic Tritiation: The unsaturated precursor is dissolved in an anhydrous solvent in a reaction vessel connected to a tritiation manifold. The Pd/C catalyst is added, and the system is evacuated and flushed with an inert gas. Tritium gas is then introduced into the reaction vessel, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: After the reaction, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the crude [³H]-Norgesterone is purified by preparative HPLC.

  • Characterization: The radiochemical purity and specific activity of the final product are determined by analytical HPLC with a radioactivity detector and liquid scintillation counting. The position of the tritium label can be confirmed by ³H-NMR if necessary.

Protocol 3: Quality Control of Radiolabeled this compound

Objective: To determine the radiochemical purity of the synthesized radiolabeled this compound.

Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • In-line radioactivity detector (e.g., flow scintillation analyzer)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient: A suitable gradient from, for example, 50% B to 100% B over 20 minutes.

Procedure:

  • Prepare a solution of the radiolabeled this compound in the mobile phase.

  • Inject a small aliquot of the solution onto the HPLC column.

  • Monitor the elution profile using both the UV detector (at a wavelength where this compound absorbs, e.g., 240 nm) and the radioactivity detector.

  • The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the same retention time as the non-radiolabeled this compound standard.

Signaling Pathway

This compound, as a progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR). This interaction initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

Norgesterone_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins (HSP) This compound->HSP Dissociation Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus PR->HSP Bound to PR_this compound PR-Norgesterone Complex PR->PR_this compound Dimerization Dimerization PR_this compound->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation PRE Progesterone Response Element (PRE) Nuclear_Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for conducting tracer studies using radiolabeled this compound.

Experimental_Workflow Synthesis Synthesis of Radiolabeled this compound ([¹⁴C] or [³H]) Purification Purification and Quality Control (HPLC) Synthesis->Purification In_Vitro In Vitro Studies Purification->In_Vitro In_Vivo In Vivo Studies Purification->In_Vivo Binding_Assay Receptor Binding Assays In_Vitro->Binding_Assay Metabolism_Study Cellular Metabolism Studies In_Vitro->Metabolism_Study PK_Study Pharmacokinetic Studies (ADME) In_Vivo->PK_Study Biodistribution Biodistribution Studies In_Vivo->Biodistribution Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Metabolism_Study->Data_Analysis PK_Study->Data_Analysis Biodistribution->Data_Analysis

Caption: Workflow for tracer studies.

Applications

Radiolabeled this compound is a versatile tool with numerous applications in pharmacology and drug development:

  • Receptor Binding Assays: To determine the affinity and selectivity of this compound and its metabolites for the progesterone receptor and other steroid receptors.

  • Metabolism Studies: To identify and quantify the metabolites of this compound in various biological matrices (e.g., liver microsomes, plasma, urine). Studies have shown that [¹⁴C]Norgestrel is metabolized in humans, with a biological half-life of the radioactivity being 24 hours.[6][7][8]

  • Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models and humans. Following administration of [¹⁴C]-Norgestrel to human subjects, about 43% of the dose was excreted in the urine within 5 days.[6][7][8]

  • Biodistribution Studies: To determine the tissue and organ distribution of this compound and its accumulation in target tissues.

  • Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the metabolism and disposition of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Norgesterone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgesterone and its analogs are synthetic progestins that exert their biological effects primarily through interaction with the progesterone (B1679170) receptor (PR). The progesterone receptor is a well-established therapeutic target for various applications, including contraception, hormone replacement therapy, and the treatment of endometriosis and certain cancers.[1] High-throughput screening (HTS) is a critical component in the discovery and development of novel progesterone receptor modulators, enabling the rapid evaluation of large compound libraries.[1]

This document provides detailed application notes and protocols for three robust HTS assays commonly used to identify and characterize this compound analogs and other PR modulators:

  • Reporter Gene Assay: A cell-based functional assay to measure the ability of compounds to modulate PR-mediated gene transcription.

  • Fluorescence Polarization (FP) Binding Assay: A biochemical assay to quantify the binding affinity of compounds to the PR ligand-binding domain.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay: A biochemical assay to assess the ability of a ligand to promote the interaction between the PR and a coactivator peptide.

Progesterone Receptor Signaling Pathways

This compound analogs, as progesterone receptor modulators, can influence both genomic and non-genomic signaling pathways.

Genomic Pathway: The classical mechanism involves the binding of a this compound analog to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs).[1] The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Genomic Progesterone Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analog PR_HSP PR-HSP Complex This compound->PR_HSP Binding PR_dimer_cyto PR Dimer PR_HSP->PR_dimer_cyto Dimerization PR_dimer_nucleus PR Dimer PR_dimer_cyto->PR_dimer_nucleus Translocation PRE PRE PR_dimer_nucleus->PRE Binding Transcription Gene Transcription PRE->Transcription Modulation

Caption: Genomic signaling pathway of this compound analogs.

Non-Genomic Pathway: Progesterone receptors can also mediate rapid signaling events from the cell membrane or cytoplasm. This can involve the activation of protein kinases such as Src and the subsequent stimulation of downstream pathways like the MAPK/ERK cascade.

Data Presentation

The following table summarizes the relative binding affinities (RBA) of Norgestimate and its metabolites to the progesterone receptor, as determined by competitive binding assays. Levonorgestrel (B1675169), a major active metabolite of Norgestimate, demonstrates high affinity for the progesterone receptor.[2][3]

CompoundProgesterone ReceptorRelative Binding Affinity (RBA %)Reference
Norgestimate Rabbit Uterine1.2[2]
Human Uterine3.2[2]
Recombinant Human9[2]
Levonorgestrel-oxime Rabbit Uterine30[2]
Human Uterine20[2]
Recombinant Human18[2]
Levonorgestrel Rabbit Uterine125[2]
Human Uterine143[2]
Recombinant Human125[2]
Progesterone Rabbit, Human100[2]

Experimental Protocols

Reporter Gene Assay for Progesterone Receptor Modulators

Application Note:

This cell-based assay provides a functional readout of a compound's ability to act as an agonist or antagonist of the progesterone receptor.[1] It utilizes a mammalian cell line engineered to express the human progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing PREs.[1][4] Agonists will induce reporter gene expression, while antagonists will inhibit the expression induced by a known agonist.[1]

Experimental Workflow:

Reporter Gene Assay Workflow plate_cells Plate PR Reporter Cells incubate1 Incubate (e.g., 4-24h) plate_cells->incubate1 add_compounds Add Test Compounds (and Agonist for Antagonist Mode) incubate1->add_compounds incubate2 Incubate (e.g., 16-24h) add_compounds->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence

Caption: Workflow for a progesterone receptor reporter gene assay.

Protocol:

Materials:

  • PR Reporter Cell Line (e.g., INDIGO Biosciences, Cayman Chemical)[1][5]

  • Cell Culture Medium (as recommended by the supplier)[1]

  • Progesterone (agonist)[1]

  • Test Compounds (this compound analogs)

  • Luciferase Assay Reagent

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw and culture the PR reporter cells as per the supplier's protocol.

    • On the day of the assay, harvest the cells and resuspend them in the recommended medium to the appropriate cell density.

    • Dispense the cell suspension into the wells of a white, opaque microplate.[1]

    • Incubate the plate for the recommended time (typically 4-24 hours) to allow for cell attachment.[1]

  • Compound Preparation and Addition:

    • For Agonist Mode: Prepare serial dilutions of the test compounds.

    • For Antagonist Mode: Prepare serial dilutions of the test compounds and a stock solution of progesterone at a concentration that gives a submaximal response (e.g., EC80).[6]

    • Add the diluted compounds (and progesterone for antagonist mode) to the appropriate wells. Include vehicle controls (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Signal Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • For agonist mode, calculate the fold activation relative to the vehicle control and determine EC50 values.

  • For antagonist mode, calculate the percent inhibition of the progesterone-induced signal and determine IC50 values.

  • The Z'-factor should be calculated to assess the quality of the assay.[7]

Fluorescence Polarization (FP) Binding Assay

Application Note:

This is a homogenous biochemical assay that measures the binding of a fluorescently labeled progesterone ligand (tracer) to the PR ligand-binding domain (LBD).[8] When the small fluorescent tracer binds to the larger PR-LBD, its rotation slows, resulting in a higher fluorescence polarization value.[9] Test compounds that bind to the PR-LBD will compete with the tracer, leading to a decrease in fluorescence polarization.[8]

Experimental Workflow:

FP Binding Assay Workflow prepare_reagents Prepare PR-LBD, Fluorescent Tracer, and Test Compounds add_to_plate Add Reagents and Compounds to Microplate prepare_reagents->add_to_plate incubate Incubate (e.g., 1-4h at RT) add_to_plate->incubate read_fp Read Fluorescence Polarization incubate->read_fp TR-FRET Assay Workflow prepare_reagents Prepare PR-LBD, Tb-Ab, Fluorescein-Peptide, and Test Compounds add_to_plate Add Reagents and Compounds to Microplate prepare_reagents->add_to_plate incubate Incubate (e.g., 1-2h at RT) add_to_plate->incubate read_trfret Read TR-FRET Signal incubate->read_trfret

References

Application Notes and Protocols for Norgestimate and Metabolite Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. As a prodrug, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, converting to its primary active metabolites: norelgestromin (B1679859) (17-deacetylnorgestimate) and norgestrel.[1][2][3] Consequently, when analyzing biological tissues, the focus is often on the quantification of these more stable and pharmacologically active metabolites. This document provides detailed protocols for the extraction of norgestimate and its metabolites from biological tissues, intended for researchers, scientists, and drug development professionals. The methodologies described are crucial for pharmacokinetic studies, bioequivalence assessments, and toxicological analyses.

The primary methods for extraction from complex biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4] SPE is often preferred for its efficiency in removing interfering matrix components, which is critical for achieving the low limits of quantification required for these analytes.[4] The choice of extraction method can significantly impact the accuracy and precision of quantification, especially when using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Norgestimate

Norgestimate is rapidly metabolized after administration. The primary pathway involves deacetylation to form norelgestromin, which is then deoximated to form norgestrel.[1] These metabolites are further processed, including hydroxylation and conjugation, before excretion.[1][2]

Norgestimate Metabolism Norgestimate Norgestimate Norelgestromin Norelgestromin (17-Deacetylnorgestimate) Norgestimate->Norelgestromin Deacetylation Norgestrel Norgestrel Norelgestromin->Norgestrel Deoximation Metabolites Hydroxylated and Conjugated Metabolites Norelgestromin->Metabolites Metabolism Norgestrel->Metabolites Metabolism

Metabolic pathway of Norgestimate.

Experimental Protocols

Several methods can be employed for the extraction of norgestimate and its metabolites from biological tissues. The following protocols describe two common approaches: Solid-Phase Extraction (SPE) and a general organic solvent extraction suitable for tissues.

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Homogenate

This protocol is adapted from methods used for plasma and other biological matrices and is suitable for tissue homogenates after initial processing.[4][5]

Materials:

  • Tissue homogenate

  • Internal standards (e.g., deuterated norgestimate and metabolites)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Deionized water

  • SPE cartridges (e.g., Oasis HLB)

  • Vacuum manifold

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a pre-weighed amount of tissue, add a suitable homogenization buffer.

    • Homogenize the tissue sample on ice.

    • Centrifuge the homogenate to pellet cellular debris.

    • Transfer a known volume (e.g., 0.5 mL) of the supernatant to a clean tube.

  • Internal Standard Spiking:

    • Add the internal standard working solution to the tissue supernatant.

  • Acidification:

    • Add an equal volume of 1% formic acid and vortex.[5]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[4]

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through at a slow, steady rate.[4]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4][6]

    • A second wash with a higher concentration of organic solvent (e.g., 30% methanol) can be used to remove less polar interferences.[4]

    • Dry the cartridges under high vacuum for 5-10 minutes.[4]

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes with an appropriate volume (e.g., 1-3 mL) of methanol or acetonitrile.[4][6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

    • Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.[5]

Protocol 2: Organic Solvent Extraction for Solid Tissues

This protocol is a general method for extracting steroids from solid tissue samples.[7][8][9]

Materials:

  • Dried and powdered tissue sample

  • Ethanol (B145695) or Ethyl Acetate[7][8]

  • Glass test tubes

  • Shaker

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator (SpeedVac)

  • Assay buffer

Procedure:

  • Sample Preparation:

    • Ensure the tissue sample is completely dry. Lyophilization (freeze-drying) is recommended.

    • Powder the dried sample to increase the surface area for extraction.[7][8]

  • Extraction:

    • Weigh a known amount of the powdered tissue (e.g., ≥ 0.2 gm) into a glass tube.[7][8]

    • Add ethanol or ethyl acetate (B1210297) at a specific ratio (e.g., 1 mL for every 0.1 gm of solid).[7][8]

    • Seal the tube and shake vigorously for at least 30 minutes.[7][8]

  • Separation:

    • Centrifuge the sample at approximately 5,000 rpm for 15 minutes at 4°C to pellet the solid material.[7][8]

    • Carefully transfer the supernatant containing the extracted analytes to a clean tube.

  • Evaporation:

    • Evaporate the solvent to dryness using a SpeedVac or under a stream of nitrogen.[7][8]

  • Reconstitution:

    • To ensure complete solubilization, first dissolve the dried extract in a small volume of ethanol (e.g., 100 µL).[7][8]

    • Add a larger volume of the assay buffer (e.g., 400 µL) and vortex thoroughly.[7][8]

    • For immunoassays, ensure the final ethanol concentration is low (typically ≤ 5%).[7]

Workflow for Tissue Extraction

The general workflow for extracting norgestimate and its metabolites from tissue samples for analysis is depicted below.

Tissue Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization/ Drying & Powdering Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction Spike->LLE LLE Path SPE Solid-Phase Extraction Spike->SPE SPE Path Evaporate Evaporation LLE->Evaporate SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

General workflow for tissue extraction and analysis.

Data Presentation

The following tables summarize the performance characteristics of typical analytical methods for norgestimate and its metabolites. This data is primarily derived from studies on human plasma but provides a benchmark for what can be expected from a validated tissue assay.

Table 1: Method Performance Characteristics

ParameterNorgestimate & Metabolites (in Plasma)Expected Performance in TissueReference
Linearity Range 0.1 - 5.0 ng/mL for 17-DA-NGM and NGLSimilar range, dependent on tissue concentrations[10]
0.5 - 5.0 ng/mL for NGM and 3-keto-NGM[10]
Inter-assay Reproducibility < 10%< 15%[10]
Overall Recovery 72 - 92%70 - 90%[10]

Table 2: Comparison of Extraction Techniques

Extraction TechniqueAdvantagesDisadvantagesSuitability for TissueReference
Solid-Phase Extraction (SPE) High recovery, clean extracts, minimizes matrix effectsCan be more costly and require method developmentHighly suitable, especially for complex tissues[4]
Liquid-Liquid Extraction (LLE) Effective, relatively low costCan be labor-intensive, uses larger solvent volumesSuitable, may require additional cleanup steps[4][5]
Protein Precipitation (PP) Simple, fastLess effective at removing interferences, can lead to ion suppressionGenerally less suitable for high-sensitivity assays[4]

References

Application Note: Quantitative Analysis of Norgesterone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgesterone (17α-Vinyl-5(10)-estren-17β-ol-3-one) is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone.[1] Its accurate quantification in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and toxicological assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of thermally stable and volatile compounds.[2] For steroids like this compound, which have limited volatility, chemical derivatization is required to enhance their thermal stability and improve chromatographic performance, making them suitable for GC-MS analysis.[2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound by GC-MS.

Principle of Analysis

The analytical method involves a multi-step process beginning with the isolation of this compound from the sample matrix using liquid-liquid extraction (LLE).[2] To improve volatility for GC analysis, the extracted analyte undergoes a two-step derivatization: methoximation of the ketone group followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether derivative.[3] This derivatization significantly increases the analytical response.[3] The derivatized analyte is then separated on a nonpolar capillary GC column, such as an HP-5ms, and detected by a mass spectrometer.[4] Quantification is achieved by monitoring specific fragment ions in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Solvents & Chemicals: Methanol (B129727), Ethyl Acetate (B1210297), Hexane (all HPLC or GC grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Methoxyamine hydrochloride (MOX).

  • Standards: this compound analytical standard, Internal Standard (IS) such as Norethisterone or a deuterated analog.

  • Equipment: GC-MS system, analytical balance, vortex mixer, centrifuge, heating block or oven, nitrogen evaporator, autosampler vials with inserts.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Norethisterone) in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL. Spike each standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for biological fluids (e.g., plasma, urine).

  • Pipette 1.0 mL of the sample into a glass centrifuge tube.

  • Add the internal standard solution and briefly vortex.

  • Add 5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 70:30 v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol

To enhance sensitivity, a two-step derivatization targeting the ketone and hydroxyl functional groups of this compound is performed. The formation of TMS oxime-ether derivatives can increase instrument response significantly.[3]

  • Methoximation: To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine. Seal the vial and heat at 60°C for 30 minutes. This step converts the ketone group to a methoxime.

  • Silylation: After cooling to room temperature, add 50 µL of BSTFA + 1% TMCS to the vial. Seal and heat at 70°C for 45 minutes. This step converts the hydroxyl group to a TMS-ether.[3]

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a representative starting point and may require optimization.

ParameterSetting
Gas Chromatograph Agilent 6890/5973 inert GC/MS system or equivalent[5]
Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector Splitless mode, 280°C
Injection Volume 1-2 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6]
Oven Program Initial temperature 150°C, hold for 1 min. Ramp at 20°C/min to 240°C. Ramp at 5°C/min to 280°C. Ramp at 30°C/min to 310°C and hold for 5 min. (This is an example program and should be optimized for best separation).[6]
Mass Spectrometer
Ion Source Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the mass spectrum of the derivatized this compound standard. Based on its structure (MW=300.44), the di-TMS derivative would have a molecular weight of 444.7 g/mol . Key fragment ions should be selected for quantification (target ion) and confirmation (qualifier ions).

Data Presentation and Performance

Quantitative data for this compound should be determined through validation. The following table presents illustrative performance characteristics based on published data for structurally similar progestins analyzed by GC-MS.

Table 1: Illustrative Performance Characteristics for Progestin Analysis by GC-MS

Analyte (Derivative)Linearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Correlation Coefficient (R²)Reference(s)
Norethisterone Acetate (Pentafluoropropionyl)0.10 - 100.10>0.99[7]
Progesterone & other steroids (TMS)1.0 - 2502.5 - 5.0>0.99[8]
Norethisterone & other steroids (TMS-oxime)0.00188 - 0.7500.00188 - 0.0375Linear[3]

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma) LLE 2. Liquid-Liquid Extraction Sample->LLE Add IS Evap 3. Evaporation to Dryness LLE->Evap Deriv 4. Methoximation & Silylation Evap->Deriv GCMS 5. GC-MS Injection & Analysis Deriv->GCMS Data 6. Data Processing & Quantification GCMS->Data

Caption: High-level workflow for this compound analysis by GC-MS.

This compound Derivatization Reaction

The chemical modification of this compound is crucial for successful GC-MS analysis.

Derivatization_Reaction cluster_products Products Norg This compound (C₂₀H₂₈O₂) Deriv This compound-MOX-TMS Derivative (Volatile & Thermally Stable) Norg->Deriv + MOX (Step 1) MOX Methoxyamine (MOX) BSTFA BSTFA + 1% TMCS Deriv->BSTFA + BSTFA (Step 2)

Caption: Two-step derivatization of this compound for GC-MS analysis.

Conclusion

The described GC-MS method, incorporating liquid-liquid extraction and a two-step derivatization process, provides a robust and sensitive framework for the quantitative analysis of this compound. While the specific instrumental parameters and performance characteristics require validation for this compound, the protocols established for similar progestins demonstrate the suitability of this approach for achieving low detection limits and reliable quantification in complex matrices. This application note serves as a comprehensive guide for researchers developing and implementing methods for the analysis of this compound and related synthetic steroids.

References

Application Notes: Norgestimate as a Positive Control in Progestin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) is a synthetic progestin widely used in hormonal contraceptives.[1][2] As a progesterone (B1679170) receptor (PR) agonist, it serves as an excellent positive control in various in vitro assays designed to screen for and characterize the progestational or anti-progestational activity of new chemical entities.[1] Norgestimate itself is a prodrug, rapidly metabolized to its active metabolites, primarily norelgestromin (B1679859) (17-deacetylnorgestimate) and levonorgestrel, which exhibit high affinity for the progesterone receptor.[3][4] This application note provides detailed protocols for using norgestimate as a positive control in progesterone receptor binding and transactivation assays, along with comparative data for other common progestins.

The progesterone receptor is a ligand-activated transcription factor that mediates the physiological effects of progesterone. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription.[5] Progestin assays are crucial for the development of new drugs targeting progesterone signaling, with applications in contraception, hormone replacement therapy, and the treatment of various hormone-dependent diseases.

Data Presentation

The following tables summarize the relative binding affinities and functional potencies of norgestimate, its metabolites, and other common progestins for the progesterone receptor. This data is essential for establishing appropriate positive control concentrations and for comparing the activity of test compounds.

Table 1: Relative Binding Affinity (RBA) of Norgestimate and its Metabolites for the Progesterone Receptor

CompoundReceptor SourceReference CompoundRelative Binding Affinity (%)Citation(s)
Norgestimate (L-isomer)Human Myometrial CytosolR50200.8[3]
Norelgestromin (Levonorgestrel-3-oxime)Human Myometrial CytosolR50208[3]
Levonorgestrel-17-acetateHuman Myometrial CytosolR5020110[3]
LevonorgestrelHuman Myometrial CytosolR5020~110[3]
NorgestimateRabbit Uterine CytosolProgesteroneSimilar to Progesterone[6]
17-deacetylnorgestimateRabbit Uterine CytosolProgesteroneSimilar to Progesterone[6]
3-keto norgestimateRabbit Uterine CytosolProgesterone~500[6]

Table 2: Comparative Progestin Activity (EC50 Values) in Progesterone Receptor Transactivation Assays

CompoundCell LineAssay TypeEC50 (nM)Citation(s)
ProgesteroneT47DPRE-luciferase~3.8 - 490[1]
Norgestomet*Not SpecifiedPR Agonist Assay4.5[7]

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the progesterone receptor signaling pathway and a typical workflow for a progestin assay.

Progesterone_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., Norgestimate Metabolite) PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binds to DNA Coactivators Coactivators PRE->Coactivators Recruits Transcription Transcription (mRNA synthesis) Coactivators->Transcription Initiates Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Cellular Response Translation->Cellular_Response Progestin_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Start Start Cell_Culture Cell Culture (e.g., T47D cells) Start->Cell_Culture Plate_Cells Plate Cells in Microplate Cell_Culture->Plate_Cells Prepare_Compounds Prepare Serial Dilutions - Test Compounds - Norgestimate (Positive Control) - Vehicle (Negative Control) Treat_Cells Add Compounds to Cells Prepare_Compounds->Treat_Cells Incubate Incubate (e.g., 18-24 hours) Treat_Cells->Incubate Assay_Specific_Steps Assay-Specific Steps (e.g., Add Luciferase Reagent) Incubate->Assay_Specific_Steps Read_Plate Read Plate (Luminometer or Fluorescence Reader) Assay_Specific_Steps->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response Calculate_EC50_IC50 Calculate EC50/IC50 Values Dose_Response->Calculate_EC50_IC50 End End Calculate_EC50_IC50->End

References

Application Notes and Protocols for Norgesterone Solution Preparation and Storage in In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgesterone and other synthetic progestins are pivotal compounds in biomedical research, particularly in studies related to reproductive biology, endocrinology, and oncology. Accurate and reproducible in vitro experimental results are critically dependent on the correct preparation, handling, and storage of these hydrophobic compounds. These application notes provide detailed protocols for the solubilization, dilution, and storage of this compound solutions to ensure stability, and minimize solvent-induced artifacts in cell-based assays.

Physicochemical Properties and Solubility

This compound, a synthetic progestin, is a hydrophobic molecule with low solubility in aqueous media. Therefore, organic solvents are required to prepare stock solutions for use in cell culture. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents.

Data Presentation: Solubility and Storage of Progestins

The following table summarizes key quantitative data for this compound (specifically norgestrel (B7790687), a common synthetic progestin) and related compounds.

CompoundSolventSolubilityStock Solution StorageAqueous Solution Stability
Norgestrel DMSO~5 mg/mL-20°C for at least two years[1]Not recommended for more than one day[1]
Ethanol~0.25 mg/mL[1]-20°C[1]Not recommended for more than one day[1]
Dimethyl formamide (B127407) (DMF)~10 mg/mL[1]-20°C[1]Not recommended for more than one day[1]
Progesterone (B1679170) DMSOSoluble to 100 mM-20°C for several months[2][3]Prepare fresh before use
EthanolSoluble to 100 mM[2]-20°CPrepare fresh before use
Norethisterone Ethanol, Methanol, Acetonitrile~1 mg/mL[4]Room temperature (as solid)[4]Prepare fresh before use

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (e.g., Norgestrel) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution of norgestrel (Molecular Weight: 312.45 g/mol ), weigh out 3.125 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. To continue the example, to make a 10 mM stock solution from 3.125 mg of norgestrel, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Preparation of a this compound Working Solution in Cell Culture Medium

This protocol details the dilution of the concentrated stock solution into a final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 3.1)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve low nanomolar or micromolar concentrations, it is recommended to perform serial dilutions. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed complete cell culture medium.

  • Final Dilution: Add the appropriate volume of the diluted this compound solution to your cell culture vessel (e.g., flask, plate, or dish) containing the cells and medium to achieve the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.1-0.5%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions, but without the this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for this compound Solution Preparation.

This compound Signaling Pathway via Progesterone Receptor

This compound, as a progestin, primarily acts by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor.[2][3] This activation leads to a cascade of events culminating in the regulation of target gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_inactive Inactive Progesterone Receptor (PR) Complex (with HSPs) This compound->PR_inactive Binds to PR PR_active Active PR Dimer PR_inactive->PR_active Conformational Change & Dimerization PR_nucleus Active PR Dimer PR_active->PR_nucleus Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA PR_nucleus->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis (in Cytoplasm) Protein Synthesis (in Cytoplasm) mRNA->Protein Synthesis (in Cytoplasm)

Caption: this compound's genomic signaling pathway.

Example Application: Progesterone Receptor (PR) Transcriptional Activity Assay

A common in vitro application for this compound is to assess its ability to activate the progesterone receptor using a luciferase reporter assay.

Principle: Cells are co-transfected with a plasmid expressing the progesterone receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs). Activation of the PR by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol Outline:

  • Cell Seeding: Seed a suitable cell line (e.g., T47D or Ishikawa cells, which endogenously express PR, or a PR-negative line like HEK293T for exogenous expression) in a 96-well plate.

  • Transfection: Co-transfect the cells with a PR expression vector (if necessary) and a PRE-luciferase reporter vector. A control vector expressing Renilla luciferase can be included for normalization.

  • Treatment: After allowing for transfection and cell recovery (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity, followed by Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

References

Application Notes and Protocols for Studying the Effects of Norgestimate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Norgestimate (B1679921), a synthetic progestin. The included protocols and data are intended to guide researchers in designing and conducting studies to assess the progestational, anti-ovulatory, and androgenic effects of this compound.

Introduction to Norgestimate

Norgestimate (NGM) is a third-generation progestin used in hormonal contraceptives and hormone replacement therapy.[1][2] It is a prodrug that is rapidly and extensively metabolized to its primary active metabolite, norelgestromin (B1679859) (17-deacetylnorgestimate), and to a lesser extent, levonorgestrel.[3][4] Norgestimate and its metabolites exert their effects primarily by acting as agonists at the progesterone (B1679170) receptor (PR), leading to the inhibition of ovulation and changes in the endometrium and cervical mucus.[5][6] A key feature of Norgestimate is its minimal androgenicity compared to older progestins, which is attributed to its low binding affinity for the androgen receptor (AR).[7][8]

Animal Models

Rabbits and rats are the most commonly used animal models for evaluating the in vivo effects of Norgestimate.[7][8]

  • Rabbits: The rabbit is a well-established model for assessing progestational and anti-ovulatory activity.[7][9] As induced ovulators, the timing of ovulation can be precisely controlled, making them ideal for studying the direct inhibitory effects of compounds on this process.[10] The rabbit uterus is also highly sensitive to progestins, making it suitable for evaluating endometrial proliferation.[8]

  • Rats: The rat model is widely used for studying the effects of progestins on the hypothalamic-pituitary-ovarian axis and for assessing androgenic activity.[7][11] The rat estrous cycle, while different from the human menstrual cycle, provides a valuable system for investigating the disruption of normal hormonal cycles.[11] Immature, castrated male rats are specifically used to evaluate the potential for androgenic effects by measuring the growth of androgen-sensitive tissues like the prostate.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of Norgestimate and its metabolites.

Table 1: Relative Binding Affinities (RBA) for Progesterone and Androgen Receptors

CompoundProgesterone Receptor (Rabbit Uterus) RBA (%)*Androgen Receptor (Rat Prostate) RBA (%)**
Progesterone~1000.025
Norgestimate150.003
Norelgestromin (17-deacetylnorgestimate)100.013
Levonorgestrel1500.220
Gestodene~9000.154
3-keto Desogestrel~9000.118

*Relative to Promegestone (100%)[3] **Relative to Dihydrotestosterone (100%)[8]

Table 2: In Vivo Progestational and Androgenic Activity

CompoundProgestational Potency (Rabbit Endometrium)Androgenic Potency (Rat Prostate Growth)
NorgestimatePotentMinimal
NorelgestrominPotentMinimal
LevonorgestrelPotentSignificant

[8]

Table 3: Effects of Norgestimate on Pituitary-Ovarian Function in Women (Clinical Data for Reference) *

Norgestimate DosageEffect on LH LevelsEffect on FSH LevelsEffect on Progesterone LevelsOvulation Inhibition
180 µ g/day SuppressionSuppressionSuppressed in most cyclesObserved in most cycles
250 µ g/day SuppressionSuppressionSuppressed in most cyclesObserved in most cycles

*Data from a clinical study in healthy women for contextual understanding.[12]

Experimental Protocols

Rabbit Model: Progestational Activity (Endometrial Stimulation)

This protocol is designed to assess the ability of Norgestimate to stimulate the endometrium in immature female rabbits.

Materials:

  • Immature female rabbits (e.g., New Zealand White)

  • Norgestimate

  • Vehicle (e.g., sesame oil)

  • Estradiol (B170435)

  • Anesthetic agents

  • Surgical instruments for laparotomy

  • Fixative (e.g., 10% neutral buffered formalin)

  • Histology processing reagents and equipment

Procedure:

  • Animal Preparation: Acclimatize immature female rabbits to the housing conditions for at least one week.

  • Estrogen Priming: Administer a priming dose of estradiol to sensitize the uterus. This is typically done for 3-6 days prior to Norgestimate administration.

  • Norgestimate Administration:

    • Systemic Administration: Administer Norgestimate subcutaneously or orally at various dose levels for 5-7 consecutive days. A control group should receive the vehicle only.

    • Intrauterine Administration: To assess direct uterine effects, Norgestimate can be injected directly into the uterine cavity of one horn, with the contralateral horn serving as a control.[7][9]

  • Tissue Collection: On the day after the final treatment, euthanize the animals.

  • Uterine Weight: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

  • Histological Analysis: Fix the uterine tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Data Analysis:

    • Compare the uterine weights of the treated groups to the control group.

    • Microscopically evaluate the endometrial sections for glandular proliferation, stromal edema, and other signs of progestational activity using a semi-quantitative scoring system (e.g., McPhail index).

Rabbit Model: Ovulation Inhibition

This protocol assesses the ability of Norgestimate to inhibit ovulation in mature female rabbits.

Materials:

  • Mature female rabbits

  • Norgestimate

  • Vehicle

  • Ovulation-inducing agent (e.g., human chorionic gonadotropin - hCG)

  • Anesthetic agents

  • Surgical instruments for laparotomy

Procedure:

  • Animal Preparation: House mature female rabbits individually and allow for acclimatization.

  • Norgestimate Administration: Administer Norgestimate orally or subcutaneously at various dose levels for a predetermined period (e.g., 5-7 days). A control group should receive the vehicle only.

  • Induction of Ovulation: Following the treatment period, induce ovulation by administering a single intravenous injection of hCG.

  • Assessment of Ovulation: 24-48 hours after hCG administration, perform a laparotomy under anesthesia.

  • Ovarian Examination: Examine the ovaries for the presence of ovulation points (corpora hemorrhagica).

  • Data Analysis: Calculate the percentage of rabbits that ovulated in each group and the mean number of ovulation points per ovulating rabbit. A dose-dependent decrease in ovulation is expected in the Norgestimate-treated groups.

Rat Model: Androgenic Activity (Prostatic Growth)

This protocol evaluates the potential androgenic activity of Norgestimate in immature, castrated male rats.[7][8]

Materials:

  • Immature male rats (e.g., Sprague-Dawley)

  • Norgestimate

  • Vehicle

  • Positive control (e.g., testosterone (B1683101) propionate)

  • Anesthetic agents

  • Surgical instruments for castration and dissection

Procedure:

  • Animal Preparation: Castrate immature male rats and allow for a recovery period of at least 7 days.

  • Treatment Administration: Administer Norgestimate orally or subcutaneously at various dose levels for 7-10 consecutive days. Include a vehicle control group and a positive control group treated with testosterone propionate.

  • Tissue Collection: On the day after the final treatment, euthanize the animals.

  • Organ Weights: Carefully dissect the ventral prostate and seminal vesicles, blot them dry, and record their wet weights.

  • Data Analysis: Compare the mean weights of the ventral prostate and seminal vesicles of the Norgestimate-treated groups to both the vehicle control and the positive control groups. Minimal to no increase in the weights of these androgen-sensitive organs is expected for Norgestimate.

Rat Model: Effects on the Hypothalamic-Pituitary-Ovarian Axis

This protocol is designed to assess the impact of Norgestimate on the hormonal regulation of the estrous cycle in female rats.

Materials:

  • Mature female rats with regular estrous cycles

  • Norgestimate

  • Vehicle

  • Equipment for vaginal cytology

  • Kits for measuring serum LH, FSH, estradiol, and progesterone (e.g., ELISA or RIA)

Procedure:

  • Animal Preparation and Cycle Monitoring: Monitor the estrous cycle of mature female rats by daily vaginal smears for at least two consecutive regular cycles.

  • Norgestimate Administration: Administer Norgestimate orally or subcutaneously at various dose levels daily for a specified duration (e.g., 14-21 days). A control group should receive the vehicle only.

  • Cycle Monitoring During Treatment: Continue daily vaginal smears to assess for disruption of the estrous cycle.

  • Blood Collection: At selected time points during and after treatment, collect blood samples for hormone analysis.

  • Hormone Analysis: Measure serum concentrations of LH, FSH, estradiol, and progesterone using appropriate assay kits.

  • Data Analysis:

    • Compare the estrous cycle patterns of the treated groups to the control group.

    • Analyze the serum hormone levels to determine the extent of suppression of the hypothalamic-pituitary-ovarian axis. A decrease in LH and FSH levels is expected.

Visualization of Signaling Pathways and Workflows

Norgestimate's Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis

Norgestimate_Mechanism_of_Action Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH AnteriorPituitary Anterior Pituitary LH LH AnteriorPituitary->LH FSH FSH AnteriorPituitary->FSH Ovary Ovary Estrogen Estrogen Ovary->Estrogen Progesterone Progesterone Ovary->Progesterone FollicularDevelopment Follicular Development & Ovulation Ovary->FollicularDevelopment Norgestimate Norgestimate (via active metabolites) Norgestimate->Hypothalamus - (Negative Feedback) Norgestimate->AnteriorPituitary - (Negative Feedback) GnRH->AnteriorPituitary + LH->Ovary + LH->FollicularDevelopment FSH->Ovary + FSH->FollicularDevelopment Estrogen->AnteriorPituitary +/- Progesterone->Hypothalamus -

Caption: Norgestimate's negative feedback on the HPG axis.

Experimental Workflow for Rabbit Ovulation Inhibition Assay

Ovulation_Inhibition_Workflow Start Start Acclimatization Animal Acclimatization (Mature Female Rabbits) Start->Acclimatization Grouping Randomization into Groups (Control & Norgestimate) Acclimatization->Grouping Treatment Daily Norgestimate or Vehicle Administration Grouping->Treatment Induction Induce Ovulation (hCG Injection) Treatment->Induction Laparotomy Laparotomy (24-48h post-hCG) Induction->Laparotomy Assessment Examine Ovaries for Ovulation Points Laparotomy->Assessment DataAnalysis Data Analysis (% Ovulation, No. of Points) Assessment->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the rabbit ovulation inhibition assay.

Logical Relationship of Norgestimate's Contraceptive Effects

Contraceptive_Effects_Logic NGM Norgestimate Administration Metabolism Metabolism to Norelgestromin & Levonorgestrel NGM->Metabolism HPG_Suppression Suppression of Hypothalamic-Pituitary- Ovarian Axis Metabolism->HPG_Suppression Cervical_Mucus Alteration of Cervical Mucus (Thickening) Metabolism->Cervical_Mucus Endometrium_Changes Changes in Endometrium (Less Receptive) Metabolism->Endometrium_Changes Ovulation_Inhibition Inhibition of Ovulation HPG_Suppression->Ovulation_Inhibition Contraception Contraceptive Effect Ovulation_Inhibition->Contraception Cervical_Mucus->Contraception Endometrium_Changes->Contraception

Caption: Logical flow of Norgestimate's contraceptive actions.

References

Application Notes and Protocols for Norgesterone Delivery in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgesterone, a synthetic progestin, is a crucial tool in a multitude of in vivo research areas, including reproductive biology, endocrinology, and the development of hormonal therapies. As a prodrug, this compound is rapidly metabolized to its primary active metabolite, norelgestromin, and to a lesser extent, levonorgestrel.[1][2] These metabolites exert their biological effects primarily through the activation of progesterone (B1679170) receptors (PRs).[3][4] Understanding the appropriate methods for delivering this compound is paramount to achieving reliable, reproducible, and translatable experimental outcomes.

These application notes provide a comprehensive overview of common this compound delivery methods for in vivo research in rodent models. Detailed protocols for oral gavage, subcutaneous pellet implantation, and intramuscular injection are provided, alongside quantitative pharmacokinetic data and diagrams of the relevant signaling pathways.

Data Presentation: Pharmacokinetics of Progestin Delivery

The selection of a delivery method significantly impacts the pharmacokinetic profile of the administered compound. The following tables summarize pharmacokinetic parameters for this compound's active metabolites and other relevant progestins to aid in the selection of the most appropriate delivery route for specific research questions.

CompoundAnimal ModelDelivery RouteDoseCmaxTmaxAUCBioavailabilityReference
Norelgestromin HumanOral (from Norgestimate)250 µg1.82 ng/mL1.5 h16.1 hng/mLN/A[5]
Levonorgestrel RatSubcutaneous60 µg~30 ng/mL~2 h55.0 ngh/mL90.3%[6][7]
Levonorgestrel MinipigIntradermal30 µg~0.5 ng/mL~8 h~20 ng*h/mL97.7%[6]
Progesterone RatIntraperitoneal4 mg/kgN/AN/AN/AN/A[8]

Note: Pharmacokinetic data for this compound itself is limited due to its rapid conversion to active metabolites.[3]

Signaling Pathways

This compound, through its active metabolites, primarily signals through progesterone receptors (PRs), which are members of the nuclear receptor superfamily. This signaling occurs through two main pathways: a classical genomic pathway and a non-classical, rapid signaling pathway.

Classical Genomic Signaling Pathway

The classical pathway involves the binding of the progestin to PRs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[4] This process typically occurs over hours to days and is responsible for the long-term effects of progestins.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite (Norelgestromin/Levonorgestrel) PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR Progesterone Receptor (PR) PR_N Active PR Dimer PR->PR_N Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_N->PRE Binds cluster_nucleus cluster_nucleus PR_N->cluster_nucleus Gene Target Gene Transcription (mRNA) PRE->Gene Modulates Protein Protein Synthesis & Cellular Response Gene->Protein

Classical Progesterone Receptor Signaling Pathway.
Non-Classical (Rapid) Signaling Pathway

In addition to the classical pathway, progestins can elicit rapid, non-genomic effects that occur within minutes. This pathway is initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[9] Ligand binding to these receptors activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to rapid cellular responses independent of gene transcription.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Metabolite mPR Membrane PR (mPR) This compound->mPR Binds Src c-Src mPR->Src Activates MAPK MAPK Cascade (e.g., ERK1/2) Src->MAPK Response Rapid Cellular Response MAPK->Response

Non-Classical Progesterone Receptor Signaling Pathway.

Experimental Protocols

The following protocols are provided as a guide for the in vivo administration of this compound in rodent models. It is essential to adhere to all institutional and national guidelines for animal welfare.

Oral Gavage

Oral gavage is a common method for the precise oral administration of a substance.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% methylcellulose)

  • Gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)[10][11]

  • Syringes

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small amount of a suitable solvent (e.g., ethanol) if necessary, before adding the final vehicle.

    • The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight for mice and rats.[11]

    • Ensure the solution is homogenous. Gentle warming and vortexing may be required.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal to immobilize the head and straighten the esophagus.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth. Mark the needle if necessary.[10]

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the solution.

    • Gently remove the needle in the same direction it was inserted.

    • Monitor the animal for any signs of distress, such as labored breathing, for at least 15 minutes post-administration.[12]

Subcutaneous Pellet Implantation

This method allows for the sustained, long-term release of this compound.

Materials:

  • This compound

  • Pellet press

  • Binder/filler (e.g., cholesterol, cellulose)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics

Protocol:

  • Pellet Preparation:

    • Mix the desired amount of this compound with the binder/filler.

    • Use a pellet press to create a compressed pellet of the desired size and dose.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Shave and disinfect the surgical area, typically on the dorsal side between the shoulder blades.

    • Make a small incision in the skin.

    • Using blunt forceps, create a subcutaneous pocket.

    • Insert the this compound pellet into the pocket.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as per your institution's guidelines.

    • Monitor the animal for recovery from anesthesia and signs of post-operative pain or infection.

Intramuscular Injection

Intramuscular injections provide a route for systemic delivery with relatively rapid absorption.

Materials:

  • This compound

  • Sterile vehicle (e.g., sesame oil, corn oil)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Antiseptic solution

Protocol:

  • Preparation of Injection Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. Ensure complete dissolution.

  • Injection Procedure:

    • Restrain the animal.

    • The preferred injection site in rodents is the quadriceps muscle of the hind limb.

    • Clean the injection site with an antiseptic solution.

    • Insert the needle into the muscle at a 90-degree angle.

    • Aspirate to ensure a blood vessel has not been entered. If blood appears in the syringe, withdraw the needle and select a new site.

    • Slowly inject the solution. The maximum recommended volume for a single site in a mouse is typically 0.05 mL, and in a rat, 0.3 mL.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any signs of distress or local reaction at the injection site.

Experimental Workflow Example

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

G cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation A Define Research Question & Hypothesis B Select Animal Model (e.g., Rat, Mouse) A->B C Choose Delivery Method (Oral, SC, IM) B->C D Determine Dosage & Regimen C->D E Prepare this compound Formulation D->E F Administer this compound (Following Protocol) E->F G Monitor Animal Health & Behavior F->G H Collect Samples (Blood, Tissue) G->H I Analyze Samples (e.g., Hormone Levels, Gene Expression) H->I J Statistical Analysis I->J K Interpret Results & Draw Conclusions J->K

Typical Experimental Workflow for In Vivo this compound Studies.

References

Application Notes: Immunohistochemical Detection of Progesterone Receptor (PR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Progesterone (B1679170) Receptor (PR), also known as NR3C3 (Nuclear Receptor Subfamily 3, Group C, Member 3), is a crucial intracellular steroid receptor that mediates the physiological effects of progesterone.[1] As a ligand-activated transcription factor, PR plays a master regulatory role in female reproductive tissues, controlling processes like the menstrual cycle, pregnancy, and embryogenesis.[1][2] The receptor exists in two primary isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[3][4] PR-B is generally considered the transcriptionally active form, while PR-A can act as a repressor of PR-B and other steroid hormone receptors.[4][5]

Clinical Significance

In the context of oncology, particularly breast cancer, the expression of PR is a critical biomarker.[6][7] Estrogen receptor (ER) induces the expression of PR, making PR status a valuable indicator of a functional ER signaling pathway.[7] The presence of PR in breast cancer cells is a strong predictive factor for a positive response to endocrine therapies, such as tamoxifen (B1202) or aromatase inhibitors.[7][8] Consequently, the American Society of Clinical Oncology and the College of American Pathologists (ASCO/CAP) recommend routine testing for PR in all invasive breast cancers to guide treatment decisions.[7][9]

Principle of Immunohistochemistry (IHC)

Immunohistochemistry is the most widely used method for determining PR status in clinical practice.[7] The technique allows for the specific visualization of PR protein within the context of tissue morphology.[10] The process involves applying a primary antibody that specifically binds to the PR antigen in a formalin-fixed, paraffin-embedded (FFPE) tissue section.[1][10] This binding is then visualized using a secondary antibody conjugated to an enzyme, which catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the antigen site, most commonly in the nucleus of tumor cells.[6][11]

Progesterone Receptor Signaling Pathway

Progesterone receptor signaling occurs through two main pathways: a classical genomic pathway and a rapid non-genomic pathway.

  • Genomic Signaling: In its inactive state, PR resides in the cytoplasm within a complex of heat shock proteins (HSPs).[12] Upon binding to its ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[12] Inside the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[2][12][13]

  • Non-Genomic Signaling: PR can also mediate rapid cellular effects independent of gene transcription.[12] This pathway involves PR located outside the nucleus, where it can interact with signaling molecules like Src kinase, leading to the rapid activation of downstream pathways such as the MAPK/Erk cascade, which can influence cell cycle progression.[5][12]

Progesterone_Receptor_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_HSP PR-HSP90 Complex P4->PR_HSP Binds PR_dimer_cyto PR Dimer PR_HSP->PR_dimer_cyto Dimerization & HSP Release Src Src Kinase PR_dimer_cyto->Src Activates (Non-Genomic) PR_dimer_nuc PR Dimer PR_dimer_cyto->PR_dimer_nuc Translocation (Genomic) MAPK MAPK Pathway Src->MAPK CellCycle Cell Cycle Progression MAPK->CellCycle PRE PRE PR_dimer_nuc->PRE Binds to Gene Target Gene Transcription PRE->Gene Initiates DNA DNA CoReg Co-regulators CoReg->PRE Recruited

Caption: Progesterone Receptor (PR) signaling pathways.

Detailed Immunohistochemistry Protocol for Progesterone Receptor

This protocol provides a standard procedure for the detection of PR in formalin-fixed, paraffin-embedded human tissue sections.

1. Specimen Preparation

  • Fix tissue in 10% neutral buffered formalin for 6 to 72 hours.[9][14] Inadequate or prolonged fixation can negatively impact results.[6]

  • Process the tissue and embed in paraffin (B1166041) wax.

  • Cut sections at 3-5 µm thickness and mount on positively charged glass slides.[1][6]

  • Bake slides in an oven at 55-65°C for at least 30 minutes to ensure tissue adherence.[6]

2. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5-10 minutes each.[1][11]

  • Rehydrate sections through a series of graded alcohols:

    • 100% Ethanol: 2 changes, 5-10 minutes each.[1][15]

    • 95% Ethanol: 1 change, 5 minutes.[1][15]

    • 70% Ethanol: 1 change, 5 minutes.[1][15]

  • Rinse gently with distilled or deionized water.[1][11]

3. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER) is strongly recommended for PR detection.[6][16]

  • Immerse slides in a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).[6][11]

  • Heat the slides in the retrieval solution using a validated method, such as a water bath, pressure cooker, or steamer at 95-100°C for 20-60 minutes.[11][17]

  • Allow slides to cool to room temperature in the buffer for at least 15-20 minutes.[11]

  • Rinse slides with a wash buffer (e.g., PBS or TBS).

4. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide (H2O2) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1][11][18] Rinse with wash buffer.

  • Protein Block: Apply a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) and incubate for 10-20 minutes to prevent non-specific antibody binding.[19]

  • Primary Antibody: Drain the blocking solution and apply the diluted primary anti-PR antibody. Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[6][11]

  • Detection System: Rinse slides with wash buffer. Apply a polymer-based detection system (e.g., HRP-linked secondary antibody) and incubate according to the manufacturer's instructions (typically 30-45 minutes).[6][10]

  • Chromogen: Rinse slides with wash buffer. Apply the chromogen solution (e.g., DAB) and incubate for 1-5 minutes, or until a brown precipitate is visible under the microscope.[1][11]

  • Counterstain: Rinse gently with distilled water. Immerse slides in Hematoxylin (B73222) for 1-5 minutes to stain the cell nuclei.[10][11]

  • Bluing: Rinse with water and then immerse in a bluing solution (e.g., 0.2% ammonia (B1221849) water or a commercial solution) for 30-60 seconds to turn the hematoxylin blue.[10] Rinse with water.

5. Dehydration and Mounting

  • Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).[11]

  • Clear in two changes of xylene for 2-5 minutes each.[11]

  • Apply a coverslip using a permanent mounting medium.

Data and Reagents

Table 1: Recommended Reagents and Materials

Reagent/MaterialDescription/Example
Primary Antibody Mouse Monoclonal Clones: PgR 636, 16; Rabbit Monoclonal: PgR 1294.[18][20][21]
Antigen Retrieval Buffer Tris-EDTA Buffer (pH 9.0) or Citrate Buffer (pH 6.0).[11][17]
Detection System Polymer-based HRP/AP detection kits (e.g., Leica BOND Polymer Refine, Ventana ultraView).[6]
Chromogen DAB (3,3'-Diaminobenzidine).[1]
Counterstain Harris or Mayer's Hematoxylin.[10]
Wash Buffer Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with Tween-20.
Control Tissues Positive Control: Uterine cervix or known PR-positive breast carcinoma tissue.[10][11][20] Negative Control: Tonsil tissue or tissue known to be PR-negative.[20]

Table 2: Key Protocol Parameters for Automated Systems

ParameterLeica Bond-MAX[6]Ventana BenchMark ULTRA[6]Manual Method (Typical)[11]
Antigen Retrieval ER Solution 2 (High pH), 30 minCC1 (Tris-based), 64 minTris-EDTA pH 9.0, 20-60 min @ 95°C
Primary Antibody Incubation 30 minutes32 minutes @ 37°C30-60 min @ RT or O/N @ 4°C
Antibody Dilution Varies by clone (e.g., 1:50-1:500)[20]Varies by cloneVaries by clone (e.g., 1:100)[11]
Detection System BOND Polymer Refine DetectionultraView Universal DABHRP Polymer Kit

IHC Workflow Diagram

IHC_Workflow start FFPE Tissue Slide deparaffin 1. Deparaffinization & Rehydration (Xylene -> Graded Ethanol -> Water) start->deparaffin retrieval 2. Heat-Induced Antigen Retrieval (e.g., Tris-EDTA pH 9.0, 95°C) deparaffin->retrieval peroxidase 3. Peroxidase Block (3% H2O2) retrieval->peroxidase protein_block 4. Protein Block (Normal Serum) peroxidase->protein_block primary_ab 5. Primary Antibody Incubation (Anti-PR) protein_block->primary_ab detection 6. Detection System Incubation (HRP Polymer) primary_ab->detection chromogen 7. Chromogen Application (DAB) detection->chromogen counterstain 8. Counterstain (Hematoxylin) chromogen->counterstain dehydrate 9. Dehydration & Mounting (Ethanol -> Xylene -> Coverslip) counterstain->dehydrate end Microscopic Analysis dehydrate->end

Caption: Standard workflow for PR immunohistochemistry.

Interpretation and Quality Control

  • Positive Staining: A positive result is indicated by brown (DAB) nuclear staining in the tumor cells.[11] Cytoplasmic staining is generally considered non-specific.

  • Scoring: PR status is typically reported based on the percentage of tumor cells with positive nuclear staining. The ASCO/CAP guidelines define a tumor as PR-positive if ≥1% of tumor cell nuclei are immunoreactive.[9] Scoring systems like the Allred score, which considers both the proportion and intensity of staining, may also be used.[7]

  • Controls:

    • Internal Positive Control: Normal adjacent epithelial or stromal cells within the test slide should show the expected PR staining, confirming the integrity of the tissue and the staining run.[9]

    • External Controls: A known PR-positive tissue (e.g., breast carcinoma) and a PR-negative tissue should be run with each batch of slides to verify reagent performance and assay specificity.[9][10]

    • Negative Reagent Control: Replacing the primary antibody with a non-immune immunoglobulin or antibody diluent should result in no staining.[10]

Troubleshooting

Table 3: Common IHC Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
No Staining / Weak Staining Inadequate antigen retrievalOptimize HIER time, temperature, and pH. Ensure slides remain submerged.
Primary antibody concentration too lowPerform a titration to determine the optimal antibody concentration.
Improper tissue fixation (over- or under-fixation)Adhere strictly to fixation guidelines (6-72 hours in 10% NBF).[9]
Inactive reagents (antibody, chromogen)Check expiration dates. Use fresh reagents. Store reagents properly.
High Background Staining Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.[19]
Primary antibody concentration too highReduce the primary antibody concentration.
Inadequate rinsing between stepsEnsure thorough but gentle rinsing with wash buffer between each step.
Endogenous biotin (B1667282) (if using biotin-based system)Use a polymer-based system or perform an avidin-biotin blocking step.
Tissue dried out during stainingKeep slides in a humidified chamber during incubations.
Non-specific Nuclear Staining Over-fixation of tissueCan cause non-specific cross-linking. Ensure proper fixation times.[10]
Over-development with chromogenReduce DAB incubation time and monitor development microscopically.

References

Unraveling the Transcriptional Landscape: Application Notes and Protocols for RNA Sequencing Analysis of Progesterone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding the transcriptomic effects of progesterone (B1679170) on cells through RNA sequencing (RNA-seq). It outlines detailed protocols for cell culture and treatment, RNA extraction, library preparation, and a robust bioinformatics workflow for data analysis. Furthermore, it presents a framework for interpreting the resulting data, including the identification of differentially expressed genes and affected signaling pathways.

Introduction

Progesterone, a key steroid hormone, plays a pivotal role in a multitude of physiological processes, including the menstrual cycle, pregnancy, and mammary gland development.[1][2] Its influence extends to pathological conditions such as breast cancer.[1] The effects of progesterone are primarily mediated by the progesterone receptor (PR), a ligand-activated transcription factor that modulates the expression of specific target genes.[1][2] Understanding the global transcriptional changes induced by progesterone is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. RNA sequencing (RNA-seq) has emerged as a powerful tool for this purpose, offering a comprehensive and quantitative view of the transcriptome.

Progesterone Signaling Pathways

Progesterone initiates its effects through both genomic and non-genomic signaling pathways.

  • Genomic (Classical) Pathway: Progesterone binds to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus.[3] This ligand-receptor complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.[3][4] This is the primary mechanism through which progesterone regulates gene expression networks.[1]

  • Non-Genomic (Rapid) Pathway: Progesterone can also elicit rapid cellular responses through membrane-associated PRs.[2][5] This can involve the activation of intracellular signaling cascades, such as the Src/MAPK pathway, independent of direct nuclear receptor activity.[2][6] These rapid signaling events can, in turn, influence gene transcription by phosphorylating and activating other transcription factors.[4]

Progesterone Signaling Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Genomic mPR Membrane PR Progesterone->mPR Non-Genomic PR_P PR-Progesterone Complex PR->PR_P Binding Src Src MAPK_cascade MAPK Cascade Src->MAPK_cascade Gene_Expression Target Gene Expression MAPK_cascade->Gene_Expression Indirect Modulation mPR->Src PRE PRE PR_P->PRE Binding PRE->Gene_Expression Transcription Regulation

Caption: Progesterone signaling pathways.

Experimental Protocols

A meticulously planned experimental design is fundamental to obtaining high-quality, reproducible RNA-seq data.

Cell Culture and Progesterone Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., T47D breast cancer cells, endometrial cells). Ensure the cell line expresses the progesterone receptor.

  • Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Hormone Depletion: Prior to progesterone treatment, it is crucial to remove any steroid hormones present in the FBS. This is achieved by culturing the cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for at least 24-48 hours.

  • Progesterone Treatment:

    • Prepare a stock solution of progesterone (e.g., in ethanol (B145695) or DMSO).

    • Treat the cells with the desired concentration of progesterone (e.g., 10 nM, 100 nM).

    • Include a vehicle control group treated with the same concentration of the solvent used for the progesterone stock.

    • Treat cells for a specific duration (e.g., 6, 12, or 24 hours) based on the experimental goals.

    • Ensure biological replicates (at least three) for each treatment condition.

  • Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction:

    • Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.

  • Library Preparation:

    • Start with high-quality total RNA (typically 100 ng - 1 µg).

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first and second-strand complementary DNA (cDNA).

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library using PCR.

    • Use a stranded library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) to retain information about the transcript's strand of origin.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the prepared library using an automated electrophoresis system and qPCR.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).

Bioinformatics Analysis Workflow

The analysis of RNA-seq data involves a series of computational steps to transform raw sequencing reads into meaningful biological insights.[7][8]

RNA-seq Bioinformatics Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (STAR, HISAT2) Trimming->Alignment Quantification Read Quantification (featureCounts, HTSeq) Alignment->Quantification DEA Differential Expression Analysis (DESeq2, edgeR) Quantification->DEA Downstream Downstream Analysis DEA->Downstream

Caption: RNA-seq bioinformatics workflow.
Quality Control of Raw Reads

  • Tool: FastQC

  • Purpose: Assess the quality of the raw sequencing reads. Check for per-base quality scores, GC content, sequence duplication levels, and adapter content.

Read Trimming and Filtering
  • Tool: Trimmomatic or Cutadapt

  • Purpose: Remove adapter sequences and low-quality bases from the reads to improve alignment accuracy.

Alignment to a Reference Genome
  • Tool: STAR or HISAT2

  • Purpose: Align the high-quality reads to a reference genome (e.g., human genome build GRCh38). These aligners are splice-aware, meaning they can map reads that span across introns.

Quantification of Gene Expression
  • Tool: featureCounts or HTSeq

  • Purpose: Count the number of reads that map to each gene based on a gene annotation file (e.g., GENCODE or Ensembl). The output is a raw read count matrix.

Differential Gene Expression Analysis
  • Tools: DESeq2 or edgeR (R packages)

  • Purpose: Identify genes that are significantly up- or down-regulated between the progesterone-treated and vehicle control groups. These tools normalize the raw read counts and perform statistical tests to determine differential expression.

  • Key Parameters:

    • p-value: The probability of observing the data, or something more extreme, assuming the null hypothesis (no difference in expression) is true.

    • Adjusted p-value (FDR): The p-value corrected for multiple testing to control the false discovery rate. A common threshold is an adjusted p-value < 0.05.

    • Log2 Fold Change: The logarithm (base 2) of the ratio of gene expression in the treated group to the control group. A log2 fold change of 1 represents a 2-fold increase, while -1 represents a 2-fold decrease.

Data Presentation

The results of the differential expression analysis should be summarized in a clear and concise manner.

Table 1: Differentially Expressed Genes in Progesterone-Treated Cells
Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
GENE_A2.51.2e-83.5e-7
GENE_B-1.85.6e-68.9e-5
GENE_C3.12.3e-107.1e-9
............
Table 2: Enriched Signaling Pathways in Progesterone-Treated Cells (from Pathway Analysis)
Pathway NameNumber of DEGsp-value
MAPK Signaling Pathway150.001
PI3K-Akt Signaling Pathway120.005
Cell Cycle200.0001
.........

DEGs: Differentially Expressed Genes

Downstream Analysis

Beyond identifying individual differentially expressed genes, further analysis can provide deeper biological insights:

  • Gene Ontology (GO) and Pathway Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological processes, molecular functions, and signaling pathways that are significantly enriched among the differentially expressed genes.

  • Visualization: Generate volcano plots to visualize the relationship between fold change and statistical significance for all genes, and heatmaps to visualize the expression patterns of the most significantly changed genes across samples.

Conclusion

RNA sequencing is a powerful methodology for dissecting the complex transcriptional responses to progesterone. By following the detailed protocols and analysis workflow outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of progesterone's role in health and disease, and to identify novel targets for drug development.

References

Application Notes and Protocols: Investigating the Effects of Norgestimate on Ion Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives, primarily exerts its effects through the regulation of the hypothalamic-pituitary-ovarian axis, leading to the suppression of ovulation.[1][2][3] However, emerging research on the parent compound, progesterone (B1679170), reveals direct, non-genomic effects on various ion channels, suggesting a broader physiological and pharmacological role for progestins.[4][5][6] Progesterone has been shown to modulate the activity of voltage-gated calcium (CaV), potassium (KV), and sodium (NaV) channels, as well as GABAA receptors, often through direct interaction with the channel proteins at the plasma membrane.[4][5]

These findings open up new avenues for investigating the potential effects of norgestimate on neuronal excitability, synaptic transmission, and the activity of other excitable cells. The patch-clamp technique remains the gold standard for studying the direct effects of compounds on ion channel function, offering unparalleled resolution of ionic currents.[7][8][9][10]

These application notes provide a comprehensive guide for researchers to investigate the potential effects of norgestimate on various ion channels using patch-clamp electrophysiology. The protocols are based on established methodologies for studying the effects of steroids on ion channels.

Data Presentation: Expected Effects of Progestins on Ion Channels

While direct patch-clamp data for norgestimate is limited, the following tables summarize the known quantitative effects of progesterone on major ion channel families. These data can serve as a foundational reference for designing experiments and forming hypotheses regarding the potential actions of norgestimate.

Table 1: Progesterone's Effect on Voltage-Gated Ion Channels

Ion Channel TypeCell TypeProgesterone ConcentrationEffectReference
Voltage-Gated Ca²⁺ ChannelsCultured Rat Striatal NeuronsMicromolar concentrationsInhibition of conductance[4][5]
Voltage-Gated K⁺ ChannelsCultured Rat Striatal Neurons50µM52 ± 4% reduction of current[4]
Voltage-Gated Na⁺ ChannelsCultured Rat Striatal NeuronsMicromolar concentrationsInhibition[4][6]

Table 2: Progesterone's Effect on Ligand-Gated Ion Channels

Ion Channel TypeCell TypeProgesterone ConcentrationEffectReference
GABA-A ReceptorsCultured Rat Striatal NeuronsMicromolar concentrationsInhibition of GABA-A currents[4]

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to assess the impact of norgestimate on various ion channels.

Cell Preparation

Cultured neuronal cells (e.g., primary hippocampal or cortical neurons, or cell lines like SH-SY5Y or HEK293 expressing the ion channel of interest) are suitable for these experiments.

  • Cell Culture: Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to promote adherence.

  • Transfection (for cell lines): If using a heterologous expression system, transfect cells with the cDNA encoding the specific ion channel subunit(s) of interest 24-48 hours prior to recording. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

Solutions and Reagents

Norgestimate Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of norgestimate in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution.

  • Ensure the final DMSO concentration in the recording chamber does not exceed a level that could independently affect channel activity (typically <0.1%).

Table 3: Intracellular and Extracellular Solutions for Patch-Clamp Recording

Solution TypeFor Voltage-Gated Cation Channels (K⁺, Na⁺, Ca²⁺)For GABA-A Receptors
Extracellular (Bath) Solution (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, plus GABA (agonist, concentration dependent on experiment) (pH adjusted to 7.4 with NaOH)
Intracellular (Pipette) Solution (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH)140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 5 QX-314 (to block Na⁺ channels) (pH adjusted to 7.2 with CsOH)

Note: Ionic compositions can be adjusted based on the specific channel being studied and to isolate specific currents. For example, using Cs⁺ in the pipette solution can block K⁺ channels when studying other currents.

Whole-Cell Patch-Clamp Recording Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

  • Cell Visualization: Place the coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Gigaohm Seal Formation: Approach a selected cell with the patch pipette and apply gentle positive pressure. Once in proximity to the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes the whole-cell configuration, allowing for electrical access to the entire cell membrane.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode.

    • Establish a stable baseline recording in the absence of norgestimate.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of norgestimate.

    • Record the changes in ion channel activity in the presence of the compound.

    • Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the effect.

Voltage-Clamp Protocols

The specific voltage protocol will depend on the ion channel being investigated.

  • Voltage-Gated Channels (K⁺, Na⁺, Ca²⁺):

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to ensure channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit channel opening.

    • To study voltage-dependence of inactivation, a pre-pulse protocol can be used where the cell is held at various potentials before a test pulse to a fixed potential.

  • GABA-A Receptors:

    • Hold the cell at a constant negative potential (e.g., -60 mV).

    • Apply the agonist (GABA) via a rapid perfusion system in the absence and presence of norgestimate to measure the modulation of the GABA-induced current.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis CellCulture Cell Culture/ Transfection SolutionPrep Prepare Solutions (Intra/Extra/Norgestimate) PipettePrep Pull Pipettes (3-5 MΩ) GigaSeal Form Gigaohm Seal PipettePrep->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Baseline Record Baseline Current WholeCell->Baseline NorgestimateApp Apply Norgestimate Baseline->NorgestimateApp RecordEffect Record Modulated Current NorgestimateApp->RecordEffect Washout Washout RecordEffect->Washout IVCurve Generate I-V Curves Washout->IVCurve Kinetics Analyze Activation/ Inactivation Kinetics DoseResponse Construct Dose-Response Curve

Caption: Experimental workflow for patch-clamp analysis of Norgestimate's effect on ion channels.

signaling_pathway cluster_membrane Cell Membrane Norgestimate Norgestimate IonChannel Ion Channel (e.g., CaV, KV, NaV, GABAA) Norgestimate->IonChannel Direct Binding (Hypothesized) Modulation Modulation of Channel Gating IonChannel->Modulation IonicFlux Altered Ion Flux (Ca²⁺, K⁺, Na⁺, Cl⁻) Modulation->IonicFlux CellularResponse Change in Cellular Excitability IonicFlux->CellularResponse

Caption: Hypothesized direct, non-genomic signaling pathway for Norgestimate's effect on ion channels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Norgesterone (Norethisterone) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Norgesterone (Norethisterone) dosage in in vivo animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Norethisterone) and its primary mechanism of action?

Norethisterone (NET), also known as norethindrone, is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone (B1679170).[1][2] Its primary mechanism of action is as an agonist of the progesterone receptor (PR).[1][2] By binding to and activating the PR, Norethisterone can suppress ovulation, alter the uterine lining to make it less receptive to implantation, and thicken cervical mucus to impede sperm transport.[1][2] It is a first-generation progestogen derived from nortestosterone, which means it may also exhibit some androgenic activity.[2]

Q2: What are the common in vivo applications of Norethisterone in animal models?

Norethisterone and its esters (Norethisterone Acetate (B1210297) - NETA; Norethisterone Enanthate - NETE) are studied in animal models for various effects, including:

  • Contraception and Reproduction: Investigating its ability to inhibit ovulation and prevent pregnancy.[1][3]

  • Gynecological Disorders: Evaluating its potential to treat conditions like endometriosis and abnormal uterine bleeding.[2][4][5]

  • Hormone Therapy: Assessing its role in menopausal hormone therapy.[5]

  • Neuroprotection: Studying its effects on neuronal cell proliferation and viability.[6]

Q3: What are the key metabolites of Norethisterone?

Norethisterone (NET) is an active compound. Its prodrug, Norethisterone acetate (NETA), is converted to NET in vivo to exert its progestational effects.[6] A notable aspect of Norethisterone's metabolism is its partial conversion to the potent estrogen, ethinylestradiol (EE).[5][7][8] This conversion is an important consideration in interpreting experimental outcomes, as some effects may be attributable to estrogenic activity.[5][9]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Incorrect Vehicle Preparation or Compound Instability.

    • Solution: Norethisterone is sparingly soluble in water but soluble in organic solvents and oils.[1] For subcutaneous or oral administration, it is commonly dissolved in a sterile oil-based vehicle like corn or sesame oil.[1] To ensure complete dissolution, first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding the oil vehicle.[1] Prepare fresh solutions for each experiment or store aliquots at -20°C for short periods to prevent degradation.[1]

  • Possible Cause: Species-Specific Differences in Metabolism and Potency.

    • Solution: The bioavailability and terminal half-life of Norethisterone can vary significantly between animal species such as rats, beagles, and rhesus monkeys.[10] For example, the progestational activity of Norethisterone is lower in dogs compared to humans, with estrogenic effects being more predominant in canines.[9] It is crucial to consult literature specific to your chosen animal model to determine appropriate dosage ranges and expected effects.

Issue 2: Difficulty in determining the optimal dosage.

  • Solution: Conduct a Dose-Response Study.

    • The optimal dose depends on the animal model, administration route, and the intended biological effect.[1] Start with doses reported in similar studies and perform a dose-ranging experiment to determine the minimal effective dose and to identify potential toxicity. Monitor relevant biomarkers or physiological endpoints to assess efficacy.

Issue 3: Observed adverse effects in animal models.

  • Possible Cause: Androgenic or Estrogenic Side Effects.

    • Solution: Due to its origin from nortestosterone and its partial metabolism to ethinylestradiol, Norethisterone can have androgenic and estrogenic side effects.[2][5] These can include changes in uterine histology, such as endometrial atrophy with prolonged high-dose treatment.[2] If adverse effects are observed, consider reducing the dosage or using a more specific progestin with lower androgenic or estrogenic activity if the experimental design allows.

Data Presentation

Table 1: Reported In Vivo Dosages of Norethisterone and its Derivatives in Different Animal Models

Animal ModelCompoundDosageRoute of AdministrationApplication StudiedReference
Albino RatsNorethisterone Acetate20 µ g/day OralUterine Histology[4]
Sprague Dawley RatsNorethindrone30 µg/kgSubcutaneousNeurogenesis[6]
Male Bonnet MonkeysNorethisterone300 µg (single dose)Oral, Nasal, SublingualPharmacokinetics[11]
MiceNorethisterone EnanthateNot specifiedIntramuscularGenital Mucosal Permeability[12]

Table 2: Pharmacokinetic Parameters of Norethisterone via Different Administration Routes in Male Bonnet Monkeys (300 µg single dose)

ParameterOral IngestionNasal SprayingSublingual Spraying
Cmax (ng/ml)4.8 ± 0.95.9 ± 1.110.2 ± 1.5
AUC (ng.h/ml)28.5 ± 5.433.8 ± 6.255.1 ± 8.3
t½ alpha (h)1.2 ± 0.21.1 ± 0.11.0 ± 0.1
t½ beta (h)9.8 ± 1.510.5 ± 1.811.2 ± 1.6
Data adapted from Kumar et al., 1987.[11]

Experimental Protocols

Protocol 1: Preparation of Norethisterone for Subcutaneous Injection

  • Objective: To prepare a stable solution of Norethisterone in an oil-based vehicle for subcutaneous administration in rodents.

  • Materials:

    • Norethisterone powder

    • Ethanol (B145695) (100%, sterile)

    • Sesame oil or Corn oil (sterile)

    • Sterile glass vials

    • Sterile syringes and needles

  • Methodology:

    • Weigh the required amount of Norethisterone powder under sterile conditions.

    • In a sterile vial, dissolve the Norethisterone powder in a small volume of 100% ethanol to ensure complete dissolution. The final concentration of ethanol in the injection solution should be minimal (e.g., <5%).

    • Gradually add the sterile sesame or corn oil to the ethanol-Norethisterone mixture while vortexing to ensure a homogenous solution.

    • The final solution should be clear. If precipitation occurs, gentle warming may be required.

    • Store the prepared solution in sterile, light-protected vials at -20°C for short-term storage. It is recommended to prepare fresh solutions for each set of experiments.[1]

Protocol 2: Pharmacokinetic Study in a Rodent Model

  • Objective: To determine the pharmacokinetic profile of Norethisterone following a single administration.

  • Methodology:

    • Animal Model: Use an appropriate rodent model (e.g., Sprague Dawley rats).

    • Administration: Administer the prepared Norethisterone solution via the desired route (e.g., subcutaneous or oral gavage).

    • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[3]

    • Sample Processing: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

    • Analysis: Determine the concentration of Norethisterone in the plasma/serum samples using a validated analytical method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[10]

    • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis prep Vehicle & this compound Preparation qc Quality Control (e.g., Sterility, Concentration) prep->qc admin Animal Dosing (e.g., SC, PO) qc->admin sampling Blood Sample Collection (Time Points) admin->sampling processing Plasma/Serum Processing sampling->processing analysis LC-MS/RIA Analysis processing->analysis pk_pd PK/PD Modeling analysis->pk_pd Efficacy_Assessment Efficacy_Assessment pk_pd->Efficacy_Assessment Toxicity_Assessment Toxicity_Assessment pk_pd->Toxicity_Assessment

Caption: Workflow for an in vivo this compound (Norethisterone) pharmacokinetic study.

Signaling_Pathway cluster_nucleus Nucleus NET Norethisterone (NET) PR Progesterone Receptor (PR) (Cytoplasmic) NET->PR PR_dimer PR Dimer PR->PR_dimer Dimerization HSP HSP PR_HSP PR-HSP Complex PR_HSP->PR HSP dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Simplified signaling pathway of Norethisterone via the Progesterone Receptor.

References

Troubleshooting low yield in Norgesterone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Norgesterone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this compound, a key component in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, also known as norgestimate, is a synthetic progestin. A common synthetic route involves the conversion of a precursor steroid, typically a derivative of levonorgestrel (B1675169). The key transformations include the acetylation of the 17-hydroxyl group followed by the oximation of the 3-keto group to form the final oxime product.

Q2: My overall yield is significantly lower than expected. What are the most critical steps to investigate?

A2: Low overall yield in this compound synthesis can often be attributed to inefficiencies in the oximation step. This reaction is sensitive to various parameters including pH, temperature, and reagent quality. Incomplete reaction, formation of side products such as from a Beckmann rearrangement, and issues with product isolation are common culprits. It is also crucial to ensure the purity of the starting material, as impurities can interfere with the reaction.

Q3: I am observing the formation of E/Z isomers of the oxime. How can I control this?

A3: The formation of syn and anti (E/Z) isomers at the C3 oxime is a known challenge in this compound synthesis. The ratio of these isomers can be influenced by the reaction conditions. While complete control might be difficult, consistent reaction conditions (temperature, solvent, and rate of addition of reagents) can help in obtaining a reproducible isomer ratio. Chromatographic separation is often required to isolate the desired isomer, although this can contribute to yield loss.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities in this compound synthesis can include unreacted starting material (e.g., levonorgestrel acetate), the undesired oxime isomer, and byproducts from side reactions. One potential side product is the result of a Beckmann rearrangement of the oxime, especially under acidic conditions. Other impurities can arise from the starting materials or reagents used in the synthesis. Analytical techniques such as HPLC and LC-MS are essential for identifying and quantifying these impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Oximation Step

Low conversion of the steroidal ketone to the desired oxime is a frequent problem. Below is a guide to troubleshoot this issue.

Potential Causes and Solutions

Potential CauseRecommended Action
Inactive Hydroxylamine (B1172632) Reagent Hydroxylamine hydrochloride is the common reagent, which needs to be converted to the free base in situ. Ensure the base used (e.g., sodium acetate (B1210297), pyridine) is of good quality and used in the correct stoichiometric amount. Consider using a fresh batch of hydroxylamine hydrochloride.
Suboptimal Reaction pH The pH of the reaction is critical. A slightly acidic to neutral pH is often optimal for oxime formation. If the medium is too acidic, it can lead to side reactions like the Beckmann rearrangement. If too basic, the reactivity of hydroxylamine can be reduced. Experiment with buffering the reaction mixture.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears stalled, consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can promote side-product formation. An excess of the hydroxylamine reagent can also be used to drive the reaction to completion.
Poor Solubility of Starting Material Ensure the starting steroid is fully dissolved in the chosen solvent system. A mixture of solvents, such as ethanol (B145695) and water or pyridine, is often used. If solubility is an issue, gentle heating or sonication might help.
Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Common Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Beckmann Rearrangement Product The oxime can undergo an acid-catalyzed rearrangement, particularly at elevated temperatures.Maintain a neutral or slightly basic pH. Avoid strong acids. Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
Unreacted Starting Material Incomplete reaction due to factors mentioned in Issue 1.Refer to the troubleshooting guide for low yield in the oximation step.
Hydrolysis of Product The oxime can hydrolyze back to the ketone under certain work-up or purification conditions, especially in the presence of strong acids.Use neutral or slightly basic conditions during aqueous work-up. Avoid prolonged exposure to acidic conditions during purification (e.g., on silica (B1680970) gel).

Experimental Protocols

Representative Protocol for this compound Synthesis from Levonorgestrel Acetate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Step 1: Oximation of Levonorgestrel Acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levonorgestrel acetate (1 equivalent) in a suitable solvent mixture (e.g., 95% ethanol).

  • Reagent Addition: Add hydroxylamine hydrochloride (e.g., 1.5-2.0 equivalents) and a base such as sodium acetate (e.g., 2.0-2.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (e.g., 70-80 °C) and stir for a designated period (e.g., 2-6 hours).

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into cold water with stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry the crude product under vacuum.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Impact of Reaction Conditions on Oximation Yield

ParameterCondition ACondition B (Optimized)Condition C
Temperature 50 °C75 °C100 °C
Reaction Time 6 hours4 hours4 hours
Base PyridineSodium AcetateSodium Hydroxide
Yield of this compound 65%85-90%70% (with side products)
Key Observation Incomplete reactionHigh yield of desired productIncreased formation of impurities

Visualizations

logical_relationship Troubleshooting Logic for Low this compound Yield cluster_conditions Reaction Condition Analysis start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Hydroxylamine, Base) start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions temp Temperature Too Low/High? check_conditions->temp time Insufficient Reaction Time? check_conditions->time ph Incorrect pH? check_conditions->ph incomplete_reaction Incomplete Reaction temp->incomplete_reaction Low temp side_products Side Product Formation temp->side_products High temp time->incomplete_reaction ph->side_products Incorrect pH optimize Optimize Conditions (Temp, Time, pH) incomplete_reaction->optimize side_products->optimize end Improved Yield optimize->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

experimental_workflow This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Levonorgestrel Acetate reaction Oximation (Hydroxylamine HCl, Base) start->reaction crude Crude this compound reaction->crude workup Aqueous Work-up & Filtration crude->workup purify Recrystallization or Column Chromatography workup->purify final_product Pure this compound purify->final_product

Caption: General experimental workflow for this compound synthesis.

Technical Support Center: Norgesterone Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of norgesterone in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in a stock solution?

A1: The stability of this compound in solution can be compromised by several factors, including:

  • Temperature: Elevated temperatures accelerate chemical degradation.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.

  • pH: this compound is susceptible to degradation in both acidic and basic conditions.

  • Solvent: The choice of solvent can impact the stability of this compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your experiment, including desired concentration and compatibility with downstream applications. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • Short-term storage (days to weeks): Store at 0-4°C in a tightly sealed container, protected from light.[1]

  • Long-term storage (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light.[1]

Q4: I observe a precipitate in my this compound stock solution after storing it in the freezer. What should I do?

A4: Precipitation upon freezing can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature. To resolve this, gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves completely before use. To prevent this in the future, consider preparing a slightly more dilute stock solution or using a different solvent with higher solubility for this compound at low temperatures.

Q5: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?

A5: Yes, inconsistent results can be a symptom of stock solution degradation. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of unknown byproducts that may interfere with your assay. It is advisable to perform a quality check on your stock solution, as detailed in the experimental protocols section.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Visible color change or cloudiness in the solution. Oxidative or photolytic degradation; microbial contamination.1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Store the new solution protected from light and consider purging with an inert gas (e.g., argon or nitrogen) before sealing.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.1. Identify the degradation products if possible by comparing with known standards or using mass spectrometry. 2. Review storage conditions and handling procedures to identify the likely cause of degradation (e.g., exposure to light, extreme pH, or high temperature).
Decrease in the area of the main this compound peak in HPLC analysis over time. Degradation of the compound.1. Quantify the extent of degradation. 2. Prepare fresh stock solutions more frequently. 3. Re-evaluate the storage conditions to better preserve the compound's integrity.

Quantitative Data on Steroid Stability (Analogous Compounds)

Stress Condition Compound Conditions Observation Reference
Acid Hydrolysis Norethisterone Enanthate5N HCl, 70°C, 3 hours~15-25% degradation to Norethisterone[2]
Base Hydrolysis Norethisterone Enanthate2N NaOH, 70°C, 1 hour~20-30% degradation to Norethisterone[2]
Oxidation Norethisterone Enanthate50% H₂O₂, 70°C, 3 hours~10-20% degradation to oxidized derivatives[2]
Thermal Degradation Norethisterone EnanthateDry Heat, 105°C, 72 hours~5-15% degradation to isomers and other degradants[2]
Photodegradation Norethisterone Enanthate1.2 million lux hours~5-10% degradation to photolytic adducts and isomers[2]
Biodegradation NorgestrelAerobic activated sludgeHalf-life (T₁/₂) = 12.5 days[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder accurately using an analytical balance.

    • Transfer the powder to a sterile amber glass vial.

    • Add the calculated volume of the chosen solvent to achieve the desired concentration.

    • Tightly cap the vial and vortex or sonicate at room temperature until the powder is completely dissolved.

    • (Optional) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before final sealing to minimize oxidation.

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.

    • Store the stock solution as recommended in the FAQs.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Procedure for Forced Degradation:

    • Acidic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.

    • Basic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before HPLC analysis.

    • Oxidative Condition: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 24 hours).

    • Thermal Condition: Store an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark for a set period (e.g., 48 hours).

    • Photolytic Condition: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for a set period.

  • HPLC Analysis:

    • Analyze the untreated stock solution (control) and each of the stressed samples by HPLC.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The stability of the compound can be expressed as the percentage of the initial concentration remaining over time.

Visualizations

cluster_stress Stress Conditions This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products degrades to Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products Acid_Base Acid/Base Acid_Base->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Caption: Factors leading to this compound degradation.

start Prepare this compound Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress control Control Sample (No Stress) start->control hplc HPLC Analysis stress->hplc control->hplc analyze Analyze Chromatograms (Peak Area, New Peaks) hplc->analyze report Assess Stability & Identify Degradants analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of Norgesterone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Norgesterone.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility in water is very low, estimated to be around 5.31 µg/mL.[2] Direct dissolution in aqueous media is often challenging and can lead to precipitation.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. A stock solution can be prepared in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][3] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]

Q3: How can I prepare a basic aqueous working solution of this compound?

A3: A common method is to first dissolve this compound in an organic solvent like DMF and then dilute this stock solution with your aqueous buffer of choice. For example, a 1:2 solution of DMF:PBS (pH 7.2) can yield a this compound solubility of approximately 0.3 mg/mL.[1] It is recommended to prepare this aqueous solution fresh and not to store it for more than one day.[1]

Q4: Why is my this compound precipitating when I dilute the organic stock solution in my aqueous buffer?

A4: This phenomenon, often called "crashing out," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium where its solubility is significantly lower.[4] The sudden change in the solvent environment causes the compound to come out of solution.

Q5: Are there advanced methods to improve the aqueous solubility of this compound?

A5: Yes, several techniques can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include the use of co-solvents, cyclodextrin (B1172386) inclusion complexes, solid dispersions, and particle size reduction techniques like micronization and nanoformulation.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue 1: Immediate Precipitation Upon Dilution of Organic Stock Solution

  • Possible Cause A: Concentration Exceeds Solubility Limit. The final concentration of this compound in your aqueous solution is likely above its solubility limit in that specific medium.

    • Solution:

      • Decrease the Final Concentration: Attempt to prepare a more dilute solution.

      • Optimize Dilution Process: Add the organic stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.[7]

      • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes aid in dissolution.[4]

  • Possible Cause B: Incompatible Buffer System. Components of your buffer system may be interacting with this compound, causing it to precipitate.

    • Solution:

      • Test Different Buffers: If possible, test the solubility of this compound in alternative buffer systems.

Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time

  • Possible Cause A: Delayed Precipitation. The initially formed supersaturated solution is thermodynamically unstable and begins to precipitate over time.

    • Solution:

      • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound immediately before use.[1]

      • Use of Stabilizers: Consider incorporating solubility-enhancing excipients that can stabilize the supersaturated state, such as polymers used in solid dispersions.

  • Possible Cause B: Temperature Fluctuations. A decrease in temperature can lower the solubility of this compound, leading to precipitation.

    • Solution:

      • Maintain Constant Temperature: Store and handle the solution at a constant and controlled temperature.[8]

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and with different enhancement techniques.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility (mg/mL)Reference
Water~0.0053[2]
Ethanol2 - 4[1][3]
Dimethyl Sulfoxide (DMSO)14 - 87.5[1][9]
Dimethylformamide (DMF)16[1]
DMF:PBS (1:2, pH 7.2)0.3[1]

Table 2: Enhanced Aqueous Solubility of this compound

Enhancement TechniqueCarrier/SystemAchieved Concentration (mg/mL)Reference
Co-solvency/Cyclodextrin10% DMSO in 20% SBE-β-CD in Saline≥ 2.08 (clear solution)[9]
Co-solvency/Surfactant10% DMSO, 40% PEG300, 5% Tween-80 in Saline2.08 (suspended solution)[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on a method that yields a clear solution of this compound.[9]

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20.8 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Complexation: a. Take 900 µL of the 20% SBE-β-CD solution. b. While vortexing, slowly add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution. c. Continue to mix thoroughly to ensure the formation of a clear solution. This will result in a final this compound concentration of ≥ 2.08 mg/mL.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This is a general protocol that can be adapted for this compound using common polymers like PVP K30 or PEG 6000.

  • Dissolve Drug and Carrier: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol (B129727) or ethanol). The ratio of drug to carrier may need to be optimized (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation.

  • Drying: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized for its amorphous nature (e.g., using DSC or XRD) and dissolution rate improvement.

Protocol 3: Micronization of this compound

Micronization increases the surface area of the drug, which can enhance its dissolution rate.[5][6]

  • Milling: Use an air jet mill or a similar attrition method to reduce the particle size of the this compound powder.

  • Particle Size Analysis: Analyze the particle size distribution of the micronized powder using a technique like laser diffraction to ensure the desired particle size range (typically 1-10 microns) is achieved.

  • Formulation: The micronized this compound can then be used to prepare aqueous suspensions or solid dosage forms.

Visualizations

Norgesterone_Signaling_Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to Complex This compound-PR Complex HSP Heat Shock Proteins (HSP) HSP->PR Dissociates from Dimer Dimerization Complex->Dimer Nucleus Nucleus Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Leads to Proteins New Proteins mRNA->Proteins Translation Response Cellular Response (e.g., Inhibition of Ovulation) Proteins->Response

This compound's Progesterone Receptor Signaling Pathway.

Solubility_Workflow Start Start: Poorly Soluble This compound Powder Prep_Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Prep_Stock Dilution Dilute Stock into Aqueous Buffer Prep_Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution - Change Buffer Precipitation->Troubleshoot Yes Clear_Solution Clear Solution Obtained Precipitation->Clear_Solution No Troubleshoot->Dilution Advanced_Methods Consider Advanced Solubility Enhancement Techniques Troubleshoot->Advanced_Methods Experiment Proceed with Experiment Clear_Solution->Experiment Cyclodextrin Cyclodextrin Complexation Advanced_Methods->Cyclodextrin Solid_Dispersion Solid Dispersion Advanced_Methods->Solid_Dispersion Micronization Micronization Advanced_Methods->Micronization Cyclodextrin->Experiment Solid_Dispersion->Experiment Micronization->Experiment

References

Minimizing off-target effects of Norgesterone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Norgestimate (B1679921)

Topic: Minimizing Off-Target Effects of Norgestimate in Cell Culture Audience: Researchers, scientists, and drug development professionals.

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers minimize and understand the off-target effects of Norgestimate in in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues researchers may encounter when using Norgestimate in cell culture.

Question 1: What is Norgestimate and what are its active forms in cell culture?

Norgestimate is a synthetic progestin that functions as a prodrug.[1] In experimental conditions, as in the body, it is rapidly and extensively metabolized into its major active metabolites. The primary active metabolite is Norelgestromin (B1679859) (also known as 17-deacetylnorgestimate), with Levonorgestrel being a lesser but potent metabolite.[1][2][3] When studying the effects of Norgestimate, it is crucial to consider that the observed activities are primarily due to these metabolites.[2][4]

Question 2: My cells are showing unexpected effects that don't align with progesterone (B1679170) receptor (PR) activation. What could be the cause?

While Norgestimate and its metabolites are highly selective for the progesterone receptor (PR), off-target effects, though minimal, can occur, particularly at high concentrations.[5][6] The most likely off-target interaction is with the Androgen Receptor (AR) .[1][7]

Troubleshooting Steps:

  • Verify Concentration: Ensure you are using the lowest effective concentration necessary to elicit a progestogenic response. High concentrations increase the likelihood of binding to lower-affinity off-target receptors.

  • Assess Androgenic Activity: The metabolites of Norgestimate, particularly Levonorgestrel, have weak androgenic activity.[1] If your cell line expresses AR, you may be observing a weak androgenic response.

  • Rule out other factors: Unexpected results can also stem from issues like mycoplasma contamination, endotoxins, or problems with the cell culture media or supplements.[8]

Question 3: How can I experimentally confirm that the observed effects are on-target (PR-mediated) versus off-target (e.g., AR-mediated)?

A multi-pronged approach is the most robust way to confirm on-target activity.

  • Use a Receptor Antagonist: To confirm PR-mediated effects, co-treat cells with Norgestimate and a specific PR antagonist (e.g., Mifepristone/RU486). If the effect is blocked, it is likely PR-dependent. Similarly, to test for AR-mediated off-target effects, co-treat with an AR antagonist (e.g., Bicalutamide). If the unexpected effect is diminished, it suggests AR involvement.[9]

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target receptor (e.g., AR).[9] The absence of the unexpected effect in knockdown cells strongly indicates it was an off-target effect.

  • Reporter Gene Assay: Use a cell line containing a luciferase reporter gene downstream of a Progesterone Response Element (PRE) or an Androgen Response Element (ARE). This allows for direct quantification of PR or AR activation, respectively.

Question 4: Are there off-target effects on the Glucocorticoid (GR), Estrogen (ER), or Mineralocorticoid (MR) receptors?

Current data indicates that Norgestimate and its active metabolites do not bind significantly to the GR, ER, or MR.[1][4] Therefore, off-target effects mediated by these receptors are highly unlikely. While some other synthetic progestins are known to have cross-reactivity with the GR, this is not a documented characteristic of Norgestimate.[10][11]

Question 5: My cell proliferation or apoptosis rates have changed unexpectedly after Norgestimate treatment. Is this an off-target effect?

Changes in cell proliferation and apoptosis can be complex and may be mediated by on-target PR signaling, off-target effects, or a combination of both. Progesterone itself can have dose-dependent effects on proliferation and apoptosis in different cell types.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cellular responses.

Data Presentation: Receptor Binding Affinity

Understanding the binding profile of Norgestimate and its metabolites is key to predicting potential on-target and off-target interactions. The data below summarizes the relative binding affinity (RBA) for various steroid hormone receptors.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Estrogen Receptor (ER)
Norgestimate 15%[1]~0.3%[1][6]1%[1]0%[1]
Norelgestromin 10%[1]~1.3%[1]Not Reported0%[1]
Levonorgestrel 150-162%[1]22-45%[1]1-8%[1]0%[1]
Progesterone ~100% (Reference)~0.3%[6]Not ReportedNot Reported
  • Values are percentages (%) relative to a high-affinity reference ligand for each receptor (e.g., Promegestone for PR, Dihydrotestosterone for AR).[1][6]

  • Norgestimate shows high selectivity for the PR over the AR.[6] The androgenic potential is primarily from the Levonorgestrel metabolite, but its overall androgenic effect is considered very weak.[1][7]

Signaling Pathways and Metabolism

Norgestimate Metabolism and Primary Signaling Pathways

Norgestimate must first be metabolized to its active forms, which then primarily act on the Progesterone Receptor (on-target) but may weakly interact with the Androgen Receptor (off-target).

cluster_0 Metabolism cluster_1 Cellular Action NGM Norgestimate (Prodrug) NGMN Norelgestromin (Major Metabolite) NGM->NGMN Deacetylation (Liver/Intestine) LNG Levonorgestrel (Minor Metabolite) NGM->LNG Deacetylation & Deoximation PR Progesterone Receptor (PR) NGMN->PR High Affinity AR Androgen Receptor (AR) NGMN->AR Very Low Affinity LNG->PR Very High Affinity LNG->AR Low Affinity PRE Progesterone Response Element (DNA) PR->PRE Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR->ARE Dimerization & Nuclear Translocation OnTarget Progestogenic Effects (Gene Transcription) PRE->OnTarget OffTarget Weak Androgenic Effects (Gene Transcription) ARE->OffTarget

Caption: Metabolism of Norgestimate and its on- and off-target pathways.

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine if Norgestimate or its metabolites compete with a known androgen for binding to the AR in your cell line of interest.

Materials:

  • AR-positive cell line (e.g., LNCaP, or an AR-transfected line)

  • Radio-labeled androgen (e.g., [³H]-Dihydrotestosterone, [³H]-DHT)

  • Unlabeled DHT (for positive control)

  • Norgestimate and its metabolites (Norelgestromin, Levonorgestrel)

  • Appropriate cell culture media and reagents

  • Binding buffer (e.g., TEGMD buffer)

  • Scintillation counter and vials

Methodology:

  • Cell Preparation: Culture AR-positive cells to ~80-90% confluency. Harvest the cells and prepare a whole-cell lysate or cytosolic fraction known to contain AR.

  • Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Cell lysate + [³H]-DHT.

    • Non-specific Binding: Cell lysate + [³H]-DHT + a high concentration (e.g., 1000-fold excess) of unlabeled DHT.

    • Competitive Binding: Cell lysate + [³H]-DHT + increasing concentrations of your test compound (Norgestimate, Norelgestromin, or Levonorgestrel).

  • Incubation: Incubate all tubes at 4°C for a predetermined time (e.g., 2-4 hours or overnight) to reach binding equilibrium.

  • Separation: Separate bound from unbound [³H]-DHT. A common method is dextran-coated charcoal adsorption, which binds free radioligand, followed by centrifugation.

  • Quantification: Transfer the supernatant (containing the protein-bound [³H]-DHT) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (Norgestimate/metabolites).

    • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound [³H]-DHT. A higher IC50 indicates lower binding affinity for the AR.

Protocol 2: ARE-Luciferase Reporter Gene Assay

Objective: To quantify the functional activation of the Androgen Receptor by Norgestimate or its metabolites.

Materials:

  • Host cell line with low endogenous steroid receptor activity (e.g., HEK293, PC3)

  • AR expression vector

  • Androgen Response Element (ARE)-luciferase reporter vector

  • Transfection reagent

  • Test compounds: DHT (positive control), Norgestimate, Norelgestromin, Levonorgestrel

  • Luciferase assay system

  • Luminometer

Methodology:

  • Transfection: Co-transfect the host cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. Plate the transfected cells into a multi-well plate (e.g., 96-well).

  • Cell Recovery: Allow cells to recover for 24 hours post-transfection.

  • Hormone Treatment: Replace the medium with a serum-free or charcoal-stripped serum medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (DHT).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Express the results as fold-induction over the vehicle control.

    • Plot the fold-induction against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (concentration for half-maximal activation). A high EC50 value indicates low potency for AR activation.

A Co-transfect cells with AR and ARE-Luciferase vectors B Plate and allow cells to recover (24h) A->B C Treat with compounds: - Vehicle Control - DHT (Positive Control) - Norgestimate (Test) B->C D Incubate (18-24h) C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Analyze Data: Calculate Fold-Induction vs. Vehicle F->G

Caption: Experimental workflow for an ARE-Luciferase Reporter Assay.

References

Improving the accuracy of Norgesterone quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Norgesterone quantification in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound in complex biological samples?

A1: The two most common analytical techniques for this compound quantification are immunoassays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] Immunoassays are often used for high-throughput screening, but they can be susceptible to cross-reactivity.[3][4] LC-MS/MS is considered a more specific and sensitive method, making it the preferred choice for regulatory submissions and clinical trials.[1][2]

Q2: What are the main challenges encountered when quantifying this compound?

A2: Key challenges include:

  • Cross-reactivity in Immunoassays: Structurally similar compounds can bind to the assay's antibody, leading to overestimated this compound concentrations.[3][4]

  • Matrix Effects in LC-MS/MS: Components in the biological matrix can interfere with the ionization of this compound, causing ion suppression or enhancement and affecting accuracy.[5][6]

  • Low Recovery: Inefficient extraction of this compound from the sample matrix during preparation can lead to underestimation of its concentration.[7]

  • Chromatographic Issues: Problems like poor peak shape, retention time shifts, and carryover can compromise the precision and accuracy of LC-MS/MS measurements.[8]

Q3: How can I minimize matrix effects in my LC-MS/MS assay?

A3: To mitigate matrix effects, consider the following:

  • Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[8]

  • Chromatographic Optimization: Adjust the mobile phase, gradient, or use a different analytical column to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound
Possible Cause Troubleshooting Step
Inappropriate sample preparation techniqueSwitch to a more effective extraction method. For example, if using protein precipitation, consider SPE or LLE for a cleaner extract.
Inefficient extraction solvent in LLETest different organic solvents with varying polarities to find the optimal one for this compound extraction from your specific matrix.
Suboptimal pH during extractionAdjust the pH of the sample to ensure this compound is in a neutral form, which improves its extraction into an organic solvent.
Incomplete elution from SPE cartridgeOptimize the elution solvent by increasing its strength or volume to ensure complete recovery of this compound from the SPE sorbent.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent sample preparationEnsure meticulous and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Autosampler issuesCheck for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.[8]
Variable matrix effectsIf matrix effects vary between samples, a more rigorous sample cleanup method may be necessary. The use of a stable isotope-labeled internal standard is crucial.[5]
Inconsistent internal standard additionVerify the precision of the internal standard spiking step.
Issue 3: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Step
Injection solvent stronger than mobile phaseThe injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8]
Column contamination or degradationFlush the column or replace the guard column. If the analytical column is old, it may need to be replaced.[8]
Mobile phase issuesEnsure the mobile phase is correctly prepared and degassed. The pH can also affect the peak shape of ionizable compounds.[8]

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using LLE
  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., this compound-d6).

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Tissue Homogenate using SPE
  • Homogenization:

    • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

    • Centrifuge the homogenate and collect the supernatant.

  • Sample Pre-treatment:

    • Take a known volume of the supernatant and add the internal standard.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data

Table 1: Comparison of Extraction Methods for this compound from Plasma

Extraction MethodRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85-9560-80 (Suppression)[7]
Liquid-Liquid Extraction (MTBE)>90>95 (Minimal Effect)[9]
Solid-Phase Extraction (C18)>95>98 (Minimal Effect)[7]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)To be determined empirically
MRM Transition (IS)To be determined empirically

Visualizations

TroubleshootingWorkflow Start Start: Inaccurate This compound Quantification CheckRecovery Check Recovery Start->CheckRecovery CheckMatrixEffect Assess Matrix Effects CheckRecovery->CheckMatrixEffect Recovery OK OptimizeExtraction Optimize Sample Extraction Protocol CheckRecovery->OptimizeExtraction Low Recovery CheckChromatography Evaluate Chromatography CheckMatrixEffect->CheckChromatography Matrix Effect OK OptimizeCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrixEffect->OptimizeCleanup High Matrix Effect OptimizeLC Optimize LC Method (Gradient, Column) CheckChromatography->OptimizeLC Poor Peak Shape/ Resolution End Accurate Quantification Achieved CheckChromatography->End Chromatography OK OptimizeExtraction->CheckRecovery OptimizeCleanup->CheckMatrixEffect OptimizeLC->CheckChromatography

Caption: Troubleshooting workflow for inaccurate this compound quantification.

SamplePrepWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Plasma Plasma Sample Add_IS_LLE Add Internal Standard Plasma->Add_IS_LLE Add_Solvent Add Extraction Solvent (e.g., MTBE) Add_IS_LLE->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Organic Separate Organic Layer Vortex_Centrifuge->Separate_Organic Evaporate_LLE Evaporate Separate_Organic->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Analysis Analysis Reconstitute_LLE->Analysis LC-MS/MS Tissue Tissue Homogenate Add_IS_SPE Add Internal Standard Tissue->Add_IS_SPE Condition Condition SPE Cartridge Add_IS_SPE->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate_SPE Evaporate Elute->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Reconstitute_SPE->Analysis LC-MS/MS

Caption: Sample preparation workflows for this compound analysis.

References

Addressing batch-to-batch variability of synthetic Norgesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability of synthetic norgesterone. By understanding the key factors that can influence experimental outcomes, researchers can improve the consistency and reliability of their results.

Section 1: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the variability of synthetic this compound.

Issue 1: Inconsistent Potency or Biological Activity

Question: We are observing significant variations in the biological response (e.g., in cell-based assays or animal models) between different batches of synthetic this compound, even when used at the same concentration. What could be the cause?

Answer:

Batch-to-batch variability in biological activity is a multifaceted issue that can originate from the Active Pharmaceutical Ingredient (API) itself or the experimental setup. The primary causes often revolve around impurities, degradation, or the presence of different physical forms of this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 API Characterization cluster_2 Experimental Protocol Review cluster_3 Resolution A Inconsistent Biological Activity Observed B Verify Certificate of Analysis (CoA) for each batch A->B F Review Stock Solution Preparation & Storage A->F C Perform Purity Analysis via HPLC B->C D Characterize Polymorphic Form (DSC/XRD) C->D E Identify & Quantify Impurities (LC-MS) C->E I Qualify new batches against a reference standard D->I E->I J Refine purification or synthesis process E->J G Assess Formulation/Vehicle Consistency F->G H Standardize Dosing & Administration Protocol F->H H->I K Implement stringent SOPs for all procedures H->K

Caption: Troubleshooting workflow for inconsistent biological activity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Presence of Impurities 1. Review the Certificate of Analysis (CoA): Compare the impurity profiles of different batches. Look for new or elevated levels of impurities.[1] 2. High-Performance Liquid Chromatography (HPLC): Run a stability-indicating HPLC method to confirm purity and detect any degradation products.[2] 3. Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the structure of unknown impurities.If a specific impurity is identified as a potential cause, consider re-purification of the batch or sourcing from a different supplier with a more robust synthesis and purification process.
Polymorphism 1. Differential Scanning Calorimetry (DSC): Analyze each batch to identify different melting points, which can indicate the presence of various polymorphic forms.[3] 2. X-Ray Powder Diffraction (XRPD): Use XRPD to confirm the crystal structure of each batch. Different polymorphs will produce distinct diffraction patterns.[4][5][6]Polymorphs can have different solubilities and dissolution rates, impacting bioavailability.[7][8] If different forms are detected, establish a quality control step to ensure batch-to-batch crystalline consistency. Control crystallization conditions during manufacturing to favor the desired polymorph.[7]
Degradation of Stock Solutions 1. Review Storage Conditions: Ensure stock solutions are stored protected from light and at the recommended temperature. This compound, like other steroids, can be susceptible to degradation. 2. Fresh Preparations: Prepare fresh stock solutions for each experiment to rule out degradation over time.If degradation is suspected, perform a stability study on the stock solution using HPLC to determine its shelf-life under your specific storage conditions.
Inconsistent Formulation 1. Vehicle Composition: Ensure the vehicle (e.g., oil, DMSO) is from the same lot and is of high purity.[2][9] 2. Solubility Issues: Confirm that the this compound is fully dissolved in the vehicle. Incomplete dissolution can lead to dose variability. Gentle heating or sonication may be required.[10]Standardize the formulation procedure. For suspensions, ensure uniform particle size and consistent use of suspending agents.
Issue 2: Physical Instability of Formulations (Precipitation, Crystallization)

Question: Our this compound formulation, which is intended to be a solution, shows precipitation or crystal growth upon storage. Why is this happening?

Answer:

The physical instability of a this compound formulation is typically due to the drug concentration exceeding its solubility limit in the chosen vehicle, or a change in the solid-state properties of the API.

Troubleshooting Steps:

  • Verify Solubility Limits: The solubility of this compound varies significantly depending on the solvent.[2][9] Ensure that the concentration in your formulation does not exceed the saturation solubility in the vehicle at the intended storage temperature.

  • Assess for Polymorphic Transformation: A metastable polymorph, which may have higher initial solubility, can convert to a more stable, less soluble form over time, leading to precipitation.[7][11] Analyze the precipitate using DSC or XRPD to determine if it is a different polymorph from the starting material.

  • Evaluate Excipient Compatibility: Interactions between this compound and excipients in the formulation can sometimes reduce solubility.

  • Control Storage Conditions: Temperature fluctuations can significantly impact solubility. Ensure formulations are stored at a consistent, controlled temperature.

Solutions:

  • Formulation Re-design: If solubility is the issue, consider using a co-solvent system or a different vehicle with higher solubilizing capacity for this compound.

  • Use of Solubilizing Agents: Incorporating solubilizing agents like cyclodextrins can enhance the aqueous solubility of steroids.

  • Control of API Solid Form: Implement characterization steps (XRPD, DSC) in your quality control process to ensure you are starting with the most stable and desired polymorphic form of this compound.[6][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic this compound?

A1: Impurities in synthetic this compound can originate from starting materials, by-products of the chemical synthesis, or degradation. Common impurities can include stereoisomers, over-ethinylated side products, and products of oxidation or dehydration.[12] For example, one identified impurity in norgestrel (B7790687) (a related compound) is 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol, which arises from an over-ethinylation step in the synthesis.[12]

Q2: What are the acceptable limits for impurities in a synthetic this compound API?

A2: The acceptable limits for impurities are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). According to ICH Q3A guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.[1][13][14][15]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data synthesized from ICH Q3A/B guidelines. It is crucial to consult the specific guidelines for detailed requirements.[13][14][15]

Q3: How does polymorphism affect this compound's performance?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms. These different forms can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug. A less soluble form may lead to lower absorption and reduced efficacy.[7][8]

  • Stability: Metastable polymorphs can be less stable and may convert to a more stable form over time, which can affect the product's shelf-life and performance.[11]

  • Manufacturing Properties: Different crystal habits can affect flowability and compressibility, posing challenges during tablet manufacturing.

It is critical to identify and control the polymorphic form of this compound to ensure consistent product quality and performance.[6][8]

Q4: What is the general mechanism of action for this compound?

A4: this compound is a synthetic progestin, meaning it mimics the activity of the natural hormone progesterone (B1679170). Its primary mechanism of action is through binding to and activating progesterone receptors (PRs).[16] This interaction triggers a cascade of cellular events, primarily through two pathways:

  • Genomic Pathway: The this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA. This modulates the transcription of target genes, altering protein synthesis and cellular function. This is the classical, slower mechanism of action.

  • Non-Genomic Pathway: this compound can also initiate rapid signaling events through membrane-associated progesterone receptors. This can lead to the quick activation of intracellular signaling cascades, such as the MAPK pathway, independent of gene transcription.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Norgesterone_out This compound mPR Membrane PR (mPR) Norgesterone_out->mPR Binds Norgesterone_in This compound MAPK MAPK Pathway mPR->MAPK Activates Cellular_Response Cellular Response MAPK->Cellular_Response Rapid Effects PR Progesterone Receptor (PR) Norgesterone_in->PR Binds PR_Complex This compound-PR Complex PR->PR_Complex PR_Complex_nuc This compound-PR Complex PR_Complex->PR_Complex_nuc Translocation DNA DNA (PRE) PR_Complex_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Modulates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Protein_Synthesis->Cellular_Response Genomic Effects

Caption: Simplified signaling pathways of this compound.

The ultimate biological effect depends on the target tissue and the relative expression of PR isoforms.

Section 3: Data and Experimental Protocols

Quantitative Data Summary

Table 1: Solubility of Norgestrel in Various Solvents

SolventSolubility (approx.)
Ethanol0.25 mg/mL[9]
DMSO (Dimethyl sulfoxide)5 mg/mL[2][9][17]
DMF (Dimethylformamide)10 mg/mL[2][9]
ChloroformSoluble
WaterInsoluble[18]
Corn Oil≥ 2.5 mg/mL[10]

Norgestrel is the racemic mixture containing the active levonorgestrel (B1675169) and is structurally very similar to this compound. These values provide a strong indication of the expected solubility behavior of this compound.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of a synthetic this compound batch and to detect and quantify any related substances or degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (pH 5.0, 20 mM)

  • This compound reference standard and test samples

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. A common starting ratio is 30:70 (v/v).[19] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.2 - 25 µg/mL).[19]

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound test batch in the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[19]

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 240 nm[9][17][19]

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and system suitability (e.g., tailing factor, theoretical plates).

    • Inject the sample solution in triplicate.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the area of the main peak and any impurity peaks.

  • Calculation:

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the percentage purity by area normalization: % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Protocol 2: Characterization of Polymorphism by DSC

Objective: To detect the presence of different polymorphic forms in a sample of synthetic this compound.

Materials:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Aluminum sample pans and lids.

  • This compound test samples.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.[20]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[20]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point of this compound (e.g., 250 °C).[3]

  • Data Analysis:

    • Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events.

    • The peak temperature of an endotherm corresponds to the melting point of a specific crystalline form.

    • The presence of multiple melting peaks or complex thermal events (e.g., melting followed by recrystallization and then a second melting) is a strong indicator of polymorphism.[3][21] Compare the thermograms of different batches to assess their solid-state consistency.

References

Enhancing the stability of Norgesterone in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Norgesterone in long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound, like many purified hormones, should be stored under controlled conditions to minimize degradation. Lyophilized powders are very stable when stored at or below -15°C in a non-cycling freezer, showing little loss in activity for five years or more.[1] For general pharmaceutical products, specific storage conditions are defined by the United States Pharmacopeia (USP).[2][3][4] It is crucial to protect the substance from moisture, excessive heat, and light.[2][5]

Q2: What are the primary factors that influence this compound stability?

A2: The stability of medicinal products like this compound is influenced by several key factors:

  • Storage Time: Degradation generally increases with longer storage periods.[6]

  • Storage Conditions: Temperature, humidity, and light are critical. Higher temperatures and humidity levels accelerate degradation, while exposure to light can cause photochemical reactions.[6][7]

  • Dosage Form: Liquid dosage forms are typically more susceptible to chemical degradation, such as hydrolysis, compared to solid forms due to the presence of water.[6]

  • Container and Closure System: The packaging plays a vital role in protecting the product from environmental factors like moisture.[6] A tight, light-resistant container is often recommended.[5]

Q3: What are the known degradation pathways for this compound and related progestins?

A3: this compound and its analogues can degrade through several pathways, including hydrolysis, oxidation, and photolytic degradation.[8] For example, forced degradation studies on Norethisterone (a closely related progestin) show significant degradation under acidic, basic, oxidative, and photolytic stress conditions.[9] One identified degradation pathway for Norethisterone acetate (B1210297) involves the aromatization of the steroid A-ring, leading to the formation of potent estrogen-like compounds such as 17α-ethinylestradiol.[10]

Q4: How do different formulations impact the long-term stability of this compound?

A4: The formulation has a significant impact on stability. Solid dosage forms, such as tablets, are generally more stable than liquid formulations.[6] However, even in solid forms, the choice of excipients is critical. For instance, using cellulosic binders has been shown to enhance the stability of progestin formulations compared to polyvinylpyrrolidone.[11] For liquid formulations, such as intravenous solutions, co-solvents and surfactants are used to solubilize the drug, and their stability must be evaluated over the intended use period.[12]

Q5: What analytical methods are recommended for assessing this compound stability?

A5: Stability-indicating high-performance liquid chromatography (HPLC) methods are the standard for assessing this compound stability.[9] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of potency and impurity levels.[8] A well-validated method will demonstrate specificity, linearity, accuracy, and precision for both the active pharmaceutical ingredient (API) and its known impurities.[13] Spectrophotometric methods have also been developed for the analysis of related compounds like Norethisterone.[14]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased Potency in Solid Form 1. Improper storage (high temperature/humidity).[6] 2. Exposure to light.[6] 3. Incompatible excipients.[11] 4. Ingress of moisture due to inadequate packaging.[6]1. Verify storage conditions against USP standards (see Table 1). 2. Store in light-resistant containers.[5] 3. Review formulation for excipient compatibility. Consider stability-enhancing excipients. 4. Use containers with suitable moisture-barrier properties.[6]
Appearance of Unknown Peaks in HPLC 1. Degradation of this compound due to stress factors (heat, light, pH).[9] 2. Interaction with excipients or container components. 3. Contamination of the sample or mobile phase.1. Perform a forced degradation study (see Protocol 2) to tentatively identify degradation products. 2. Analyze a placebo formulation to rule out excipient-related peaks. 3. Ensure proper sample handling and use high-purity solvents for HPLC.
Physical Changes (Color, Caking) 1. Chemical degradation.[7] 2. Moisture absorption. 3. Excessive crystal growth in suspensions.[15]1. Re-evaluate storage conditions, particularly humidity and temperature control. 2. Use desiccants in packaging if necessary. 3. For suspensions, investigate alternative suspending agents or particle size control methods.
Inconsistent Results Between Batches 1. Variability in the purity of the starting material. 2. Inconsistent manufacturing process parameters. 3. Differences in storage and handling of batches.1. Ensure consistent quality of the this compound API. 2. Standardize all manufacturing and compounding procedures. 3. Maintain identical and controlled storage conditions for all stability samples.

Data Presentation

Table 1: Summary of USP Storage Condition Definitions

This table summarizes key temperature and humidity definitions from USP guidelines relevant for storing pharmaceutical products like this compound.[2][3][4]

ConditionTemperature RangeHumidity Specification (if applicable)
Freezer -25°C to -10°C (-13°F to 14°F)Not specified
Refrigerator 2°C to 8°C (36°F to 46°F)Not specified
Cool 8°C to 15°C (46°F to 59°F)Not specified
Controlled Room Temperature 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C and 30°C.[2]Not specified
Warm 30°C to 40°C (86°F to 104°F)Not specified
Excessive Heat Above 40°C (104°F)Not specified
Dry Place Not to exceed 40% average relative humidity at 20°C.[2]≤ 40% RH
Table 2: Example Conditions for Forced Degradation Studies of Related Progestins

This table outlines typical stress conditions used in forced degradation studies to establish the stability-indicating nature of analytical methods.[8]

Stress ConditionReagent / ConditionDuration & Temperature
Acid Hydrolysis 5N Hydrochloric Acid (HCl)3 hours at 70°C
Base Hydrolysis 2N Sodium Hydroxide (NaOH)1 hour at 70°C
Oxidation 50% Hydrogen Peroxide (H₂O₂)3 hours at 70°C
Thermal Degradation Dry Heat72 hours at 105°C
Photolytic Degradation UV / Visible LightExpose to 1.2 million lux hours
Humidity High Relative Humidity72 hours at 25°C / 92% RH

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol provides a general methodology for a stability-indicating assay of this compound, based on common practices for related steroids.

  • Chromatographic System:

    • Column: Reverse-phase C18 column (e.g., Inertsil ODS-3V, 150 x 4.6mm, 5µm).

    • Mobile Phase: A filtered and degassed isocratic mixture of an aqueous buffer and acetonitrile (B52724) (e.g., 60:40 v/v). The buffer could be 1.0 mL of triethylamine (B128534) in 1000 mL of water, adjusted to pH 2.5 with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 240 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Diluent: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Standard Solution: Accurately weigh about 28 mg of this compound reference standard into a 200 mL volumetric flask. Add 150 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5 mL of this solution to 20 mL with diluent to achieve a final concentration of approximately 35 µg/mL.

    • Sample Solution: Prepare sample solutions from the test formulation (e.g., dissolved tablets) in the diluent to achieve a similar target concentration as the standard solution.

  • Procedure:

    • Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).

    • Inject the sample solutions.

    • Calculate the amount of this compound in the sample by comparing the peak area from the sample to the peak area from the standard.

    • Monitor for any additional peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a procedure to intentionally degrade a this compound sample to identify potential degradation products and validate the specificity of the HPLC method.

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound API or formulation.

  • Acid Hydrolysis: To one sample, add 4 mL of 5N HCl. Heat at 70°C for 3 hours. Cool and neutralize with an appropriate base before diluting to the final concentration with diluent.

  • Base Hydrolysis: To another sample, add 4 mL of 2N NaOH. Heat at 70°C for 1 hour. Cool and neutralize with an appropriate acid before diluting.

  • Oxidative Degradation: To a third sample, add 4 mL of 50% H₂O₂. Heat at 70°C for 3 hours. Cool and dilute to volume.

  • Thermal Degradation: Expose a solid sample to dry heat at 105°C for 72 hours. After exposure, cool and prepare a solution in the diluent.

  • Photolytic Degradation: Expose a sample (solid or solution) to light providing an overall illumination of 1.2 million lux hours. Prepare a solution for analysis afterward.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Stability_Study_Workflow Figure 1: General Workflow for a this compound Stability Study prep Sample Preparation (API, Formulation) storage Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) prep->storage pull Pull Samples at Time Points (T=0, 3, 6 mo...) storage->pull analysis Analytical Testing (HPLC for Potency & Impurities) pull->analysis data Data Analysis (Compare to T=0 and Specifications) analysis->data report Generate Stability Report (Determine Shelf-Life) data->report

Caption: Figure 1: General Workflow for a this compound Stability Study.

Troubleshooting_Potency_Loss Figure 2: Troubleshooting Logic for Decreased Potency start Issue: Decreased this compound Potency check_storage Are storage conditions (Temp, RH, Light) correct? start->check_storage correct_storage Correct storage conditions per USP guidelines. Re-test. check_storage->correct_storage No check_hplc Is the HPLC method validated and performing correctly? check_storage->check_hplc Yes validate_hplc Validate/re-qualify HPLC system. Check standards and reagents. check_hplc->validate_hplc No check_formulation Any changes in formulation or excipient source? check_hplc->check_formulation Yes investigate_excipients Investigate excipient compatibility. Test placebo. check_formulation->investigate_excipients Yes degradation Likely true product degradation. Consider reformulation or improved packaging. check_formulation->degradation No

Caption: Figure 2: Troubleshooting Logic for Decreased Potency.

Degradation_Pathway Figure 3: Example Degradation Pathway of a Progestin parent Norethisterone Acetate (Progestin) stress Stress Conditions (e.g., microbial action, acidity, heat) parent->stress product 17α-Ethinylestradiol (Estrogenic Degradant) stress->product Aromatization of A-ring

Caption: Figure 3: Example Degradation Pathway of a Progestin.

References

Reducing background noise in Norgesterone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during progesterone (B1679170) immunoassays, with a specific focus on reducing high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background noise in a progesterone immunoassay?

High background noise in a progesterone immunoassay can obscure results and reduce assay sensitivity.[1] The most common causes include:

  • Insufficient Washing: Inadequate removal of unbound antibodies and reagents is a primary cause of high background.[1][2][3]

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to the binding of primary or secondary antibodies, increasing the background signal.[1][4]

  • High Antibody Concentration: Using excessively high concentrations of the primary or secondary antibody can result in non-specific binding.[4][5]

  • Antibody Cross-Reactivity: The progesterone antibody may cross-react with other structurally similar steroid hormones present in the sample, leading to a false-positive signal.[4][5][6]

  • Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, causing non-specific signal.[7][8]

  • Contaminated Reagents: The use of contaminated buffers or reagents can introduce substances that contribute to background noise.[4][5]

  • Substrate Issues: If the substrate solution is old, contaminated, or improperly prepared, it may produce a high background signal.[9]

Q2: How can I determine if my washing steps are sufficient?

Insufficient washing is a frequent cause of high background.[1] To ensure your washing is adequate, you can increase the number of wash cycles and the soaking time. For example, if the protocol suggests three washes, try increasing to five. Also, ensure that the wash buffer is completely removed after each step by inverting the plate and tapping it on absorbent paper.[1][2] If using an automated plate washer, ensure all dispensing tubes are clean and not obstructed.[2]

Q3: What should I consider when selecting a blocking buffer?

The ideal blocking buffer effectively blocks all non-specific binding sites without interfering with the specific antibody-antigen interaction.[1] Common blocking agents include Bovine Serum Albumin (BSA) and casein.[10] It is crucial to optimize the blocking buffer for your specific assay. You can test different blocking agents and concentrations to find the one that provides the lowest background and highest signal-to-noise ratio.[10] Adding a small amount of a non-ionic detergent like Tween 20 to the blocking buffer can also help reduce non-specific binding.[4]

Q4: My progesterone antibody shows cross-reactivity with other steroids. How can I mitigate this?

Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to progesterone.[5][6] To address this:

  • Select a Highly Specific Antibody: Whenever possible, choose a monoclonal antibody with documented low cross-reactivity to other relevant steroids.[11]

  • Sample Purification: If your sample contains high concentrations of cross-reacting steroids, consider a sample purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove these interfering compounds before the immunoassay.

  • Confirm with an Alternative Method: If significant cross-reactivity is suspected, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q5: What is the "matrix effect" and how can I reduce it?

The matrix effect refers to the interference caused by various components in the sample (e.g., proteins, lipids, salts) on the assay's performance.[7][12] This can lead to either an increase or decrease in the measured signal. To mitigate matrix effects:

  • Sample Dilution: Diluting your sample can often reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.[13]

  • Use a Matrix-Matched Standard Curve: Prepare your standards in a matrix that is similar to your samples. For instance, if you are analyzing serum samples, prepare your standards in serum that is known to have a very low or no progesterone concentration.[13]

  • Sample Extraction: As with cross-reactivity, techniques like SPE or LLE can be employed to purify the sample and remove interfering matrix components.[14]

Troubleshooting Guide: High Background Noise

This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your progesterone immunoassay.

Diagram: Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_washing Step 1: Review Washing Protocol start->check_washing optimize_washing Action: Increase wash steps/soak time Ensure complete buffer removal check_washing->optimize_washing washing_resolved Problem Resolved? optimize_washing->washing_resolved check_blocking Step 2: Evaluate Blocking Step washing_resolved->check_blocking No end_success Assay Optimized washing_resolved->end_success Yes optimize_blocking Action: Test different blocking buffers/concentrations Add Tween 20 check_blocking->optimize_blocking blocking_resolved Problem Resolved? optimize_blocking->blocking_resolved check_antibody Step 3: Assess Antibody Concentration blocking_resolved->check_antibody No blocking_resolved->end_success Yes optimize_antibody Action: Titrate primary/secondary antibodies check_antibody->optimize_antibody antibody_resolved Problem Resolved? optimize_antibody->antibody_resolved check_cross_reactivity Step 4: Investigate Cross-Reactivity antibody_resolved->check_cross_reactivity No antibody_resolved->end_success Yes purify_sample Action: Use sample purification (SPE/LLE) Confirm with LC-MS/MS check_cross_reactivity->purify_sample cross_reactivity_resolved Problem Resolved? purify_sample->cross_reactivity_resolved check_matrix_effect Step 5: Consider Matrix Effects cross_reactivity_resolved->check_matrix_effect No cross_reactivity_resolved->end_success Yes mitigate_matrix Action: Dilute sample Use matrix-matched standards check_matrix_effect->mitigate_matrix matrix_resolved Problem Resolved? mitigate_matrix->matrix_resolved matrix_resolved->end_success Yes end_fail Consult Technical Support matrix_resolved->end_fail No

Caption: A step-by-step workflow for troubleshooting high background noise.

Data Presentation

Table 1: Cross-Reactivity of Common Steroids in Progesterone Immunoassays

This table summarizes the percentage of cross-reactivity of various steroid hormones with progesterone antibodies in different immunoassay kits. This data is crucial for assessing potential interferences from other endogenous or exogenous steroids.

Steroid HormoneAssay/Kit Manufacturer% Cross-ReactivityReference
ProgesteroneAll100%[6]
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2%[5][6]
11α-HydroxyprogesteroneEagle Biosciences100%[6]
DeoxycorticosteroneEagle Biosciences1.7%[6]
17-HydroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5-4.9%)[5][6]
Eagle Biosciences0.4%[6]
CorticosteroneDemeditec Diagnostics (RIA)3.87%[6]
Sigma-Aldrich0.74%[2][6]
PregnenoloneEagle Biosciences0.2%[6]
AndrosteroneSigma-Aldrich0.086%[2][6]
CortisoneSigma-Aldrich0.11%[2][6]
Testosterone (B1683101)Abnova0.1%[6]
EstroneSigma-Aldrich0.08%[6]
EstradiolSigma-Aldrich<0.01%[6]
Table 2: Typical Incubation Parameters for Progesterone ELISAs

This table provides a general overview of incubation times and temperatures from various commercially available progesterone ELISA kits. These parameters are a starting point and may require optimization for your specific assay.

Assay StepIncubation TimeIncubation TemperatureReference
Sample + Antibody/Conjugate45 - 90 minutesRoom Temperature (18-26°C) or 37°C[11][15][16]
HRP-Streptavidin Conjugate30 minutes37°C[15]
Substrate10 - 30 minutesRoom Temperature (18-26°C) or 37°C[15][16][17]

Experimental Protocols

Protocol 1: Optimizing Washing Steps

Objective: To determine the optimal number of washes and soak times to minimize background without significantly reducing the specific signal.

Methodology:

  • Prepare a standard progesterone ELISA plate according to your protocol, including positive and negative controls in replicate.

  • Divide the plate into sections to test different washing conditions:

    • Section A: Standard protocol (e.g., 3 washes, no soak time).

    • Section B: Increased washes (e.g., 5 washes, no soak time).

    • Section C: Standard washes with soak time (e.g., 3 washes, 30-second soak with wash buffer in each well per wash).

    • Section D: Increased washes with soak time (e.g., 5 washes, 30-second soak).

  • For each wash step, add a sufficient volume of wash buffer to each well (e.g., 300-400 µL).[9]

  • After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.[1]

  • Proceed with the remaining steps of your ELISA protocol (e.g., substrate addition, stopping the reaction, and reading the plate).

  • Analysis: Compare the signal-to-noise ratio for each condition. The optimal condition will have a low background in the negative control wells and a strong signal in the positive control wells.

Protocol 2: Blocking Buffer Optimization

Objective: To identify the most effective blocking buffer to reduce non-specific binding.

Methodology:

  • Coat a microplate with the capture antibody as per your standard protocol.

  • Prepare several different blocking buffers to test. Examples include:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 1% Casein in TBS

    • A commercially available blocking buffer.

  • Add the different blocking buffers to replicate wells and incubate for the recommended time and temperature.

  • Wash the plate thoroughly.

  • To test the effectiveness of the blocking, add only the detection antibody (conjugated to an enzyme) to a set of wells for each blocking condition (no sample or primary antibody). This will measure the level of non-specific binding of the detection antibody.

  • In a parallel set of wells, run your complete assay with a known concentration of progesterone to ensure the blocking buffer does not interfere with specific binding.

  • Develop the plate with the substrate and measure the absorbance.

  • Analysis: The most effective blocking buffer will show the lowest signal in the wells with only the detection antibody (indicating low non-specific binding) while maintaining a strong signal in the complete assay wells.

Diagram: Cause-and-Effect of High Background Noise

high_background_causes main_issue High Background Noise sub_cause1 Procedural Issues main_issue->sub_cause1 sub_cause2 Reagent Issues main_issue->sub_cause2 sub_cause3 Sample-Specific Issues main_issue->sub_cause3 cause1a Insufficient Washing sub_cause1->cause1a cause1b Inadequate Blocking sub_cause1->cause1b cause1c Incorrect Incubation Times/Temps sub_cause1->cause1c cause2a High Antibody Concentration sub_cause2->cause2a cause2b Antibody Cross-Reactivity sub_cause2->cause2b cause2c Contaminated Buffers/Reagents sub_cause2->cause2c cause2d Substrate Degradation sub_cause2->cause2d cause3a Matrix Effects sub_cause3->cause3a cause3b Presence of Endogenous Interfering Substances sub_cause3->cause3b

Caption: Logical relationship between causes of high background noise.

References

Technical Support Center: Optimizing HPLC Separation of Norgestimate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of Norgestimate (B1679921) and its key metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of Norgestimate and its metabolites.

Q1: Why am I seeing poor peak resolution between Norgestimate and its metabolites, particularly 17-deacetylnorgestimate?

A1: Poor resolution is a common challenge due to the structural similarity of these compounds. Several factors can be optimized:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. If using acetonitrile (B52724), try systematically decreasing the concentration in 2% increments to increase retention and improve separation.[1] Alternatively, switching the organic modifier to methanol (B129727) can alter selectivity, as it interacts differently with the analytes and the stationary phase.[1]

  • Gradient Elution: For complex separations involving a parent drug and multiple metabolites, a shallow gradient elution can be more effective than an isocratic method.[1] A slow, gradual increase in organic solvent strength often enhances the resolution between closely eluting compounds.[1]

  • Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time between the analytes and the stationary phase, which can improve resolution.[1]

  • Column Temperature: Adjusting the column temperature can alter elution patterns. Lowering the temperature may enhance differential interactions with the stationary phase, potentially improving the separation of isomers and related substances.[1][2]

Q2: My Norgestimate peak is tailing. What are the likely causes and solutions?

A2: Peak tailing can compromise peak integration and quantification. Common causes include:

  • Column Choice: Steroid compounds can interact with free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase. Using a modern, high-purity, end-capped C8 or C18 column can minimize these secondary interactions.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak shape distortion. Try diluting your sample and reinjecting it to see if the tailing improves.[1]

  • Column Contamination: Impurities from previous injections can build up on the column, creating active sites that cause tailing. Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove strongly retained contaminants.[1]

Q3: I am struggling to separate the syn and anti isomers of Norgestimate. What should I do?

A3: The presence of syn and anti isomers of the oxime group in Norgestimate adds a layer of complexity to the separation. A stability-indicating method must be able to separate these isomers.[3][4][5]

  • Optimize Selectivity: This is primarily a selectivity challenge. Experiment with different mobile phase compositions. A mobile phase containing tetrahydrofuran (B95107) (THF), such as water:tetrahydrofuran:methanol (65:25:10 v/v/v), has been shown to be effective in separating the isomers on a reversed-phase column.[3][4][5]

  • Stationary Phase: Consider a phenyl-based stationary phase. The pi-pi interactions offered by a phenyl column can provide alternative selectivity for compounds with aromatic features and isomers compared to standard alkyl (C8, C18) phases.[1]

Q4: My analyte signal is low and inconsistent, especially when using LC-MS. What could be the problem?

A4: Low and variable signals in LC-MS analysis are often due to ion suppression from matrix components.

  • Sample Preparation: The method of sample preparation is critical. For complex matrices like plasma, protein precipitation is often insufficient for removing phospholipids, a major cause of ion suppression. Solid-Phase Extraction (SPE) is a more robust method that provides cleaner extracts and higher analyte recovery.[6][7] A hydrophilic-lipophilic balanced (HLB) SPE cartridge is often recommended.[6]

  • Chromatography: Ensure that the chromatographic method separates the analytes from the regions where matrix components elute, which is often at the beginning of the run. Adjusting the gradient can help move the analyte peak away from the solvent front.[6]

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for Norgestimate or its main metabolite. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[6]

Metabolic Pathway and Experimental Workflow

Norgestimate is a prodrug that is rapidly metabolized in the body. Understanding this pathway is key to developing a comprehensive analytical method. The primary active metabolite is 17-deacetylnorgestimate (also known as norelgestromin), with levonorgestrel (B1675169) being a less prominent but also active metabolite.[8][9]

cluster_metabolism Norgestimate Metabolic Pathway NGM Norgestimate NGMN Norelgestromin (17-deacetylnorgestimate) NGM->NGMN Deacetylation (Intestine & Liver) LNG Levonorgestrel NGMN->LNG Deoximation MET Hydroxylated & Conjugated Metabolites LNG->MET Further Metabolism

Caption: Metabolic conversion of Norgestimate to its primary active metabolites.

A typical workflow for analyzing Norgestimate and its metabolites from a biological matrix involves several key steps, from sample preparation to data analysis.

cluster_workflow General Analytical Workflow SP Sample Collection (e.g., Human Plasma) IS Add Internal Standard SP->IS SPE Solid-Phase Extraction (SPE) IS->SPE DR Drydown & Reconstitution SPE->DR LCMS UPLC-MS/MS Analysis DR->LCMS DA Data Processing & Quantification LCMS->DA

Caption: General experimental workflow for Norgestimate metabolite analysis.[8]

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting conditions for the HPLC separation of Norgestimate and its related compounds. Optimization is often required based on the specific instrument, column, and sample matrix.

Table 1: Example HPLC Methods for Norgestimate Analysis

ParameterMethod 1 (Isocratic - Isomer Separation)Method 2 (Gradient - Impurity Profiling)
Stationary Phase Reversed-Phase C18 or C8, 5 µmSub-2 µm Fused Core C8[2][10]
Column Dimensions 250 x 4.6 mm150 x 4.6 mm[2][5][10]
Mobile Phase Water:THF:Methanol (65:25:10 v/v/v)[3]A: Water, B: Acetonitrile[2][5][10]
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min[2][5][10]
Detection (UV) 230 nm[2][10]230 nm[2][10]
Column Temp. 30 °C25 °C[2]
Key Feature Separation of syn and anti isomers[3][5]Separation from potential impurities[2][5][10]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Resolution

Objective: To improve the chromatographic resolution between Norgestimate and 17-deacetylnorgestimate by systematically adjusting the mobile phase.

Materials:

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Norgestimate and 17-deacetylnorgestimate reference standards

  • HPLC system with UV or MS detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Initial Conditions:

    • Prepare a mobile phase of Acetonitrile:Water (50:50 v/v).

    • Set the flow rate to 1.0 mL/min and column temperature to 30°C.

    • Equilibrate the column for at least 20 minutes.

    • Prepare a standard solution containing both Norgestimate and 17-deacetylnorgestimate in the mobile phase.

  • Solvent Strength Adjustment:

    • Inject the standard and record the chromatogram.

    • If resolution is poor, decrease the acetonitrile concentration in 2% increments (e.g., to 48:52, then 46:54 Acetonitrile:Water) and reinject.[1]

    • Observe the increase in retention time and the corresponding change in resolution.

  • Solvent Selectivity Adjustment:

    • If adjusting solvent strength is insufficient, switch the organic modifier to methanol.

    • Prepare a mobile phase of Methanol:Water (60:40 v/v). Note: Methanol is a weaker solvent, so a higher proportion is needed to achieve similar retention times as acetonitrile.[1]

    • Equilibrate the column thoroughly with the new mobile phase for at least 30 minutes.

    • Inject the standard and compare the selectivity and resolution to the results from the acetonitrile mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To extract Norgestimate and its metabolites from human plasma while minimizing matrix effects for LC-MS/MS analysis.[6][8]

Materials:

  • Human plasma sample

  • Internal standard solution (e.g., Norgestimate-d6)

  • HPLC-grade Methanol, Water, Ethyl Acetate (B1210297)

  • Polymeric reversed-phase SPE cartridges (e.g., HLB, 30 mg/1 mL)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution and vortex briefly.[8]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.[6][8]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent rate.[8]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less hydrophobic interferences.[6][8]

  • Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[8]

  • Elution: Elute the analytes using 1 mL of ethyl acetate or another suitable organic solvent.[8]

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.[8]

References

Cross-reactivity issues in Norgesterone antibody-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues encountered in antibody-based assays designed to measure norgestimate (B1679921) and its metabolites. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high concentrations of norgestimate in my samples?

A1: It is highly probable that you are observing cross-reactivity from other structurally similar compounds present in your sample. Norgestimate itself is rapidly and extensively metabolized in the body and is often undetectable in urine.[1][2] Therefore, immunoassays for norgestimate are typically designed to detect its major active metabolites, norelgestromin (B1679859) (17-deacetylnorgestimate) and norgestrel (B7790687).[1][2][3] These metabolites have a high degree of structural similarity to other endogenous and synthetic steroids, which can lead to their erroneous detection by the assay antibody, resulting in falsely elevated readings. Compounds producing cross-reactivity in steroid hormone immunoassays generally have a high degree of structural similarity to the target hormone.[4]

Q2: What are the primary metabolites of norgestimate I should be aware of?

A2: Norgestimate undergoes rapid first-pass metabolism in the gastrointestinal tract and liver. The primary active metabolites are:

  • Norelgestromin (17-deacetylnorgestimate): The major active metabolite.[1][5]

  • Norgestrel: A subsequent active metabolite.[1][3]

It is crucial to know which metabolite your antibody is designed to detect, as this will influence the potential cross-reactants.

Q3: Which compounds are most likely to cross-react in a norgestimate immunoassay?

A3: Based on structural similarity, the most likely cross-reactants in an immunoassay targeting norgestimate metabolites (norelgestromin and norgestrel) include other synthetic progestins and endogenous steroid hormones. While specific cross-reactivity data for norgestimate antibodies is not widely published, data from progesterone (B1679170) and testosterone (B1683101) immunoassays can provide insights.[4][6]

Potential cross-reactants include:

  • Levonorgestrel (B1675169): As norgestrel is a metabolite of norgestimate, levonorgestrel (the active isomer of norgestrel) will show very high cross-reactivity.

  • Norethindrone: A progestin commonly found in oral contraceptives with a similar core structure.[4]

  • Other synthetic progestins: Such as gestodene, desogestrel, and medroxyprogesterone.

  • Endogenous steroids: Progesterone, 17α-hydroxyprogesterone, and testosterone and its metabolites may also exhibit some degree of cross-reactivity depending on the specificity of the antibody.[4]

Q4: How can I confirm that cross-reactivity is affecting my results?

A4: To confirm cross-reactivity, you can perform a spike-and-recovery experiment using purified standards of the suspected cross-reacting compounds. By adding known concentrations of these compounds to your sample matrix and observing the signal in your assay, you can determine the percentage of cross-reactivity.

Q5: Are there assay formats that are less susceptible to cross-reactivity?

A5: While all immunoassays are susceptible to some degree of cross-reactivity, competitive immunoassays, which are common for small molecules like steroids, are particularly prone to this issue. Non-competitive sandwich assays, if feasible for the target molecule, can offer higher specificity due to the use of two antibodies that bind to different epitopes. However, for haptens like steroids, competitive assays are the standard. The specificity of any immunoassay is ultimately determined by the unique characteristics of the antibody used.

Troubleshooting Guide

Issue: Higher-Than-Expected Norgestimate Concentrations

This is a common problem in competitive immunoassays for steroid hormones and is often attributable to a lack of antibody specificity.

Potential Cause 1: Cross-reactivity with structurally similar compounds.

  • Troubleshooting Steps:

    • Identify Potential Cross-Reactants: Review the literature and the known composition of your samples to identify any structurally similar steroids that may be present. Refer to the table of potential cross-reactants below.

    • Perform a Cross-Reactivity Assessment: Follow the experimental protocol outlined in the "Experimental Protocols" section to quantify the percentage of cross-reactivity for suspected interfering compounds.

    • Sample Purification: If a significant cross-reactant is identified, consider implementing a sample purification step, such as solid-phase extraction (SPE) or liquid chromatography (LC), prior to the immunoassay to remove the interfering compound.

    • Consult the Assay Manufacturer: Contact the technical support for your assay kit to inquire about known cross-reactants and their reported levels of interference.

Potential Cause 2: Matrix Effects.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Evaluation: Prepare a calibration curve in the sample matrix and compare it to the calibration curve prepared in the standard diluent. A significant difference in the slopes of the curves indicates the presence of matrix effects.

    • Sample Dilution: Dilute your samples to minimize the concentration of interfering substances. Ensure that the diluted sample concentration still falls within the dynamic range of the assay.

    • Use a Stripped Matrix: If possible, use a "stripped" version of your sample matrix (e.g., charcoal-stripped serum) to prepare your standards and calibration curve.

Data Presentation

Table 1: Inferred Potential Cross-Reactants for Norgestimate Metabolite Immunoassays

Disclaimer: This table is based on structural similarity and cross-reactivity data from related progestin and progesterone immunoassays. Actual cross-reactivity will depend on the specific antibody used.

CompoundChemical ClassPotential for Cross-ReactivityRationale / Notes
Norelgestromin Progestin (Metabolite)High (Target Analyte) Primary active metabolite of norgestimate.
Norgestrel/Levonorgestrel Progestin (Metabolite)High (Target Analyte) Active metabolite of norgestimate.
NorethindroneProgestinHighStructurally similar 19-nortestosterone derivative.[4]
GestodeneProgestinModerate to HighStructurally similar gonane (B1236691) progestin.
DesogestrelProgestinModerate to HighStructurally similar gonane progestin.
Medroxyprogesterone AcetateProgestinLow to ModeratePregnane derivative, less similar than gonanes.
ProgesteroneEndogenous SteroidLow to ModerateThe parent steroid for many progestins.
17α-HydroxyprogesteroneEndogenous SteroidLowPrecursor to other steroids.[4]
TestosteroneEndogenous SteroidLowNorgestimate is a derivative of 19-nortestosterone.

Table 2: Example Cross-Reactivity Data for a Progesterone Immunoassay (Roche Elecsys Progesterone II)

This data is provided as an example of typical cross-reactivity seen in steroid immunoassays and can help inform the selection of potential cross-reactants to test in a norgestimate assay.

CompoundConcentration Tested (ng/mL)Percent Cross-Reactivity (%)
5β-Dihydroprogesterone100018.2
17-Hydroxyprogesterone10001.1
5α-Pregnan-3-ol-20-one10001.0
5α-Pregnan-3,20-dione10000.8
Medroxyprogesterone10000.5
Pregnanolone10000.5

Data adapted from a study on the cross-reactivity of steroid hormone immunoassays.[4]

Experimental Protocols

Protocol: Assessment of Cross-Reactivity in a Competitive ELISA

Objective: To determine the percent cross-reactivity of a potential interfering compound in a competitive ELISA for a norgestimate metabolite.

Materials:

  • Competitive ELISA kit for the norgestimate metabolite of interest.

  • Purified standards of the norgestimate metabolite (target analyte).

  • Purified standards of the potential cross-reacting compounds.

  • Assay buffer and other reagents provided with the ELISA kit.

  • Microplate reader.

Methodology:

  • Prepare a Standard Curve for the Target Analyte:

    • Prepare a series of dilutions of the norgestimate metabolite standard in the assay buffer to create a standard curve (e.g., from 0.1 to 100 ng/mL).

    • Run the standard curve in the ELISA as per the manufacturer's instructions.

    • Plot the absorbance (or other signal) versus the concentration and determine the 50% inhibitory concentration (IC50) of the target analyte. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Prepare Dilutions of the Potential Cross-Reactant:

    • Prepare a series of dilutions of the potential cross-reacting compound in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition.

  • Run the Cross-Reactant in the Assay:

    • Add the dilutions of the potential cross-reactant to the ELISA plate in place of the standard.

    • Follow the ELISA protocol as for the standard curve.

  • Calculate the IC50 of the Cross-Reactant:

    • Plot the absorbance (or other signal) versus the concentration of the cross-reactant and determine its IC50.

  • Calculate the Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Interpretation: A higher percentage indicates a greater degree of cross-reactivity.

Visualizations

Competitive_Immunoassay cluster_well Microplate Well cluster_sample Sample Addition cluster_result Result Interpretation Antibody Antibody Coated on Well Signal Enzyme Signal Antibody->Signal Bound Tracer Generates Signal Analyte Norgestimate Metabolite (Analyte) Analyte->Antibody Binds Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Antibody Competes for Binding CrossReactant Cross-Reactant CrossReactant->Antibody Competes for Binding (Causes Interference) Concentration Analyte Concentration Signal->Concentration Inversely Proportional

Caption: Principle of a competitive immunoassay and potential cross-reactivity.

Troubleshooting_Workflow start Start: Unexpectedly High Norgestimate Results check_cross_reactivity Hypothesis: Cross-Reactivity? start->check_cross_reactivity identify_compounds Identify Potential Cross-Reactants (Structural Analogs) check_cross_reactivity->identify_compounds Yes check_matrix_effects Hypothesis: Matrix Effects? check_cross_reactivity->check_matrix_effects No perform_assessment Perform Cross-Reactivity Assessment Protocol identify_compounds->perform_assessment is_significant Significant Cross-Reactivity Found? perform_assessment->is_significant purify_sample Implement Sample Purification Step (e.g., SPE) is_significant->purify_sample Yes is_significant->check_matrix_effects No reassay Re-assay Purified Sample purify_sample->reassay end_resolved Issue Resolved reassay->end_resolved perform_matrix_test Perform Matrix Effect Evaluation check_matrix_effects->perform_matrix_test Yes end_unresolved Issue Persists: Contact Assay Manufacturer check_matrix_effects->end_unresolved No is_matrix_effect Matrix Effect Confirmed? perform_matrix_test->is_matrix_effect dilute_sample Dilute Sample and Re-assay is_matrix_effect->dilute_sample Yes is_matrix_effect->end_unresolved No dilute_sample->end_resolved

Caption: Troubleshooting workflow for high norgestimate assay signals.

References

Norgesterone Period Delay Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with norgesterone (norethisterone) in period delay experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound in delaying menstruation?

This compound, a synthetic progestin, mimics the action of endogenous progesterone (B1679170).[1] By binding to progesterone receptors (PGR), it maintains high progestin activity, which sustains the decidualized endometrial lining and prevents the hormonal decline that triggers menstruation.[1][2][3] This action prevents the shedding of the uterine lining, thus delaying the onset of a period.[1]

Q2: What is a standard starting protocol for inducing period delay with this compound in a clinical research setting?

A typical regimen involves administering 5 mg of norethisterone three times daily, for a total daily dose of 15 mg.[4][5][6] Treatment should commence at least three days prior to the anticipated onset of menstruation and continue for the desired duration of delay.[5][6][7] Menstruation is expected to occur 2-3 days after cessation of treatment.[5][6]

Q3: Why is breakthrough bleeding or spotting occurring despite administering this compound?

Breakthrough bleeding is a known side effect and can occur for several reasons:

  • Incorrect Timing: Starting the administration of this compound less than three days before the expected period may not be sufficient to stabilize the endometrium.[7] For maximum effectiveness, especially in preventing breakthrough bleeding, initiating treatment earlier in the cycle (e.g., by day 12) may be more effective.[4]

  • Insufficient Dosage: Missed doses or an inadequate total daily dose can lead to a drop in progestin levels, triggering spotting.

  • Subject Variability: There are large inter-subject variations in the pharmacokinetics of norethisterone, including a 3- to 5-fold variability in elimination half-life and bioavailability, which can affect drug efficacy.[8]

  • Drug Interactions: Concomitant use of medications that induce hepatic enzymes, such as certain antiepileptics (e.g., phenytoin, carbamazepine) or herbal supplements like St. John's Wort, can increase the metabolism of norethisterone and reduce its effectiveness.[9]

Q4: Can this compound be used as a contraceptive in our experimental design?

No. At the doses typically used for menstrual delay (e.g., 15 mg/day), norethisterone does not reliably inhibit ovulation and should not be considered a contraceptive method.[4][5][6] Additional contraceptive measures are necessary if preventing pregnancy is a required parameter of the study.[5]

Q5: Are there alternative progestins to consider if this compound is not effective?

Yes, medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is an alternative that can be used to delay menstruation, often at a dose of 10mg two to three times daily.[5][10] MPA is a pure progestin, whereas norethisterone is partially metabolized to ethinyl estradiol.[5][11] This makes MPA a potentially better option for subjects with contraindications to estrogens, such as those with a higher risk of venous thromboembolism (VTE).[5][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo or in vitro experiments involving this compound for period delay or endometrial decidualization studies.

Issue 1: Complete Failure to Delay Menstruation in In Vivo Models
Possible Cause Troubleshooting Step
Incorrect Dosing Schedule Verify that administration started at least 3 days before the expected menses. For animal models with shorter cycles, this window may need to be adjusted based on baseline cycle data.
Sub-optimal Bioavailability Review the administration route and vehicle. Oral bioavailability of norethisterone averages 64% but can be as low as 47% and is subject to significant inter-individual variation.[12] Ensure the formulation is appropriate for the chosen administration route to maximize absorption.
Irregular Cycles in Subjects Subjects with highly variable cycle lengths have lower success rates in achieving predictable menstrual timing (82% vs 87% in women with regular cycles).[6] Pre-screen subjects and exclude those with highly irregular cycles to improve experimental consistency.
Underlying Medical Conditions Ensure subjects are properly screened for contraindications such as a history of thromboembolism, active liver disease, or undiagnosed vaginal bleeding, which could interfere with the experiment's outcome and subject safety.[6]
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Pharmacokinetic Variability The half-life of norethisterone can range from 5 to 12 hours.[9] This inherent biological variability can lead to different outcomes between subjects on the same dosing regimen.[8] Consider measuring serum levels of norethisterone in a subset of the study population to correlate drug exposure with outcomes.
Subject-Specific Factors Factors such as body weight, metabolism, and concurrent medications can influence drug efficacy.[10] Document these variables meticulously and use them as covariates in the statistical analysis.
Animal Model Stress In preclinical models, stress from handling or housing conditions can alter the estrous cycle. Ensure a stable and low-stress environment for the animals and allow for an adequate acclimatization period before starting the experiment.
Issue 3: Inconsistent Results in In Vitro Decidualization Assays
Possible Cause Troubleshooting Step
Cell Culture Viability Ensure primary endometrial stromal cells are of low passage number and exhibit the correct fibroblastic morphology before inducing decidualization.
Hormone Concentration The optimal progesterone concentration for in vitro decidualization can be variable.[13][14] Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or primary cell source.
Reagent Potency Prepare fresh hormone solutions for each experiment. Progesterone and its synthetic analogs can be unstable in solution over time. Verify the purity and activity of the this compound batch being used.
Insufficient Decidualization Period Decidualization is a process that occurs over several days. Ensure the culture period is long enough (e.g., 7-14 days) to observe morphological changes and the expression of decidualization markers like prolactin (PRL) and IGFBP1.[1][15]

Data Presentation

Table 1: Comparative Efficacy of Menstrual Delay Agents

Agent Dosage Regimen Success Rate (Period Delay) Incidence of Breakthrough Bleeding Key Considerations
Norethisterone 5 mg, three times daily82% (overall), 87% (in regular cycles)[6]8%[4][6]Partially metabolized to ethinyl estradiol.[5]
Combined Oral Contraceptives Standard cyclic useNot applicable for direct comparison43%[4][6]Higher VTE risk compared to progestin-only methods.
Medroxyprogesterone Acetate 10 mg, two to three times dailyEffective, but specific rates varyCan occur, but generally effective for heavy bleeding[5][10]No conversion to estrogen; preferred if estrogens are contraindicated.[10][11]

Table 2: Pharmacokinetic Parameters of Oral Norethisterone

Parameter Value Reference
Mean Oral Bioavailability 64% (range: 47-73%)[12]
Mean Elimination Half-life (t1/2) 7.6 hours (range: 5.2-12.8 hours)[8][9][12]
Time to Peak Plasma Concentration 1-3 hours[9]
Plasma Protein Binding 95%[16]

Experimental Protocols

Protocol 1: In Vivo Menstrual Delay in a Mouse Model

This protocol is adapted from established methods for inducing menstruation-like changes in mice.[17]

  • Animal Model: Ovariectomized C57BL/6 mice.

  • Hormonal Priming:

    • Administer 17β-estradiol daily for 3 days to prime the uterus.

    • Follow with a combination of 17β-estradiol and progesterone for 3 days to induce endometrial proliferation.

  • Decidualization Induction:

    • On the third day of combined hormone treatment, induce decidualization by intrauterine injection of sesame oil.

  • This compound Administration:

    • Following decidualization induction, begin administration of this compound at the desired experimental dose (e.g., via subcutaneous injection or oral gavage). The vehicle should be appropriate for the administration route (e.g., corn oil for subcutaneous injection).

    • Continue daily administration for the planned duration of the experiment.

  • Assessment:

    • Monitor for vaginal bleeding daily after the expected time of progesterone withdrawal (in control groups).

    • At the end of the experiment, collect uterine tissue for histological analysis to assess the maintenance of the decidualized state.

Protocol 2: In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)

This protocol is based on standard methods for inducing decidualization in cultured primary HESCs.[3][15]

  • Cell Culture:

    • Culture primary HESCs isolated from endometrial biopsies in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Decidualization Induction:

    • Once cells reach confluence, replace the growth medium with a treatment medium containing:

      • 10 nM 17β-estradiol

      • 1 µM medroxyprogesterone acetate (or the experimental concentration of this compound)

      • Optionally, 0.5 mM 8-bromo-cAMP to enhance and accelerate the process.[1][15]

  • Culture Maintenance:

    • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Assessment of Decidualization:

    • Morphology: Observe for the characteristic transformation from fibroblastic spindle-shaped cells to larger, rounded, epithelioid-like cells.[15]

    • Biomarker Analysis: Measure the secretion of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), in the culture supernatant using ELISA. Analyze gene expression of these markers using qRT-PCR.

Visualizations

G cluster_0 Hormonal Control cluster_1 Cellular Action cluster_2 Downstream Signaling & Endometrial Response This compound This compound (Exogenous Progestin) PGR Progesterone Receptor (PGR) This compound->PGR Binds and Activates Nucleus Nucleus PGR->Nucleus Translocates to PRE Progesterone Response Elements (PREs) Nucleus->PRE Binds to IHH Indian Hedgehog (IHH) PRE->IHH Upregulates COUPTFII COUP-TFII IHH->COUPTFII Induces Decidualization Endometrial Decidualization (Maintenance of uterine lining) IHH->Decidualization Promotes and Maintains BMP2 BMP2 COUPTFII->BMP2 Induces COUPTFII->Decidualization Promotes and Maintains BMP2->Decidualization Promotes and Maintains Menstruation Menstruation (Shedding of uterine lining) Decidualization->Menstruation Inhibits

Caption: this compound signaling pathway for endometrial maintenance.

G start Experiment Start: This compound Fails to Delay Period q1 Was the drug administered ≥3 days before expected menses? start->q1 a1_no Action: Re-run experiment with correct timing. Early initiation (e.g., by day 12) is optimal. q1->a1_no No q2 Was the correct dosage (e.g., 5mg TID) administered without missed doses? q1->q2 Yes a2_no Action: Ensure strict adherence to dosing protocol. Implement dose verification procedures. q2->a2_no No q3 Are subjects taking any CYP3A4-inducing medications (e.g., certain antiepileptics)? q2->q3 Yes a3_yes Action: Exclude subjects on interacting medications or consider alternative progestin (MPA). q3->a3_yes Yes q4 Do subjects have highly irregular menstrual cycles? q3->q4 No a4_yes Action: Pre-screen and exclude subjects with high cycle variability. Stratify analysis based on cycle regularity. q4->a4_yes Yes end Consider subject-specific pharmacokinetic variability. Measure serum drug levels if issue persists. q4->end No

Caption: Troubleshooting flowchart for failed period delay experiments.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase p1 Subject Screening (Regular cycles, no contraindications) p2 Protocol Design (Dose: 5mg TID, Start: Day -3) p1->p2 e1 This compound Administration (Daily for desired duration) p2->e1 e2 Data Collection (Daily bleeding diary, side effects) e1->e2 a1 Cessation of Treatment e2->a1 a2 Monitor for Withdrawal Bleed (Expected in 2-3 days) a1->a2 a3 Data Analysis (Efficacy, safety, variability) a2->a3

Caption: General experimental workflow for an in vivo period delay study.

References

Technical Support Center: Enhanced Norgesterone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Norgesterone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the crystallization of this compound?

A1: The level of supersaturation is the most critical factor. Inadequate control over supersaturation can lead to the formation of excessively large or undesirably fine crystals, impacting purity and downstream processing. Techniques like anti-solvent addition, controlled cooling, and evaporation can help maintain optimal supersaturation.

Q2: How can I avoid the formation of different polymorphic forms of this compound during crystallization?

A2: Progesterone (B1679170), a closely related steroid, is known to exhibit polymorphism. To control this, consider the use of specific polymers to induce the crystallization of the desired form. Additionally, the introduction of structurally related molecules as additives can help stabilize a specific polymorph.[1]

Q3: What are the common causes of peak tailing or fronting in the HPLC analysis of this compound?

A3: Poor peak shape in HPLC can be caused by several factors including column overload, secondary interactions with the stationary phase, or excess void volume in the column connections. Ensure your sample is not too concentrated and that all fittings are secure. The pH of the mobile phase should also be optimized to be at least 2 units away from the pKa of this compound.

Q4: My this compound product is unstable on the silica (B1680970) gel column. What are my options?

A4: If your compound degrades on silica gel, you can try using a less acidic stationary phase like alumina (B75360) or florisil. Alternatively, you can deactivate the silica gel by treating it with a base to reduce its acidity before performing the chromatography.

Q5: What is the best way to remove fine particles before crystallization?

A5: Sterile filtration is a crucial step to remove microorganisms and particulates. Using a filter with a 0.22 micrometer pore size is effective for removing most bacterial contaminants. Ensure the filter material is compatible with your solvent.

Troubleshooting Guides

Crystallization Issues
ProblemProbable CauseSolution
Low Yield Incomplete precipitation due to sub-optimal solvent/anti-solvent ratio or temperature.Optimize the solvent system and cooling profile. Ensure the final temperature is low enough for complete precipitation.
This compound degrading at high temperatures during dissolution.Avoid prolonged exposure to high temperatures. Consider using a lower boiling point solvent.
Poor Purity Impurities co-precipitating with the product.Perform a pre-purification step like column chromatography. Optimize the crystallization conditions (e.g., slower cooling rate) to allow for more selective crystallization.
Formation of undesired polymorphs which may trap impurities.Screen different solvents and additives to favor the formation of the desired polymorph.[1]
Inconsistent Crystal Size Uncontrolled nucleation and crystal growth.Control the rate of supersaturation. Seeding the solution with crystals of the desired size and morphology can promote uniform growth.
Oily Product or Failure to Crystallize Presence of impurities inhibiting crystallization.Purify the crude product before crystallization. Try different solvent systems.
Solution is not sufficiently supersaturated.Increase the concentration of the product or add an anti-solvent.
Chromatography Problems
ProblemProbable CauseSolution
High Backpressure Clogged column frit or tubing.Filter all samples and mobile phases before use. If pressure is still high, reverse the column flow to wash out particulates. If the problem persists, replace the column frit.
Sample is too viscous.Dilute the sample or dissolve it in a less viscous solvent.
Variable Retention Times Inconsistent mobile phase composition.Ensure accurate mixing of mobile phase components. Use a mobile phase with a buffer if pH control is critical.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
No Peaks Detected No sample injected or detector issue.Verify the injection process and ensure the detector is turned on and functioning correctly.
Compound is not eluting from the column.The mobile phase may be too weak. Increase the strength of the eluting solvent.
Split Peaks Channeling in the column bed or a partially blocked frit.Replace the column. Ensure proper sample dissolution in the mobile phase.
Filtration Failures
ProblemProbable CauseSolution
Slow Filtration Rate Clogged filter due to high particulate load.Use a pre-filter to remove larger particles before the final sterile filtration.
Filter is not compatible with the solvent, causing swelling.Check the chemical compatibility of the filter membrane with your solvent.
Filter Rupture Excessive pressure differential across the membrane.Monitor the pressure during filtration and do not exceed the manufacturer's recommended limit.
Product Loss Adsorption of this compound onto the filter membrane.Select a filter with low protein/steroid binding properties. Pre-wetting the filter with the solvent can also help minimize adsorption.

Quantitative Data

The following table summarizes purification data for Progesterone, a structurally similar steroid, which can be used as a reference for optimizing this compound purification.

Purification StepPurity (by HPLC)YieldReference
Crude Product~95.0%90%[2]
After Crystallization (Ethanol)97.7%92%[2]
After Chemical Wash & Crystallization 199.6%93%[3]
After Chemical Wash & Crystallization 299.5%94%[2]
After Chemical Wash & Crystallization 399.6%95.6%[2]

Experimental Protocols

Protocol 1: this compound Purification by Crystallization (Adapted from Progesterone Purification)

This protocol is adapted from established methods for progesterone purification and is expected to be effective for this compound due to their structural similarities.

Materials:

Procedure:

  • Dissolution: In a reaction vessel, dissolve 10g of crude this compound in 80-100g of ethyl acetate by heating to 40-50°C with stirring.[3]

  • Impurity Removal:

    • Add 2-4g of methanol and 2-3g of sodium hypochlorite solution to the dissolved mixture.[3]

    • Stir for 0.5-1 hour, then allow the layers to separate for 15-30 minutes.[3]

    • Remove the lower aqueous layer.

  • Washing:

    • Add 1g of 10% potassium carbonate solution to the ethyl acetate layer and stir for 30-60 minutes. Allow to settle for 15-30 minutes and remove the aqueous layer.[3]

    • Wash the ethyl acetate layer with 30-40g of deionized water by stirring for 30-60 minutes. Allow to settle and remove the aqueous layer. Repeat the water wash until the ethyl acetate layer is neutral.[3]

  • Crystallization:

    • Concentrate the ethyl acetate layer under reduced pressure at 40-50°C until the weight of the remaining solvent is approximately 10-12g.[3]

    • Cool the concentrated solution to 0-5°C and allow crystallization to occur over 1-2 hours.[3]

  • Isolation and Drying:

    • Filter the crystals using a vacuum filter.

    • Dry the purified this compound crystals in an oven at 60-70°C.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for analyzing the purity of this compound.

Materials:

  • Purified this compound sample

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • C8 or C18 HPLC column (e.g., Thermo Scientific™ Syncronis™ C8, 3µm)[4]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for your specific column and system, but a starting point could be 50:50 (v/v).

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C8 or C18, 3-5 µm particle size.

    • Mobile Phase: Acetonitrile/Water (isocratic or gradient).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: ~240-250 nm.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Visualizations

This compound Purification Workflow

G General this compound Purification Workflow cluster_0 Crude this compound cluster_1 Purification Steps cluster_2 Pure this compound crude Crude Product dissolution Dissolution in Solvent crude->dissolution chromatography Column Chromatography (Optional Pre-purification) dissolution->chromatography if needed filtration Filtration dissolution->filtration chromatography->filtration crystallization Crystallization filtration->crystallization drying Drying crystallization->drying pure Purified Product drying->pure

Caption: A generalized workflow for the purification of this compound.

This compound Signaling Pathway

This compound, as a progestin, exerts its biological effects by activating the progesterone receptor (PR).

G This compound (Progesterone Receptor) Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Protein Synthesis This compound This compound PR Progesterone Receptor (PR) -HSP Complex This compound->PR Binds and activates PR_active Activated PR (Dimerized) PR->PR_active Conformational change and HSP release PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds to DNA Transcription Gene Transcription PRE->Transcription Regulates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Caption: Genomic signaling pathway of this compound via the Progesterone Receptor.

References

Technical Support Center: Mitigating Norgestimate-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address Norgestimate-induced cytotoxicity in your cell line experiments.

Norgestimate, a synthetic progestin, is widely used in research. However, like many bioactive compounds, it can exhibit cytotoxic effects in vitro, which can interfere with experimental outcomes. This guide offers insights into the potential mechanisms of Norgestimate-induced cytotoxicity and provides actionable strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with Norgestimate. Is this expected?

A1: Yes, Norgestimate and its active metabolites, norelgestromin (B1679859) and levonorgestrel, can induce cytotoxicity in various cell lines. The extent of cell death can depend on the cell type, concentration of Norgestimate used, and the duration of exposure. It is crucial to determine the cytotoxic profile of Norgestimate in your specific cell model.

Q2: What is the likely mechanism of Norgestimate-induced cell death?

A2: Evidence suggests that Norgestimate and its metabolites can induce apoptosis, a form of programmed cell death. This process may be initiated through the "intrinsic pathway," which involves mitochondrial stress and the "extrinsic pathway," initiated by external cell signals. Key events include:

  • Induction of Oxidative Stress: Synthetic progestins have been linked to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[1][2]

  • Mitochondrial Dysfunction: Increased ROS can lead to mitochondrial membrane permeabilization, a critical step in the intrinsic apoptotic pathway.

  • Caspase Activation: Apoptosis is executed by a cascade of enzymes called caspases. Studies on levonorgestrel, an active metabolite of Norgestimate, have shown activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[3]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Levonorgestrel has been shown to downregulate the anti-apoptotic protein Bcl-2.[3][4]

Q3: How can we reduce or mitigate Norgestimate-induced cytotoxicity in our experiments?

A3: Several strategies can be employed to mitigate Norgestimate's cytotoxic effects:

  • Dose-Response Optimization: Conduct a thorough dose-response study to identify the optimal concentration of Norgestimate that achieves the desired biological effect with minimal cytotoxicity.

  • Time-Course Experiments: Determine if shorter exposure times can produce the intended effect while reducing cell death.

  • Use of Antioxidants: Since oxidative stress may play a role, co-treatment with antioxidants could be beneficial. While specific data for Norgestimate is limited, antioxidants have been shown to mitigate cytotoxicity induced by other compounds. Potential antioxidants to consider include:

    • N-Acetyl-L-cysteine (NAC): A precursor to the antioxidant glutathione.[5]

    • Resveratrol: A natural polyphenol with antioxidant properties.

    • Vitamin E: A lipid-soluble antioxidant that protects cell membranes.[6]

  • Serum Concentration: The concentration of serum in your culture medium can influence the effective concentration and toxicity of compounds. Experiment with different serum percentages.[7]

Q4: Are there specific inhibitors that can be used to block Norgestimate-induced apoptosis?

A4: If you have identified that apoptosis is the primary mode of cell death, you can use pan-caspase inhibitors, such as Z-VAD-FMK, to block the apoptotic cascade and confirm its role. Specific inhibitors for upstream signaling molecules could also be used once the pathway is better characterized in your system.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells can mask the true effect of Norgestimate.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill perimeter wells with sterile PBS or media.[7]
Compound Precipitation Visually inspect the culture medium for any signs of Norgestimate precipitation, especially at higher concentrations. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and that the final solvent concentration is non-toxic to the cells (typically <0.5%).[7]
Inconsistent Incubation Times Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[7]
Problem 2: Low Signal or Unexpected Results in Cell Viability Assays (e.g., MTT, WST-1)

Low absorbance readings or results that don't align with observed cell morphology can be frustrating.

Potential Cause Troubleshooting Step
Low Cell Density The number of viable cells may be too low to generate a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[7]
Reagent Interference Norgestimate may directly interfere with the assay chemistry. Run a cell-free control with Norgestimate and the assay reagent to check for any chemical interactions.
Metabolic Changes Norgestimate might alter the metabolic state of the cells without directly killing them, affecting assays that measure metabolic activity. Consider using a cytotoxicity assay based on a different principle, such as a membrane integrity assay (LDH release) or a direct cell counting method.
Microbial Contamination Bacterial or fungal contamination can interfere with tetrazolium-based assays. Visually inspect plates for any signs of contamination.[7]

Quantitative Data Summary

Direct quantitative data on Norgestimate-induced cytotoxicity is limited in the public domain. However, data from studies on its active metabolite, levonorgestrel, and the natural progestin, progesterone, can provide some guidance. It is crucial to determine the IC50 value for Norgestimate in your specific cell line and experimental conditions.

Table 1: Illustrative IC50 Values for Progestins in Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
ProgesteroneT47-D (Breast Cancer)Not Specified72~10
ProgesteroneMUC-1 (Adrenocortical Carcinoma)MTTNot Specified67.58
ProgesteroneACC115m (Adrenocortical Carcinoma)MTTNot Specified51.76

Note: This data is provided for illustrative purposes and may not be directly transferable to your experimental system.

Experimental Protocols

Protocol 1: Determining the IC50 of Norgestimate using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Norgestimate.

Materials:

  • Target cell line

  • Complete culture medium

  • Norgestimate

  • DMSO (or other suitable solvent)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Norgestimate in a suitable solvent. Create a series of dilutions of Norgestimate in complete culture medium.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of Norgestimate. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Norgestimate concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Norgestimate

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Norgestimate for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizing Signaling Pathways and Workflows

Hypothesized Signaling Pathway of Norgestimate-Induced Apoptosis

This diagram illustrates a potential signaling cascade leading to apoptosis upon Norgestimate treatment, integrating findings related to its active metabolite, levonorgestrel.

Norgestimate_Apoptosis_Pathway Norgestimate Norgestimate ROS Increased ROS (Oxidative Stress) Norgestimate->ROS Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Norgestimate->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax Bax (Pro-apoptotic) Activation Bcl2->Bax Inhibits Bax->Mitochondria Promotes Permeabilization Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Norgestimate-induced apoptotic pathway.

Experimental Workflow for Assessing Cytotoxicity and Mitigation

This workflow outlines a logical sequence of experiments to characterize and mitigate Norgestimate-induced cytotoxicity.

Cytotoxicity_Workflow Start Start: Observe Cytotoxicity DoseResponse Dose-Response & Time-Course (e.g., MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 ApoptosisAssay Mechanism of Death? (Annexin V/PI Assay) DetermineIC50->ApoptosisAssay Mitigation Mitigation Strategy: Co-treatment with Antioxidant (e.g., NAC) ApoptosisAssay->Mitigation ReassessIC50 Re-assess IC50 with Antioxidant Mitigation->ReassessIC50 Compare Compare IC50 Values ReassessIC50->Compare Conclusion Conclusion: Effective Mitigation? Compare->Conclusion

Caption: Workflow for cytotoxicity assessment and mitigation.

Troubleshooting Logic for High Background in LDH Assay

This diagram provides a decision-making process for troubleshooting high background signal in a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.

Caption: Troubleshooting high background in LDH assays.

References

Validation & Comparative

A Comparative Analysis of Norgestimate and Levonorgestrel for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological and clinical profiles of two widely used synthetic progestins, Norgestimate and Levonorgestrel (B1675169). This document provides a comparative analysis of their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and clinical profiles, supported by experimental data and detailed methodologies.

Introduction

Norgestimate and Levonorgestrel are synthetic progestins, derivatives of 19-nortestosterone, that are extensively used in hormonal contraceptives and other gynecological therapies. Levonorgestrel, a second-generation progestin, is the biologically active isomer of norgestrel (B7790687) and is known for its potent progestational and androgenic effects.[1][2] In contrast, Norgestimate is a third-generation progestin characterized by its low androgenic activity, making it a preferred option for individuals concerned about androgen-related side effects.[3][4] Norgestimate itself is a prodrug, which is rapidly metabolized in the body to its active metabolites, including norelgestromin (B1679859) (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[5][6][7] This guide provides a comprehensive comparative analysis of these two important progestins to inform research, drug development, and clinical application.

Mechanism of Action

Both Norgestimate (through its active metabolites) and Levonorgestrel exert their primary contraceptive effect by suppressing ovulation.[8][9] They achieve this by inhibiting the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland.[9][10] This suppression prevents the development of ovarian follicles and the mid-cycle LH surge required for ovulation.

Additional contraceptive mechanisms include thickening of the cervical mucus, which impedes sperm penetration, and alterations to the endometrium that make it less receptive to implantation.[10] The differing androgenic properties of these two progestins, however, lead to distinct side effect profiles and non-contraceptive benefits.

Receptor Binding Profile and Androgenicity

The clinical differences between Norgestimate and Levonorgestrel can be largely attributed to their differential binding affinities for various steroid receptors, particularly the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

Data Presentation: Receptor Binding Affinities
CompoundProgesterone Receptor (PR) RBA (%) [ref]Androgen Receptor (AR) RBA (%) [ref]Sex Hormone-Binding Globulin (SHBG) Binding Affinity (IC50, nM) [ref]
Norgestimate ~124[11]0.3[12]No significant displacement up to 10,000 nM[13][14]
Norelgestromin (Norgestimate metabolite)Similar to Progesterone[12]1.3[15]No significant displacement up to 10,000 nM[13][14]
Levonorgestrel ~500[12]22.0[12][15]53.4[13][14]
Progesterone1000.5[12]-
Dihydrotestosterone (DHT)-100-

RBA: Relative Binding Affinity, compared to a reference compound (Progesterone for PR, DHT for AR). Data is compiled from multiple sources and methodologies, leading to some variability.

Norgestimate and its primary active metabolite, norelgestromin, exhibit high affinity for the progesterone receptor, which is essential for their progestational and contraceptive effects.[11][12] Crucially, they have a very low binding affinity for the androgen receptor, which underpins the low androgenicity of Norgestimate.[12][15] In stark contrast, Levonorgestrel demonstrates a significantly higher binding affinity for the androgen receptor, contributing to its more pronounced androgenic effects.[12][15]

Furthermore, Norgestimate and its metabolites do not bind significantly to sex hormone-binding globulin (SHBG), a protein that binds androgens like testosterone (B1683101) in the blood.[13][14] Levonorgestrel, however, has a notable affinity for SHBG and can displace testosterone, thereby increasing the levels of free, biologically active testosterone.[13][16] This difference in SHBG binding further contributes to the lower androgenic profile of Norgestimate.

Pharmacokinetics

The pharmacokinetic profiles of Norgestimate and Levonorgestrel are distinct, primarily due to Norgestimate's nature as a prodrug.

Data Presentation: Pharmacokinetic Parameters
ParameterNorgestimate (Metabolites)Levonorgestrel
Bioavailability Norgestimate is rapidly and completely metabolized. Norelgestromin and Levonorgestrel are the main active metabolites.[17]~100%
Time to Peak Concentration (Tmax) Norelgestromin: ~2 hours[17]1-2 hours[8]
Half-life (t½) Norelgestromin: ~28 hours24-26 hours (multiple doses)
Metabolism Norgestimate is a prodrug, metabolized to norelgestromin (major) and levonorgestrel (minor).[5][6][7]Primarily hepatic reduction of the A-ring followed by conjugation.
Protein Binding Norelgestromin: ~97% bound to albumin, does not bind to SHBG.[11]~97.5% (50% to albumin, 47.5% to SHBG)[8]

Following oral administration, Norgestimate is rapidly absorbed and undergoes extensive first-pass metabolism in the intestine and liver to form its active metabolites, primarily norelgestromin and a smaller amount of levonorgestrel.[5][6][7][17] Levonorgestrel, on the other hand, is orally active and does not undergo significant first-pass metabolism, resulting in high bioavailability.

Clinical Efficacy and Side Effect Profile

Both Norgestimate and Levonorgestrel, typically in combination with an estrogen, are highly effective for contraception, with similar Pearl Indices reported in clinical trials. The primary differences in their clinical profiles lie in their side effects and non-contraceptive benefits, which are directly related to their androgenicity.

Data Presentation: Clinical Profile Comparison
FeatureNorgestimate-containing OCsLevonorgestrel-containing OCs
Contraceptive Efficacy HighHigh
Androgenic Side Effects (Acne, Hirsutism) Low incidence, often used to treat acne.[3][4]Higher incidence.[2]
Lipid Profile Generally favorable; may increase HDL and decrease LDL/HDL ratio.[4]May have a less favorable impact, potentially decreasing HDL.[1]
Venous Thromboembolism (VTE) Risk Similar to or slightly lower than levonorgestrel-containing OCs.Considered to have a lower VTE risk compared to some other progestins.
Common Side Effects Headache, nausea, breast tenderness, mood changes.[3][15]Headache, nausea, breast tenderness, mood changes, weight gain.[2][12][15]

Due to its low androgenicity, Norgestimate is often associated with a more favorable side effect profile, particularly for individuals prone to acne, hirsutism, or oily skin.[3][4] In fact, formulations containing Norgestimate are FDA-approved for the treatment of moderate acne vulgaris.[17] Conversely, the higher androgenicity of Levonorgestrel can sometimes lead to or worsen these androgen-related side effects.[2]

With regard to metabolic effects, Norgestimate-containing oral contraceptives have been shown to have a more favorable impact on lipid profiles, often leading to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in the low-density lipoprotein (LDL)/HDL ratio.[4] The androgenic nature of Levonorgestrel can sometimes counteract the beneficial effects of estrogen on lipid metabolism.[1]

The risk of venous thromboembolism (VTE) is a critical consideration for all combined hormonal contraceptives. Studies have suggested that the risk of VTE with Norgestimate-containing oral contraceptives is comparable to or slightly lower than that associated with Levonorgestrel-containing formulations.

Experimental Protocols

Progesterone and Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of Norgestimate, Levonorgestrel, and their metabolites to the progesterone and androgen receptors.

Methodology: A competitive radioligand binding assay is a standard in vitro method used for this purpose.

  • Receptor Preparation: A cytosolic fraction containing the progesterone or androgen receptors is prepared from a suitable tissue source, such as rabbit uterus for PR or rat prostate for AR.[12]

  • Radioligand: A radiolabeled ligand with high affinity for the receptor is used (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR).

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (Norgestimate, Levonorgestrel, or their metabolites).

  • Separation: After incubation, the bound and free radioligand are separated. This is often achieved by adding a charcoal suspension to adsorb the unbound radioligand, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (containing the receptor-bound radioligand) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a reference compound (e.g., Progesterone for PR, DHT for AR).

Pharmacokinetic Study of Oral Progestins

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, t½, AUC) of Norgestimate's metabolites and Levonorgestrel following oral administration.

Methodology: A typical pharmacokinetic study involves the following steps:

  • Study Design: A randomized, open-label, crossover or parallel-group study is conducted in healthy female volunteers.

  • Drug Administration: A single oral dose of the progestin-containing formulation is administered to the subjects.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Plasma concentrations of the progestin and/or its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Comparative Clinical Trial for Contraceptive Efficacy and Cycle Control

Objective: To compare the contraceptive efficacy, cycle control, and safety of oral contraceptives containing Norgestimate versus Levonorgestrel.

Methodology: A multicenter, randomized, open-label, parallel-group clinical trial is a common design.

  • Participant Recruitment: Healthy, sexually active women seeking contraception are enrolled.

  • Randomization: Participants are randomly assigned to receive either a Norgestimate-containing or a Levonorgestrel-containing oral contraceptive for a specified number of cycles (e.g., 6 or 12).

  • Data Collection:

    • Efficacy: The primary efficacy endpoint is typically the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).

    • Cycle Control: Participants record bleeding and spotting patterns in daily diaries.

    • Safety and Tolerability: Adverse events are recorded at each study visit. Vital signs and laboratory parameters may also be monitored.

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for efficacy, cycle control parameters, and the incidence of adverse events.

Visualizations

Signaling_Pathway cluster_Progestin Progestin (Norgestimate Metabolites or Levonorgestrel) cluster_Cell Target Cell Progestin Progestin PR Progesterone Receptor (PR) Progestin->PR Binds to HSP Heat Shock Proteins PR->HSP Dissociates from Nucleus Nucleus PR->Nucleus Translocates to DNA DNA PR->DNA Binds to Progesterone Response Element mRNA mRNA DNA->mRNA Transcription Proteins New Proteins mRNA->Proteins Translation Biological Effects Biological Effects Proteins->Biological Effects Leads to

Caption: Progestin Signaling Pathway

Experimental_Workflow cluster_InVitro In Vitro: Receptor Binding Assay cluster_InVivo In Vivo: Pharmacokinetic Study Receptor_Prep Receptor Preparation (e.g., Uterine/Prostate Cytosol) Incubation Incubation with Radioligand and Test Compound Receptor_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Data_Analysis_IV Data Analysis (IC50, RBA) Quantification->Data_Analysis_IV Dosing Oral Administration to Subjects Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t½, AUC) Analysis->PK_Analysis

Caption: Experimental Workflow Overview

Logical_Relationship cluster_Norgestimate Norgestimate cluster_Levonorgestrel Levonorgestrel NGM Norgestimate (Prodrug) Metabolites Active Metabolites (Norelgestromin, Levonorgestrel) NGM->Metabolites Metabolism PR_High Progesterone Receptor Metabolites->PR_High High Affinity AR_Low Androgen Receptor (Low Androgenicity) Metabolites->AR_Low Low Affinity LNG Levonorgestrel (Active Drug) LNG->PR_High High Affinity AR_High Androgen Receptor (Higher Androgenicity) LNG->AR_High High Affinity Contraceptive Efficacy Contraceptive Efficacy PR_High->Contraceptive Efficacy Mediates Favorable Side Effect Profile Favorable Side Effect Profile AR_Low->Favorable Side Effect Profile Leads to Potential Androgenic Side Effects Potential Androgenic Side Effects AR_High->Potential Androgenic Side Effects Leads to

Caption: Norgestimate vs. Levonorgestrel: A Logical Comparison

References

A Comparative Guide to a Novel Biocatalytic Method for Norgesterone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel biocatalytic synthesis method for Norgesterone against traditional chemical synthesis routes. The objective is to present the efficacy of this new approach, supported by experimental data and detailed protocols, to aid researchers and professionals in making informed decisions for drug development and manufacturing.

Introduction to this compound Synthesis

This compound and its derivatives are synthetic progestins widely used in hormonal contraceptives and other therapeutic applications.[1] Traditional synthesis of these steroids often involves multi-step chemical processes with significant environmental and economic considerations.[2][3] The emergence of biocatalysis and microbial biotransformation offers a promising alternative, aiming to improve yield, purity, and sustainability.[2][4] This guide evaluates a novel synthesis method leveraging biocatalysis and compares it with established chemical synthesis pathways.

Comparative Analysis of Synthesis Methods

The efficacy of any synthesis method is determined by several key parameters: yield, purity of the final product, cost-effectiveness, and environmental impact. The following tables summarize the performance of the novel biocatalytic method against a traditional chemical synthesis approach.

Table 1: Quantitative Comparison of Synthesis Efficacy
ParameterTraditional Chemical SynthesisNovel Biocatalytic Method
Overall Yield ~28.3%Near-quantitative in specific steps
Product Purity ≥97% (after extensive purification)≥99% (with simplified purification)
Number of Steps Multiple (e.g., >10 steps)[5]Reduced number of steps[2]
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)Mild (e.g., physiological pH and temperature)
Cost Analysis High (due to reagents, energy, and waste management)Potentially lower (reduced energy, cheaper starting materials)[2][4]
Environmental Impact Significant (use of hazardous solvents and reagents)[5]Minimal (aqueous media, biodegradable catalysts)[6][7][8]
Table 2: Qualitative Comparison of Synthesis Methodologies
FeatureTraditional Chemical SynthesisNovel Biocatalytic Method
Starting Materials Steroid precursors requiring multiple modificationsInexpensive natural sterols (e.g., phytosterols)[4]
Catalysts Heavy metals, strong acids/basesEnzymes (whole-cell or isolated)
By-product Profile Complex mixture requiring extensive purificationFewer and often less hazardous by-products
Scalability Well-established but can be complexReadily scalable with bioreactor technology
Process Control Requires precise control of temperature, pressure, and reagent additionRequires control of fermentation/reaction parameters (pH, temp, aeration)

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of synthesis and analysis.

Protocol for this compound Synthesis: A Representative Chemical Method

This protocol is a generalized representation based on common chemical synthesis steps for 19-norsteroids.[9][10]

  • Starting Material: 19-hydroxy-3-keto-Δ⁴-steroid.

  • Step 1: Enamine Formation: React the starting steroid with a secondary amine (e.g., pyrrolidine) in an appropriate solvent to form the corresponding 19-nor-3,5-diene-3-amine.

  • Step 2: Hydrolysis: Hydrolyze the enamine using an acid (e.g., hydrochloric acid) in an aqueous solution to yield the 19-nor-3-keto-Δ⁴-steroid.[9]

  • Step 3: Ethynylation: Dissolve the product from Step 2 in a solution of potassium tert-butylate in tert-butanol. Introduce acetylene (B1199291) gas under an inert atmosphere (e.g., nitrogen) to form the 17α-ethynyl-17β-hydroxy steroid.[9]

  • Step 4: Purification: The crude this compound is then purified using column chromatography or recrystallization from a suitable solvent (e.g., methanol) to achieve the desired purity.[10]

Protocol for Key Step in Novel Biocatalytic Synthesis

This protocol outlines a key biotransformation step for producing a this compound precursor from a natural sterol, a common strategy in modern steroid synthesis.[2][4]

  • Microorganism: A genetically engineered strain of Mycobacterium capable of side-chain cleavage of phytosterols.

  • Step 1: Inoculum Preparation: Grow the microbial strain in a suitable nutrient broth to the desired cell density.

  • Step 2: Biotransformation:

    • Prepare a fermentation medium containing a carbon source, nitrogen source, and micronutrients in a bioreactor.

    • Add the phytosterol substrate (e.g., β-sitosterol) to the medium.

    • Inoculate the bioreactor with the prepared culture.

    • Maintain the bioreactor at a controlled temperature, pH, and aeration rate to facilitate the conversion of the phytosterol to a key steroid intermediate like 4-androstene-3,17-dione (AD).

  • Step 3: Product Extraction: After the biotransformation is complete (monitored by HPLC), extract the steroid intermediate from the fermentation broth using an organic solvent (e.g., ethyl acetate).

  • Step 4: Subsequent Chemical Modification: The extracted intermediate can then be chemically converted to this compound in fewer and simpler steps compared to the fully chemical route.

Protocol for Yield and Purity Determination by HPLC

This protocol is for the quantitative analysis of the synthesized this compound.[11][12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of deionized water and acetonitrile (B52724) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Column Temperature: Room temperature or controlled at 40°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized this compound product, dissolve it in the mobile phase, and dilute to a concentration within the range of the calibration curve.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Purity Calculation: Determine the percentage purity by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.

    • Yield Calculation: Quantify the amount of this compound in the sample using the calibration curve and calculate the overall percentage yield of the synthesis.

Visualizing Pathways and Workflows

This compound Signaling Pathway

This compound, as a progestin, primarily exerts its biological effects by binding to and activating progesterone (B1679170) receptors (PRs), which then modulate gene transcription.[13] It can also interact with other signaling pathways, such as the Nrf2 pathway, which is involved in the antioxidant response.[14]

G This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds Norg_PR_Complex This compound-PR Complex This compound->Norg_PR_Complex Nrf2_pathway Nrf2 Pathway Modulation This compound->Nrf2_pathway CellMembrane Cell Membrane Cytoplasm Cytoplasm PR->Norg_PR_Complex HSP Heat Shock Protein (HSP) HSP->PR Dimerization Dimerization Norg_PR_Complex->Dimerization Translocates to Nucleus PRE Progesterone Response Element (PRE) Dimerization->PRE Binds Nucleus Nucleus Transcription Gene Transcription PRE->Transcription Activates Biological_Effects Biological Effects (e.g., ovulation inhibition) Transcription->Biological_Effects Antioxidant_Response Antioxidant Response Nrf2_pathway->Antioxidant_Response G cluster_0 Traditional Chemical Synthesis cluster_1 Novel Biocatalytic Method T_Start Steroid Precursor T_Step1 Step 1 (e.g., Enamine Formation) T_Start->T_Step1 T_Step2 Step 2 (e.g., Hydrolysis) T_Step1->T_Step2 T_StepN ... T_Step2->T_StepN T_Purify Extensive Purification T_StepN->T_Purify T_End This compound T_Purify->T_End N_Start Natural Sterol (e.g., Phytosterol) N_BioStep Biotransformation (Side-chain cleavage) N_Start->N_BioStep N_ChemStep Fewer Chemical Steps N_BioStep->N_ChemStep N_Purify Simplified Purification N_ChemStep->N_Purify N_End This compound N_Purify->N_End

References

Norgesterone vs. Progesterone: A Comparative Analysis of Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of the synthetic progestin norgestimate (B1679921) and the endogenous hormone progesterone (B1679170). The data presented is intended to inform research and development in endocrinology and pharmacology. Norgestimate is a prodrug that undergoes metabolism to form several active compounds, primarily levonorgestrel (B1675169) and 17-deacetylnorgestimate. This comparison will focus on the binding affinities of these key metabolites to the progesterone receptor, in relation to progesterone itself.

Quantitative Receptor Binding Data

The following table summarizes the relative binding affinities (RBA) of norgestimate, its metabolites, and progesterone for the progesterone receptor (PR). The RBA is a measure of a compound's ability to bind to a receptor relative to a reference compound, in this case, a potent synthetic progestin (R5020) or progesterone itself.

CompoundReceptorRelative Binding Affinity (RBA)Reference CompoundSpecies/TissueCitation
Progesterone Progesterone ReceptorSimilar to Norgestimate & 17-deacetylated norgestimate-Rabbit Uterus[1]
Norgestimate Progesterone Receptor0.8%R5020Human Myometrium[2]
17-deacetylated norgestimate Progesterone ReceptorSimilar to Progesterone-Rabbit Uterus[1]
Levonorgestrel-3-oxime Progesterone Receptor8%R5020Human Myometrium[2]
Levonorgestrel-17-acetate Progesterone Receptor110%R5020Human Myometrium[2]
Levonorgestrel Progesterone Receptor~5 times that of ProgesteroneProgesteroneRabbit Uterus[1]
3-keto norgestimate Progesterone Receptor~5 times that of ProgesteroneProgesteroneRabbit Uterus[1]

Note: The RBA values can vary depending on the experimental conditions, tissue source, and the reference compound used.[3]

Experimental Protocols: Competitive Binding Assay

The determination of relative binding affinities for progestins is typically performed using a competitive binding assay. This in vitro method quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.

I. Preparation of Receptor Source
  • Tissue Homogenization: A tissue rich in progesterone receptors, such as the human myometrium or rabbit uterus, is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).[3]

  • Cytosol Preparation: The homogenate is subjected to ultracentrifugation to obtain a high-speed cytosol fraction, which contains the soluble progesterone receptors.[3]

II. Competitive Binding Reaction
  • Incubation Mixture: A constant, low concentration of a radiolabeled ligand (e.g., [³H]progesterone or [³H]R5020) is incubated with the receptor preparation.[3][4]

  • Addition of Competitor: A range of concentrations of the unlabeled test compound (e.g., norgestimate, its metabolites, or progesterone) is added to a series of reaction tubes.[3]

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[3]

III. Separation of Bound and Free Ligand
  • Adsorption of Unbound Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand.[3][4]

  • Centrifugation: The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.[4]

IV. Quantification and Data Analysis
  • Scintillation Counting: The amount of radioactivity in the supernatant (bound fraction) is measured using a liquid scintillation counter.[3]

  • Data Plotting: The percentage of specific binding of the radiolabeled ligand is plotted against the logarithm of the competitor concentration.[4]

  • IC50 Determination: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated from the resulting curve.[4]

  • Relative Binding Affinity (RBA) Calculation: The RBA is calculated using the following formula: (IC50 of reference compound / IC50 of test compound) x 100.[4]

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the progesterone receptor signaling pathway and the experimental workflow of a competitive binding assay.

Progesterone_Signaling Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm Progesterone Progesterone PR_HSP_complex PR-HSP Complex Progesterone->PR_HSP_complex Binds to PR Progesterone Receptor (PR) Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerizes HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Releases PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Translocates to Nucleus and Binds to PRE Transcription Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

Competitive_Binding_Assay Competitive Binding Assay Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis Receptor_Source Receptor Source (e.g., Uterine Cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Radiolabeled Ligand ([3H]Progesterone) Radioligand->Incubate Test_Compound Test Compound (e.g., Norgesterone) Test_Compound->Incubate Charcoal Add Dextran-Coated Charcoal Incubate->Charcoal Centrifuge Centrifuge Charcoal->Centrifuge Supernatant Measure Radioactivity in Supernatant (Bound Ligand) Centrifuge->Supernatant Data_Analysis Calculate IC50 and RBA Supernatant->Data_Analysis

Caption: Competitive Binding Assay Workflow.

Progesterone Receptor Signaling

The progesterone receptor (PR) is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5] Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[6] In the nucleus, the activated receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7] This genomic signaling pathway ultimately leads to the physiological effects of progesterone.[7] In addition to this classical pathway, progesterone receptors can also mediate rapid, non-genomic effects through signaling pathways originating at the cell membrane.[7][8]

Conclusion

The data indicates that norgestimate itself has a low affinity for the progesterone receptor. However, its metabolites, particularly levonorgestrel and 3-keto norgestimate, are potent progestins with binding affinities significantly higher than that of progesterone. This suggests that norgestimate functions as a prodrug, with its biological activity primarily attributable to its active metabolites. This comparative analysis of receptor binding is crucial for understanding the pharmacological profile of synthetic progestins and for the development of new hormonal therapies with improved specificity and efficacy.

References

A Head-to-Head Comparison: Cross-Validation of Norgesterone Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic progestins like Norgesterone is critical for a wide range of applications, from pharmacokinetic studies to clinical monitoring. The two most prevalent analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

While both methods are powerful tools, they differ significantly in their principles, performance characteristics, and workflows. ELISA offers a high-throughput and cost-effective solution, whereas LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.

Performance Characteristics: A Quantitative Comparison

The choice between ELISA and LC-MS/MS often depends on the specific requirements of the assay, such as the need for high sensitivity, specificity, or throughput. The following tables summarize the key performance metrics for the quantification of progestins, using progesterone (B1679170) as a representative analyte due to the greater availability of direct comparative data.

Performance Metric ELISA LC-MS/MS Key Considerations
Specificity Lower; potential for cross-reactivity with structurally related steroids.[1][2]Higher; distinguishes between molecules based on mass-to-charge ratio.[2][3]Critical for studies involving multiple steroid hormones or metabolites.
Sensitivity (LLOQ) Typically in the low pg/mL to ng/mL range.Can achieve sub-pg/mL to low pg/mL levels.[4][5]LC-MS/MS is generally more sensitive.[2]
Accuracy Can be affected by matrix effects and lack of specificity.[1][6]Generally considered the "gold standard" for accuracy.[3][7]Important for clinical applications and regulatory submissions.
Precision (CV%) Intra- and inter-assay CVs can be <10-15%.[7]Intra- and inter-assay CVs are typically <10%.[4][5]LC-MS/MS often demonstrates better reproducibility.[7]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[4][5]LC-MS/MS can quantify a broader range of concentrations without dilution.
Throughput High; suitable for screening large numbers of samples.Lower to moderate, though automation is improving throughput.ELISA is generally faster for large batches.
Cost per Sample Lower.Higher.Dependent on instrumentation, reagents, and labor.

Experimental Protocols: A Step-by-Step Look

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the quantification of progestins using both ELISA and LC-MS/MS.

This compound ELISA Protocol (Competitive Assay)

This protocol is a generalized representation based on commercially available competitive ELISA kits.

  • Standard and Sample Preparation:

    • Prepare a series of standards with known concentrations of this compound.

    • Prepare serum or plasma samples, which may require a dilution step.

  • Assay Procedure:

    • Pipette standards, controls, and samples into the wells of a microplate pre-coated with an anti-Norgesterone antibody.

    • Add a fixed amount of enzyme-conjugated this compound (e.g., HRP-Norgesterone) to each well.

    • Incubate the plate to allow for competitive binding between the this compound in the sample and the enzyme-conjugated this compound for the limited antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a color change.

    • Stop the reaction with a stop solution.

    • Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[8][9][10][11][12]

This compound LC-MS/MS Protocol

This protocol outlines a typical workflow for the quantification of this compound in biological matrices.

  • Sample Preparation:

    • Protein Precipitation: Precipitate proteins in the serum or plasma sample using a solvent like acetonitrile (B52724).

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract this compound from the supernatant to remove interfering substances.[13]

    • Derivatization (Optional): In some cases, derivatization may be used to enhance ionization efficiency and sensitivity.[14]

    • Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample into a liquid chromatography system. A C18 column is commonly used to separate this compound from other components in the sample.[13][14][15] The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[13][15]

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[4]

    • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process ensures accurate quantification.[4][5]

Visualizing the Workflows

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standard Prepare Standards Add_Reagents Add Samples, Standards, & Enzyme Conjugate to Plate Standard->Add_Reagents Sample Prepare Samples Sample->Add_Reagents Incubate Incubate (Competitive Binding) Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate

Caption: A generalized workflow for a competitive ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitation Protein Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion: Selecting the Right Tool for the Job

Both ELISA and LC-MS/MS are valuable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • ELISA is a well-suited, cost-effective, and high-throughput method for routine analysis and screening of a large number of samples where the highest level of specificity is not the primary concern.

  • LC-MS/MS is the preferred method when high specificity, accuracy, and sensitivity are paramount, particularly in complex biological matrices or when distinguishing between closely related steroid compounds. It is considered the gold standard for quantitative bioanalysis and is often required for regulatory submissions.

For comprehensive and robust data, especially in drug development and clinical research, cross-validation of results from both techniques can provide the highest level of confidence in the analytical data.

References

A Comparative Guide to the In Vitro Effects of Norgestimate and Norethindrone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of two widely used synthetic progestins: Norgestimate and Norethindrone (B1679910) Acetate (B1210297). Progestins are a class of synthetic steroid hormones that mimic the effects of progesterone (B1679170) and are primary components in hormonal contraceptives and hormone replacement therapies. While designed to target the progesterone receptor (PR), their cross-reactivity with other steroid receptors, such as the androgen receptor (AR) and estrogen receptor (ER), leads to a range of off-target effects. Understanding these differences at a molecular and cellular level is critical for drug development and predicting clinical outcomes.

Norethindrone acetate (NETA) is a prodrug that is rapidly metabolized into its active form, norethindrone (NET).[1][2] Norgestimate (NGM) is also a prodrug, metabolized primarily to levonorgestrel (B1675169) (LNG). This guide focuses on the available in vitro data to delineate their distinct pharmacological profiles.

Receptor Binding and Transcriptional Activity

The biological activity of a progestin is dictated by its binding affinity and subsequent functional impact on various steroid receptors. Many second- and third-generation progestins exhibit considerable variation in their binding to the androgen, glucocorticoid, and mineralocorticoid receptors.[1]

Norethindrone acetate, after conversion to norethindrone, is known to be a potent agonist of the androgen receptor.[3][4] Studies in COS-1 cells (a cell line suitable for studying receptor activity with minimal confounding factors from other endogenous steroid receptors) determined the inhibitory constant (Ki) of NET-A for the human AR to be 21.9 nM, a binding affinity similar to that of the natural androgen 5α-dihydrotestosterone (DHT).[3] In transcriptional assays, NET-A was found to be an efficacious AR agonist with activity comparable to DHT.[3] In contrast, Norgestimate is characterized by its minimal androgenic activity, a property attributed to a lower affinity for the AR and an ability to increase sex hormone-binding globulin (SHBG) levels in vivo, which reduces the concentration of free androgens.[5][6]

Some progestins derived from 19-nor-testosterone, including Norethindrone Acetate, may also possess intrinsic estrogenic activity, potentially through weak binding and activation of ERα or via metabolic conversion to estrogenic compounds.[4][7] A small fraction of NETA can be converted to the potent synthetic estrogen, ethinyl estradiol (B170435).[8]

Table 1: Comparative Receptor Binding and Activity Profile

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)Glucocorticoid/Mineralocorticoid (GR/MR)
Norethindrone Acetate (NETA) Effective AgonistHigh Affinity Agonist (Ki ≈ 21.9 nM), activity comparable to DHT[3]Weak ERα agonist activity reported[4]; partial metabolic conversion to ethinyl estradiolNo significant binding reported
Norgestimate (NGM) Effective AgonistMinimal Androgenic Activity [5][6]Lacks significant estrogenic activity[7]Mild anti-mineralocorticoid activity reported in vitro[6]

Effects on Cell Proliferation

The impact of progestins on cell growth is a critical area of research, particularly in the context of hormone-sensitive cancers such as breast cancer. In vitro studies using human breast cancer cell lines provide valuable insight into these effects.

Norethindrone has demonstrated a significant inhibitory effect on the proliferation of the MCF-7 human breast cancer cell line.[9] This inhibition was observed across a wide concentration range (0.01 nM to 10 µM), both when administered alone and in combination with estradiol.[9] In another study using primary (HCC1500) and metastatic (MCF-7) breast cancer cells, NET was able to partly reverse the proliferative stimulus of growth factors and estradiol by altering the ratio of apoptosis to proliferation in favor of cell death.[10] However, in normal (non-cancerous) breast epithelial cells (MCF10A), NET had no significant effect on this ratio.[10]

Table 2: Summary of In Vitro Effects on Breast Cancer Cell Proliferation

CompoundCell LineConcentration RangeObserved EffectCitation
Norethindrone (NET) MCF-70.01 nM - 10 µMSignificant inhibition of cell proliferation (23% to 41%)[9]
Norethindrone (NET) HCC1500, MCF-710⁻¹⁰ M - 10⁻⁶ MPartly reverses estradiol-induced proliferation by increasing the apoptosis:proliferation ratio[10]

Signaling Pathways and Experimental Workflows

Progestins primarily exert their effects through the classical steroid hormone signaling pathway. This genomic pathway involves the binding of the ligand to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs).[11] The activated receptor-ligand complex then dimerizes, translocates into the nucleus, and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] Additionally, rapid, non-genomic effects can be initiated through the interaction of PR with signaling molecules like c-Src kinase, leading to the activation of pathways such as the MAPK cascade.[11][13]

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (NETA / NGM) PR_complex Inactive PR-HSP Complex Progestin->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active Activation & Dimerization HSP HSP PR_complex->HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Nuclear Translocation & DNA Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation

Caption: Canonical progesterone receptor (PR) signaling pathway.

A fundamental technique for characterizing these compounds is the competitive radioligand binding assay, which measures the affinity of a test compound for a specific receptor.

Experimental_Workflow A 1. Prepare Receptor (e.g., Uterine Cytosol) B 2. Add Radiolabeled Ligand (e.g., ³H-Progesterone) A->B C 3. Add Unlabeled Competitor (NETA or NGM at various conc.) B->C D 4. Incubate to Reach Equilibrium C->D E 5. Separate Bound from Free Ligand D->E F 6. Quantify Radioactivity of Bound Fraction E->F G 7. Plot Data & Calculate IC₅₀ / Ki Value F->G

Caption: Workflow for a competitive radioligand binding assay.

Key Experimental Protocols

This protocol is adapted from established methods for determining the binding affinity of a test compound to a steroid receptor.[14][15]

  • Receptor Preparation:

    • Prepare a tissue homogenate or cell lysate containing the receptor of interest (e.g., uterine cytosol for PR, or from cells overexpressing the human receptor).

    • Use ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) for homogenization.[14]

    • Centrifuge the homogenate to obtain a cytosol fraction (supernatant) rich in soluble receptors. Determine the total protein concentration of the cytosol using a standard protein assay.

  • Assay Setup:

    • Prepare a series of assay tubes or a microplate.

    • To each tube/well, add a constant, saturating concentration of a radiolabeled ligand (e.g., ³H-progesterone for PR, or ³H-R1881 for AR).

    • Add increasing concentrations of the unlabeled competitor compound (Norethindrone Acetate or Norgestimate).

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled progesterone).

  • Incubation and Separation:

    • Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

    • Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds free ligand, and subsequent centrifugation pellets the charcoal, leaving the bound ligand in the supernatant.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant of each tube using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

This method quantifies cell proliferation by measuring the level of intracellular ATP, which correlates with the number of metabolically active cells.

  • Cell Culture and Seeding:

    • Culture human cells (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

    • Seed the cells into a 96-well opaque-walled microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Norethindrone Acetate and Norgestimate in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

    • If studying interactions, a constant concentration of an agonist like 17β-estradiol can be co-administered.

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line's doubling time and the experiment's goals (e.g., 7 days, as used in comparative studies).[9]

  • ATP Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.

    • Mix the contents on an orbital shaker for 2-10 minutes to induce cell lysis and stabilize the signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of proliferation against the log concentration of the compound to generate dose-response curves and determine values such as the GI₅₀ (concentration for 50% growth inhibition).

References

Head-to-head comparison of different Norgesterone analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of analytical data are paramount in pharmaceutical research and development. The quality of the analytical standard used for the quantification of an active pharmaceutical ingredient (API) is a critical determinant of the validity of these results. This guide provides a comprehensive comparison of commercially available analytical standards for Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives.

Comparison of Norgestimate Analytical Standard Specifications

The selection of an appropriate analytical standard depends on the specific requirements of the analytical method and the regulatory context. The following table summarizes the key characteristics of Norgestimate analytical standards from various suppliers.

Parameter USP Reference Standard European Pharmacopoeia (EP) Reference Standard Commercial Analytical Standard (e.g., Sigma-Aldrich) Pharmaceutical Secondary Standard (e.g., Phr)
Grade Primary StandardPrimary Standard[1]Analytical StandardCertified Reference Material
Intended Use Specified quality tests and assays as per USP compendiaLaboratory tests as prescribed in the European Pharmacopoeia[1][2]General analytical applications, including research and developmentQuality control and assurance in pharmaceutical manufacturing
Supplier (Example) USP[3]EDQM (distributed by suppliers like Sigma-Aldrich)[1]Sigma-Aldrich, Manasa Life SciencesSigma-Aldrich
Purity Specification Conforms to USP monograph specificationsConforms to EP monograph specificationsTypically ≥98% (often by HPLC)Certified purity with traceability to a primary standard
Provided Documentation Certificate of Analysis (CoA) with lot-specific information[3]Certificate of Analysis (CoA)[1]Certificate of Analysis (CoA) with purity and identity dataCertificate of Analysis (CoA) with certified value and uncertainty
Traceability Traceable to the primary realization of the unit of massTraceable to the primary realization of the unit of massTraceable to in-house primary standardsTraceable to USP or EP primary standards
Storage Conditions As specified on the label2-8°C[1]Typically room temperature, refer to product detailsAs specified on the label

Performance in Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the analysis of Norgestimate in pharmaceutical formulations. The performance of an analytical standard in this method is crucial for accurate quantification. While direct comparative data is unavailable, a typical HPLC method for Norgestimate analysis is described below, based on published methods.[4][5]

Representative HPLC-UV Method for Norgestimate Analysis

A suitable HPLC method for the determination of Norgestimate in tablets involves a reversed-phase column and a mobile phase consisting of a mixture of water, tetrahydrofuran, and methanol (B129727).[4][5] The method should be capable of separating Norgestimate from its syn- and anti-isomers and any potential degradation products.[5]

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: Water:Tetrahydrofuran:Methanol (e.g., 65:25:10 v/v/v)[4][5]

  • Flow Rate: 1.2 mL/min[6]

  • Detection: UV at 244 nm[7]

  • Column Temperature: 40°C[6]

  • Internal Standard: An appropriate internal standard can be used to improve precision.

The choice of analytical standard will influence the preparation of the standard solution. It is critical to use a standard with a well-characterized purity to ensure the accuracy of the quantification.

Stability of Norgestimate Analytical Standards

The stability of an analytical standard is crucial for its long-term use and for ensuring the consistency of analytical results. Stability data for Norgestimate active substance indicates that it is a stable compound when stored under appropriate conditions.

Public assessment reports for medicinal products containing Norgestimate mention that the active substance is stable for up to 5 years when stored under stated conditions.[8] Stability studies on micronized Norgestimate have shown that the specifications were met after storage at 30°C/75% RH for 9 months and 40°C/75% RH for 6 months.[8]

It is recommended to always refer to the supplier's instructions for the specific storage conditions and expiry date of the analytical standard.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of Norgestimate.

Protocol 1: Preparation of Norgestimate Standard Solution for HPLC Analysis

Objective: To prepare a standard solution of Norgestimate for the calibration of an HPLC instrument.

Materials:

  • Norgestimate analytical standard (USP, EP, or commercial)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh a suitable amount of Norgestimate analytical standard. The exact mass will depend on the required concentration for the calibration curve.

  • Transfer the weighed standard to a volumetric flask of appropriate size.

  • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Add methanol to the mark, cap the flask, and invert several times to ensure homogeneity.

  • Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to cover the desired concentration range.

Protocol 2: HPLC Analysis of Norgestimate in a Tablet Formulation

Objective: To quantify the amount of Norgestimate in a pharmaceutical tablet using a validated HPLC method.

Materials:

  • Norgestimate tablets

  • Norgestimate standard solution (prepared as in Protocol 1)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Weigh and finely powder a representative number of Norgestimate tablets.

    • Accurately weigh a portion of the powdered tablets equivalent to a known amount of Norgestimate.

    • Transfer the powder to a volumetric flask and add methanol.

    • Sonicate for 15 minutes to extract the Norgestimate.

    • Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Set up the HPLC system with the chromatographic conditions described in the "Performance in Analytical Methods" section.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the Norgestimate peak in the sample chromatogram by comparing the retention time with that of the standard. . Quantification:

    • Calculate the concentration of Norgestimate in the sample solution using the calibration curve.

    • Determine the amount of Norgestimate per tablet based on the sample weight and dilution factor.

Visualizations

Norgestimate Signaling Pathway

Norgestimate is a progestin, and its primary mechanism of action is through the progesterone (B1679170) receptor. The following diagram illustrates the classical genomic signaling pathway of progestogens.

Norgestimate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation Norgestimate Norgestimate PR_HSP Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex Norgestimate->PR_HSP Binds to PR PR Active PR PR_HSP->PR HSP Dissociation Dimer PR Dimer PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Translocation to Nucleus Binds to PRE Gene Target Gene Dimer->Gene Modulates Gene Expression mRNA mRNA PRE->mRNA Initiates Transcription Transcription Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Norgestimate's genomic signaling pathway via the progesterone receptor.

Analytical Workflow for Norgestimate Quantification

The following diagram outlines a typical workflow for the quantification of Norgestimate in a pharmaceutical product.

Analytical_Workflow start Start: Receive Norgestimate Tablets sample_prep Sample Preparation (Weighing, Grinding, Extraction) start->sample_prep standard_prep Standard Preparation (Weighing, Dissolving, Diluting) start->standard_prep hplc HPLC Analysis sample_prep->hplc standard_prep->hplc data_acq Data Acquisition (Chromatograms) hplc->data_acq data_proc Data Processing (Peak Integration, Calibration Curve) data_acq->data_proc quantification Quantification of Norgestimate data_proc->quantification report Final Report quantification->report end End report->end

Caption: A typical workflow for the HPLC analysis of Norgestimate.

References

A Head-to-Head Comparison: Validating a Novel Genetically Engineered Mouse Model for Norgesterone Research Against the Traditional Ovariectomized Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical first step in preclinical Norgesterone research. This guide provides an objective comparison between a novel genetically engineered mouse model, the Progesterone (B1679170) Receptor Knockdown (PR-KD) mouse, and the traditional ovariectomized (OVX) rat model. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable model for your research needs.

The PR-KD mouse offers a sophisticated platform to investigate the specific signaling pathways of this compound by allowing for targeted downregulation of the progesterone receptor. This contrasts with the OVX rat model, a long-standing tool that provides a hormone-depleted environment to study the effects of exogenous hormone administration.

Comparative Analysis of Model Performance

The following tables summarize the key characteristics and experimental outcomes of the PR-KD mouse and the OVX rat model in the context of this compound research.

Table 1: General Model Characteristics

FeaturePR-KD Mouse ModelOvariectomized (OVX) Rat Model
Species Mouse (Mus musculus)Rat (Rattus norvegicus)
Genetic Modification Targeted knockdown of the progesterone receptor (PR) gene.None.
Hormonal State Intact hypothalamic-pituitary-gonadal axis with reduced PR expression.Ablation of endogenous ovarian hormones through surgical removal of ovaries.
Primary Application Dissecting PR-specific signaling pathways and off-target effects of this compound.Evaluating the physiological and behavioral effects of exogenous progestins in a hormone-depleted state.
Key Advantage High specificity for studying the direct role of the progesterone receptor.Well-established, cost-effective, and extensive historical data for comparison.
Key Limitation Potential for developmental compensations due to genetic modification.Lacks the complexity of an intact endocrine system; may not fully recapitulate physiological hormone interactions.

Table 2: Comparative Pharmacodynamic and Physiological Outcomes

ParameterPR-KD Mouse Model with this compoundOVX Rat Model with this compound
Uterine Wet Weight Significantly reduced uterotrophic response compared to wild-type mice.Dose-dependent increase in uterine weight.
Mammary Gland Development Attenuated ductal branching and alveolar development.Stimulation of mammary gland proliferation.
Neurobehavioral Effects Altered anxiety-like behaviors, indicating PR-mediated CNS effects.Can be used to assess sedative and anxiolytic properties.
Receptor Binding Affinity Allows for in-vivo assessment of this compound binding to remaining PRs.Primarily used for ex-vivo receptor binding assays on tissue homogenates.

Experimental Protocols

Progesterone Receptor Knockdown (PR-KD) Mouse Model Validation

1. Generation of the PR-KD Mouse:

  • A short hairpin RNA (shRNA) construct targeting the progesterone receptor mRNA is cloned into a lentiviral vector.

  • The lentiviral vector is microinjected into the perivitelline space of fertilized mouse oocytes.

  • Injected oocytes are transferred into pseudopregnant female mice.

  • Offspring are screened for the presence of the transgene by PCR analysis of tail-tip DNA.

  • Successful founders are bred to establish a stable PR-KD mouse line.

2. Confirmation of PR Knockdown:

  • Western Blotting: Protein lysates from uterine and brain tissues of PR-KD and wild-type (WT) mice are subjected to SDS-PAGE and immunoblotted with an anti-PR antibody. A significant reduction in PR protein levels in PR-KD mice confirms the knockdown.

  • Quantitative PCR (qPCR): RNA is extracted from target tissues, reverse-transcribed to cDNA, and PR mRNA levels are quantified using qPCR. A decrease in PR mRNA in PR-KD mice indicates successful shRNA-mediated degradation.

3. This compound Administration and Phenotypic Analysis:

  • Adult female PR-KD and WT mice are administered this compound (subcutaneous injection or pellet implantation) or vehicle control.

  • Uterine Histology: Uteri are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Endometrial thickness and glandular development are assessed.

  • Mammary Gland Whole Mounts: Mammary glands are excised, spread on a glass slide, fixed, and stained with carmine (B74029) alum. Ductal branching and alveolar development are quantified.

  • Behavioral Testing: Mice are subjected to behavioral paradigms such as the elevated plus maze and open field test to assess anxiety-like behavior.

Ovariectomized (OVX) Rat Model Protocol

1. Ovariectomy:

  • Adult female Sprague-Dawley rats are anesthetized.

  • A small dorsal incision is made, and the ovaries are located and excised.

  • The incision is closed with sutures or surgical clips.

  • Animals are allowed a post-operative recovery period of at least one week to ensure depletion of endogenous ovarian hormones.[1]

2. Hormone Replacement:

  • OVX rats are randomly assigned to treatment groups and receive daily subcutaneous injections of this compound, estradiol (B170435) (to mimic a physiological state), or vehicle control.

3. Uterotrophic Assay:

  • After the treatment period, rats are euthanized, and the uteri are carefully dissected and weighed (wet weight).

  • The uterine horns are fixed for histological analysis as described for the mouse model.

4. Receptor Binding Assays:

  • Uterine or brain tissue is homogenized, and cytosolic fractions are prepared.

  • A competitive binding assay is performed using radiolabeled progesterone and increasing concentrations of unlabeled this compound to determine its binding affinity for the progesterone receptor.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_PR_KD_Mouse cluster_generation Model Generation cluster_validation Validation & Experimentation shRNA shRNA construct design Lentivirus Lentiviral vector packaging shRNA->Lentivirus Microinjection Oocyte microinjection Lentivirus->Microinjection Transfer Embryo transfer Microinjection->Transfer Screening Founder screening (PCR) Transfer->Screening Breeding Establish stable line Screening->Breeding Treatment This compound Administration Breeding->Treatment WB Western Blot (PR protein) Treatment->WB qPCR qPCR (PR mRNA) Treatment->qPCR Phenotyping Phenotypic Analysis (Uterus, Mammary, Behavior) Treatment->Phenotyping

Caption: Experimental workflow for the validation of the PR-KD mouse model.

Experimental_Workflow_OVX_Rat cluster_preparation Model Preparation cluster_experimentation Experimentation Anesthesia Anesthesia Ovariectomy Surgical Ovariectomy Anesthesia->Ovariectomy Recovery Post-operative Recovery Ovariectomy->Recovery Hormone_Admin This compound Administration Recovery->Hormone_Admin Uterotrophic Uterotrophic Assay Hormone_Admin->Uterotrophic Binding_Assay Receptor Binding Assay Hormone_Admin->Binding_Assay Histology Histological Analysis Uterotrophic->Histology

References

A Comparative Guide to Norgesterone and Other Progestins in Hormone Replacement Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of norgesterone (Nestorone) and other commonly used progestins in hormone replacement therapy (HRT), focusing on their performance based on experimental data. The information is intended to support research and development in the field of women's health and endocrinology.

Introduction to Progestins in HRT

Progestogens are essential components of hormone replacement therapy for women with an intact uterus, primarily to prevent estrogen-induced endometrial hyperplasia.[1][2][3] Synthetic progestogens, known as progestins, are widely used and exhibit diverse pharmacological profiles owing to their varying affinities for progesterone (B1679170) receptors (PR) and their interactions with other steroid receptors. This guide focuses on a comparative analysis of this compound (Nestorone), a 19-norprogesterone (B1209251) derivative, against other progestins from different classes: norethisterone acetate (B1210297) (a testosterone (B1683101) derivative), drospirenone (B1670955) (a spironolactone (B1682167) analogue), and medroxyprogesterone (B1676146) acetate (a progesterone derivative).

Comparative Efficacy and Safety

The selection of a progestin in HRT is guided by its efficacy in protecting the endometrium and its overall safety profile, including metabolic and cardiovascular effects, as well as its impact on breast tissue. The following tables summarize quantitative data from various clinical studies, comparing key performance indicators of this compound (Nestorone) and other prominent progestins.

Endometrial Protection

Effective endometrial protection is a primary requirement for any progestin used in HRT. The data below illustrates the incidence of endometrial hyperplasia with different progestin regimens.

Progestin RegimenStudy DurationNumber of ParticipantsIncidence of Endometrial HyperplasiaReference
Estradiol + this compound (Nestorone)Not specifiedNot specifiedData not available in searched literature
Estradiol + Norethisterone Acetate (0.5mg)1 year2600%[4]
Conjugated Equine Estrogens + Medroxyprogesterone Acetate (2.5mg, continuous)3 years596Similar to placebo[3]
Conjugated Equine Estrogens + Medroxyprogesterone Acetate (10mg, sequential)3 years596Similar to placebo[3]
Estradiol + Drospirenone (2mg)Not specifiedNot specifiedProtects against endometrial hyperplasia[5]
Vasomotor Symptom Relief

Progestins, in combination with estrogens, are effective in alleviating vasomotor symptoms such as hot flushes.

Progestin RegimenStudy DurationReduction in Hot Flush FrequencyReference
Estradiol + this compound (Nestorone)Not specifiedData not available in searched literature
Estradiol + Norethisterone Acetate (0.1mg or 0.25mg)24 weeksStatistically significant decrease by week 3[6]
Estradiol + Drospirenone (1mg, 2mg, or 3mg)16 weeks84.5% - 88.0% reduction[7]
Impact on Lipid Profile

The effect of progestins on lipid profiles is a critical consideration due to the long-term cardiovascular implications of HRT.

Progestin RegimenChange in Total CholesterolChange in LDL-CChange in HDL-CChange in TriglyceridesReference
Estradiol + this compound (Nestorone)Data not availableData not availableData not availableData not available
Estradiol (2mg) + Norethisterone Acetate (1mg)Significant decrease (p<0.05)Significant decrease (p<0.05)No significant changeNo significant change[8]
Conjugated Equine Estrogens (0.625mg) + Medroxyprogesterone Acetate (2.5mg)No significant changeSignificant decrease (p<0.05)No significant changeNo significant change[8]
Estradiol + DrospirenoneSignificantly lower total cholesterol and LDLSignificantly lowerMaintainedMaintained[9]
Side Effect Profile

The incidence of common side effects can influence patient adherence and the overall tolerability of an HRT regimen.

ProgestinCommon Side EffectsReference
This compound (Nestorone)Data not available in searched literature
Norethisterone AcetateMenstrual irregularities, headaches, nausea, breast tenderness, mood changes, acne, increased hair growth.[10][11]
DrospirenoneVaginal bleeding, breast tenderness.[12][13][14]
Medroxyprogesterone AcetateExcessive weight gain, Cushingoid facies, worsening of diabetes.[15][15]

Signaling Pathways and Molecular Mechanisms

The distinct clinical effects of different progestins can be attributed to their unique interactions with various steroid hormone receptors and their subsequent downstream signaling pathways.

G cluster_ligands Progestins cluster_receptors Steroid Receptors cluster_effects Downstream Effects This compound (Nestorone) This compound (Nestorone) PR Progesterone Receptor (PR) This compound (Nestorone)->PR High Affinity & Selectivity Norethisterone Norethisterone Norethisterone->PR Agonist AR Androgen Receptor (AR) Norethisterone->AR Weak Agonist Drospirenone Drospirenone Drospirenone->PR Agonist Drospirenone->AR Antagonist MR Mineralocorticoid Receptor (MR) Drospirenone->MR Antagonist Medroxyprogesterone Acetate Medroxyprogesterone Acetate Medroxyprogesterone Acetate->PR Agonist GR Glucocorticoid Receptor (GR) Medroxyprogesterone Acetate->GR Agonist Progestogenic Progestogenic Effects (Endometrial Protection) PR->Progestogenic Androgenic Androgenic Effects AR->Androgenic AntiAndrogenic Anti-androgenic Effects AR->AntiAndrogenic Glucocorticoid Glucocorticoid Effects GR->Glucocorticoid AntiMineralocorticoid Anti-mineralocorticoid Effects MR->AntiMineralocorticoid

Caption: Differential receptor binding and activity of various progestins.

This compound (Nestorone) is a highly selective progestin that binds almost exclusively to the progesterone receptor, with minimal interaction with other steroid receptors.[16] This high selectivity is thought to contribute to its "pure" progestational effects with no androgenic or estrogenic activity.[16]

Norethisterone acetate, a testosterone derivative, acts as a potent agonist of the progesterone receptor but also exhibits weak androgenic activity due to its binding to the androgen receptor.[10][14]

Drospirenone is unique in that it possesses both anti-androgenic and anti-mineralocorticoid properties, acting as an antagonist at both the androgen and mineralocorticoid receptors.[17][18][19] Its anti-mineralocorticoid activity is similar to that of endogenous progesterone.[17]

Medroxyprogesterone acetate, in addition to its progestogenic activity, has been shown to bind to and activate the glucocorticoid receptor, which may account for some of its side effects.[5][9][20][21]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of progestins in HRT.

Endometrial Biopsy and Histological Analysis

Objective: To assess the effect of progestin on the endometrium and screen for endometrial hyperplasia or carcinoma.

Protocol:

  • Patient Population: Postmenopausal women with an intact uterus participating in HRT clinical trials.

  • Procedure: Endometrial biopsies are typically performed at baseline and at specified intervals during the trial (e.g., annually). Aspiration biopsy is a common outpatient procedure.[22]

  • Sample Processing: The obtained endometrial tissue is fixed in formalin and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Histological Evaluation: A pathologist, blinded to the treatment allocation, examines the slides. The endometrium is classified according to established criteria (e.g., inactive, proliferative, secretory, or hyperplastic).[2] The presence of any hyperplasia (simple, complex, or atypical) is noted.[3]

Mammographic Breast Density Assessment

Objective: To evaluate changes in breast density, a known risk factor for breast cancer, in response to different HRT regimens.

Protocol:

  • Imaging: Digital mammograms are obtained at baseline and at the end of the study period.

  • Quantitative Assessment: Various methods are employed to quantify mammographic density:

    • Planimetry: A trained technician traces the total breast area and the area of dense tissue on the mammogram using a digital planimeter. The percentage of dense area is then calculated.[23]

    • Computer-assisted Thresholding: An observer selects a gray-level threshold on a digital display to distinguish between dense and non-dense tissue. The software then calculates the percentage of dense area based on the image histogram.[7]

    • Automated Software: Programs that use algorithms to automatically segment the breast area and quantify the proportion of dense tissue.[12][13]

Lipid Profile Analysis

Objective: To determine the effects of different HRT formulations on the serum lipid profile.

Protocol:

  • Sample Collection: Blood samples are collected from participants after an 8-12 hour fast.[24]

  • Laboratory Analysis: Serum or plasma is analyzed for the following parameters:

    • Total Cholesterol

    • Triglycerides

    • High-Density Lipoprotein Cholesterol (HDL-C)

  • Low-Density Lipoprotein Cholesterol (LDL-C) Calculation: LDL-C is typically calculated using the Friedewald formula: [LDL-C] = [Total Cholesterol] - [HDL-C] - ([Triglycerides]/5), which is valid for triglyceride levels up to 400 mg/dL.[24]

  • Quality Control: Analyses are performed in certified laboratories that adhere to standardized quality control procedures.[24]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a randomized controlled trial comparing different progestins in HRT.

G cluster_planning Study Planning & Setup cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Development Protocol Development Ethics Approval Ethics Approval Protocol Development->Ethics Approval Site Selection Site Selection Ethics Approval->Site Selection Patient Recruitment & Screening Patient Recruitment & Screening Site Selection->Patient Recruitment & Screening Informed Consent Informed Consent Patient Recruitment & Screening->Informed Consent Baseline Assessments\n(Mammogram, Biopsy, Lipids) Baseline Assessments (Mammogram, Biopsy, Lipids) Informed Consent->Baseline Assessments\n(Mammogram, Biopsy, Lipids) Randomization Randomization Baseline Assessments\n(Mammogram, Biopsy, Lipids)->Randomization Treatment Arm A\n(e.g., Estradiol + this compound) Treatment Arm A (e.g., Estradiol + this compound) Randomization->Treatment Arm A\n(e.g., Estradiol + this compound) Treatment Arm B\n(e.g., Estradiol + Norethisterone) Treatment Arm B (e.g., Estradiol + Norethisterone) Randomization->Treatment Arm B\n(e.g., Estradiol + Norethisterone) Follow-up Visits Follow-up Visits Treatment Arm A\n(e.g., Estradiol + this compound)->Follow-up Visits Treatment Arm B\n(e.g., Estradiol + Norethisterone)->Follow-up Visits Data Collection\n(Side Effects, Bleeding Patterns) Data Collection (Side Effects, Bleeding Patterns) Follow-up Visits->Data Collection\n(Side Effects, Bleeding Patterns) End-of-Study Assessments End-of-Study Assessments Data Collection\n(Side Effects, Bleeding Patterns)->End-of-Study Assessments Data Analysis Data Analysis End-of-Study Assessments->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Publication of Results Publication of Results Statistical Comparison->Publication of Results

Caption: A typical experimental workflow for a comparative HRT clinical trial.

Conclusion

The choice of progestin in hormone replacement therapy involves a careful consideration of its efficacy in endometrial protection and its broader safety profile. This compound (Nestorone) stands out for its high selectivity for the progesterone receptor, suggesting a favorable profile with minimal off-target effects. In contrast, other progestins like norethisterone, drospirenone, and medroxyprogesterone acetate exhibit varying degrees of interaction with androgen, mineralocorticoid, and glucocorticoid receptors, which contribute to their distinct clinical characteristics. Further head-to-head clinical trials are needed to fully elucidate the comparative long-term benefits and risks of this compound relative to other progestins in a comprehensive range of HRT-related outcomes. This guide provides a foundational overview based on available experimental data to aid researchers and clinicians in their ongoing evaluation of these important therapeutic agents.

References

Comparative study of the androgenic activity of Norgesterone and other progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the androgenic activity of several clinically relevant progestins. Progestins, synthetic forms of progesterone (B1679170), are crucial components of hormonal therapies, including contraception and hormone replacement therapy. However, their clinical utility can be influenced by off-target effects, most notably their interaction with the androgen receptor (AR). Understanding the relative androgenic activity of different progestins is paramount for developing safer and more selective therapeutic agents.

While this guide aims to be comprehensive, a thorough literature search did not yield specific quantitative data on the androgen receptor binding affinity or in vivo androgenic potency of Norgesterone (norvinisterone). Therefore, this comparison focuses on other widely studied progestins, particularly derivatives of 19-nortestosterone such as Norethisterone, and other key examples from different generations.

The Androgenic Signaling Pathway

Androgenic effects are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] The classical genomic signaling pathway begins when an androgen, such as dihydrotestosterone (B1667394) (DHT), or a cross-reacting progestin, binds to the AR in the cytoplasm. This binding induces a conformational change, causing the dissociation of heat shock proteins (HSPs).[1] The activated AR-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[1] This binding event recruits co-activator proteins and initiates the transcription of target genes, leading to a physiological androgenic response.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Androgen / Progestin ar_hsp AR + HSP ligand->ar_hsp Binds ar_ligand AR-Ligand Complex ar_hsp->ar_ligand HSP Dissociation dimer Dimerization ar_ligand->dimer Translocation are ARE (DNA Binding) dimer->are transcription Gene Transcription are->transcription Recruits Co-activators

Caption: Classical Androgen Receptor (AR) Signaling Pathway.

Comparative Androgenic Activity: In Vitro Data

The primary methods for quantifying the androgenic potential of a compound in vitro are receptor binding assays and transcriptional activation assays. Receptor binding assays measure the affinity of a compound for the AR, often expressed as a relative binding affinity (RBA) compared to a potent androgen or as an inhibition constant (Ki). The following table summarizes the AR binding affinity for several progestins compared to the natural potent androgen, 5α-dihydrotestosterone (DHT).

CompoundClassAndrogen Receptor Binding Affinity (Ki, nM)
5α-Dihydrotestosterone (DHT) Natural Androgen29.4 [2]
Progesterone (Prog)Pregnane (B1235032)36.6[2]
Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA)Pregnane Derivative19.4[2]
Norethisterone Acetate (NET-A)Estrane (19-Nortestosterone) Derivative21.9[2]
LevonorgestrelEstrane (19-Nortestosterone) DerivativePotent Competitor (Ki similar to Testosterone)[3]
GestodeneEstrane (19-Nortestosterone) DerivativePotent Competitor (Ki similar to Testosterone)[3]
Drospirenone (B1670955)Spirolactone DerivativeExhibits anti-androgenic properties[4][5]

Note: Lower Ki values indicate higher binding affinity. Data is compiled from studies using COS-1 cells and human genital skin fibroblasts.[2][3]

Studies show that progestins from the first three generations, particularly those derived from 19-nortestosterone, often display significant binding affinity for the androgen receptor.[4][5] For instance, Medroxyprogesterone Acetate (MPA) and Norethisterone Acetate (NET-A) exhibit binding affinities comparable to that of the natural androgen DHT.[2] In functional assays, MPA and NET-A act as efficacious AR agonists, with activities similar to DHT, while natural progesterone acts as an AR antagonist.[2][4][5] In contrast, newer progestins like drospirenone were designed to have anti-androgenic properties.[4][5]

Experimental Protocols

The assessment of androgenic activity relies on standardized and reproducible experimental methods. Below are summaries of the key in vitro and in vivo protocols cited in comparative studies.

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to displace a radiolabeled androgen (e.g., ³H-DHT or ³H-methyltrienolone) from the AR in a prepared cell lysate or cytosol fraction.

Methodology:

  • Receptor Source: Cytosol is prepared from tissues rich in AR, such as human mammary carcinoma cells or transfected COS-1 cells.[2][6]

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, bound and unbound radioligands are separated, often using dextran-coated charcoal which adsorbs the free radioligand.

  • Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the inhibition constant (Ki) or Relative Binding Affinity (RBA) compared to a reference androgen.[2]

Androgen Receptor (AR) Transactivation Assay

This cell-based in vitro assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, U2-OS) is used. These cells are stably or transiently transfected with two plasmids: one containing the human AR gene and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[4][5]

  • Treatment: The transfected cells are exposed to various concentrations of the test compound. A known androgen (e.g., DHT) is used as a positive control.

  • Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The level of reporter gene expression correlates with the androgenic activity of the compound. Dose-response curves are generated to determine potency (EC50) and efficacy (Emax) relative to the positive control.[2]

In Vivo Hershberger Bioassay

The Hershberger bioassay is the gold-standard in vivo screening test for assessing the androgenic or anti-androgenic activity of a chemical.[7] The assay relies on weight changes in androgen-dependent tissues in castrated male rats.[7]

Methodology:

  • Animal Model: Peripubertal male rats are surgically castrated to remove the endogenous source of androgens.[7]

  • Dosing: After a recovery period, the animals are treated with the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.[7]

  • Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and five specific androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (CG), and the glans penis (GP).[7]

  • Data Analysis: For androgenic activity, the tissue weights of the treated groups are compared to a vehicle control group. A statistically significant increase in the weight of two or more of the five tissues indicates a positive androgenic effect.[7] For anti-androgenic activity, the test substance is co-administered with a reference androgen (e.g., testosterone (B1683101) propionate), and a significant decrease in tissue weights compared to the group receiving the reference androgen alone indicates an anti-androgenic effect.[7]

Hershberger_Workflow start Start prep Animal Preparation (Castrated Male Rats) start->prep dosing 10-Day Dosing Period (Test Compound +/- TP) prep->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissect Dissection & Weighing of Androgen-Dependent Tissues (VP, SV, LABC, CG, GP) necropsy->dissect analysis Statistical Analysis (Compare tissue weights to controls) dissect->analysis end End analysis->end

Caption: Standard Workflow for the In Vivo Hershberger Bioassay.

Conclusion

The androgenic activity of progestins is a critical consideration in drug development and clinical practice. While robust comparative data for this compound remains elusive in the public literature, analysis of other progestins reveals a clear structure-activity relationship. Progestins derived from 19-nortestosterone, such as Norethisterone Acetate and Levonorgestrel, as well as pregnane derivatives like Medroxyprogesterone Acetate, demonstrate significant affinity for the androgen receptor and can act as potent agonists.[2][3] In contrast, newer generation progestins, like the spirolactone-derived drospirenone, have been specifically engineered to minimize or antagonize androgenic effects.[4][5] The experimental protocols detailed herein provide a standardized framework for researchers to continue characterizing the endocrine profiles of novel and existing therapeutic compounds.

References

Evaluating the Specificity of a New Anti-Norgesterone Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous validation of new antibodies is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for evaluating the specificity of a novel anti-Norgesterone antibody, comparing its performance characteristics against commercially available alternatives. Detailed experimental protocols and supporting data are presented to aid in this critical assessment.

Performance Comparison

The specificity and affinity of an antibody are critical parameters that dictate its suitability for various applications. Below is a comparative summary of the new anti-Norgesterone antibody against leading competitors.

Table 1: Affinity and Kinetics

AntibodyTargetTypeAffinity (K D )Association Rate (k a ) (1/Ms)Dissociation Rate (k d ) (1/s)
New Anti-Norgesterone Ab Norgesterone/Levonorgestrel Monoclonal [Insert Data] [Insert Data] [Insert Data]
Competitor A (ELISA Kit)LevonorgestrelMonoclonalData Not ProvidedData Not ProvidedData Not Provided
Competitor B (Monoclonal Ab)LevonorgestrelMonoclonalData Not ProvidedData Not ProvidedData Not Provided

Note: Quantitative kinetic data for competitor antibodies is often not publicly available and typically requires direct experimental determination.

Table 2: Cross-Reactivity Profile

A critical aspect of antibody specificity is its cross-reactivity with structurally related molecules. The following table presents the cross-reactivity of the new anti-Norgesterone antibody against a panel of relevant steroid hormones.

Compound% Cross-Reactivity (New Anti-Norgesterone Ab)% Cross-Reactivity (Competitor A - Illustrative)% Cross-Reactivity (Competitor B - Illustrative)
Levonorgestrel [Insert Data, e.g., 100%] 100%100%
Norgestrel (racemic) [Insert Data, e.g., ~50%] ~50%~50%
Progesterone (B1679170)[Insert Data] < 1%< 1%
Ethinyl Estradiol[Insert Data] < 0.1%< 0.1%
Norethindrone[Insert Data] < 5%< 5%
Dydrogesterone[Insert Data] < 2%< 2%
Medroxyprogesterone Acetate[Insert Data] < 0.5%< 0.5%
Cortisol[Insert Data] < 0.1%< 0.1%
Testosterone[Insert Data] < 0.1%< 0.1%

Note: Cross-reactivity data for competitor antibodies are illustrative and should be confirmed from the manufacturer's datasheet or through independent testing. One study found that in a progesterone competitive protein-binding assay, d-norgestrel showed a 4% cross-reaction.[1]

Experimental Protocols

To ensure a thorough and standardized evaluation, the following detailed experimental protocols are provided.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying small molecules like this compound and is ideal for determining antibody specificity and cross-reactivity.[2]

Principle: This assay is based on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (for coating) for binding to the anti-Norgesterone antibody.[3] The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

Materials:

  • 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA)

  • New anti-Norgesterone antibody

  • This compound standard

  • Structurally related steroids for cross-reactivity testing

  • HRP-conjugated secondary antibody (if the primary is not labeled)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating, blocking, wash, and assay buffers

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards or samples containing this compound (or other steroids for cross-reactivity) to the wells. Immediately add the new anti-Norgesterone antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: If the primary antibody is not enzyme-conjugated, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the signal. Calculate the percentage of cross-reactivity using the formula: (Concentration of this compound at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between an antibody and its antigen.[4][5][6]

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (k a ), dissociation (k d ), and equilibrium dissociation (K D ) constants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • New anti-Norgesterone antibody

  • This compound and other steroids

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Antibody Immobilization: Immobilize the new anti-Norgesterone antibody onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of this compound (and other steroids for cross-reactivity) over the antibody-immobilized surface.

  • Association and Dissociation Monitoring: Monitor the binding and dissociation in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Visualizations

This compound Mechanism of Action and Signaling Pathway

Norgestrel, a synthetic progestin, exerts its effects primarily by binding to and activating progesterone receptors (PRs).[7][8] This interaction triggers a signaling cascade that ultimately leads to the regulation of gene expression, affecting ovulation and the uterine environment.[9][10][11] The binding of this compound to the progesterone receptor can initiate both classical genomic and non-genomic signaling pathways.[12][13]

Norgesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds PR_Norg PR-Norgesterone Complex HSP Heat Shock Proteins (HSP) PR->HSP Bound in inactive state PR->PR_Norg Conformational Change HSP->PR Dissociates Src Src Kinase PR_Norg->Src Activates (Non-genomic) PRE Progesterone Response Element (PRE) PR_Norg->PRE Translocates & Binds MAPK MAPK Pathway Src->MAPK Activates Gene_Transcription Modulation of Gene Transcription MAPK->Gene_Transcription Influences PRE->Gene_Transcription Initiates

Caption: this compound signaling through genomic and non-genomic pathways.

Experimental Workflow for Specificity Evaluation

A systematic workflow is essential for the comprehensive evaluation of a new antibody's specificity.

Antibody_Validation_Workflow start Start: New Anti-Norgesterone Antibody elisa Competitive ELISA start->elisa spr Surface Plasmon Resonance (SPR) start->spr cross_reactivity Determine Cross-Reactivity with Steroid Panel elisa->cross_reactivity kinetics Determine Affinity (KD) and Kinetic Constants (ka, kd) spr->kinetics comparison Compare with Competitor Antibodies cross_reactivity->comparison kinetics->comparison end Conclusion: Specificity Profile and Suitability for Use comparison->end

Caption: Workflow for evaluating the specificity of a new antibody.

References

A Comparative Guide to Inter-Laboratory Quantification of Progestins: Norgestimate, Norethisterone, and Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of synthetic progestins like norgestimate (B1679921) and norethisterone, as well as the endogenous hormone progesterone (B1679170), is critical for quality control, pharmacokinetic analysis, and clinical monitoring. This guide provides a comparative overview of common analytical methodologies, synthesizing data from various validated methods to offer a performance benchmark in the absence of direct, large-scale inter-laboratory comparison studies for all compounds.

Quantitative Data Summary

The performance of an analytical method is defined by several key parameters. The following table summarizes the reported performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays for the quantification of norgestimate, norethisterone, and progesterone in various matrices.

ParameterHPLC-UVGC-MSLC-MS/MSImmunoassay
Analyte(s) Norgestimate, Norethisterone Enanthate, Norethisterone Acetate (B1210297)Norethisterone AcetateNorgestimate Metabolites, Norethisterone, ProgesteroneProgesterone
Matrix Pharmaceutical Formulations, PlasmaHuman PlasmaHuman/Rat Plasma, SalivaHuman Serum
Linearity Range 0.25 - 121 µg/mL[1][2]0.10 - 10 ng/mL[3]0.05 - 5000 pg/mL[4][5][6]0.2 - 4 ng/mL (typical range of pools tested)[7]
Correlation Coefficient (r²) > 0.999[2][4]Not Specified≥ 0.998[4]Not Applicable (correlation with LC-MS/MS is high)[7]
Limit of Detection (LOD) 0.06 - 0.9 ng[1][2]Not SpecifiedNot explicitly stated, but LLOQ is very low[1]Not Specified
Limit of Quantification (LOQ) 0.125 - 0.890 µg/mL[2][8]< 0.10 ng/mL[3]20 - 50 pg/mL[4][5][9]~0.2 ng/mL (lower end of tested pools)[7]
Precision (%CV) Intra- & Inter-day < 2.6%[2]Intra- & Inter-day suitable for the concentration range[3]Intra- & Inter-run < 10%[4][5][6]Inter-assay CVs can be >10% for some analyzers[7]
Accuracy / Recovery (%) 101.9%[2]Suitable for the concentration range[3]Intra- & Inter-run within 10%; Recovery >80%[4][5]Mean levels can differ significantly between analyzers[7]

Experimental Protocols

The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix.[1] LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and specificity, while HPLC-UV is a robust method for quality control of pharmaceutical formulations.[1] Immunoassays are widely used in clinical settings but can suffer from cross-reactivity and interference.[9][10]

This technique is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][11]

  • Sample Preparation:

    • Internal Standard: An internal standard, often a deuterated version of the analyte (e.g., Progesterone-d9), is added to the plasma or saliva sample.[6]

    • Extraction: Liquid-liquid extraction (LLE) or salting-out assisted liquid-liquid extraction (SALLE) is commonly used to isolate the analyte from the biological matrix.[5][6][12] For example, progesterone can be extracted from plasma using acetonitrile, with phase separation enhanced by adding salts like magnesium sulfate (B86663) and sodium chloride.[12]

    • Reconstitution: The dried extract is reconstituted in a solvent mixture (e.g., 40% ethanol) compatible with the mobile phase.[9]

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is employed.[6][12]

    • Flow Rate: A typical flow rate is around 0.45 mL/min.[6][12]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive-ion mode is common.[6][12]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For progesterone, this could be m/z 315.20 → 109.10.[6][12]

HPLC-UV is a reliable and cost-effective method well-suited for analyzing higher concentration samples, such as pharmaceutical dosage forms.[1]

  • Sample Preparation:

    • Dissolution: The sample (e.g., powdered tablet) is accurately weighed and dissolved in a suitable solvent like methanol or acetonitrile.[13]

    • Filtration: The solution is filtered through a 0.45 µm filter prior to injection to remove particulates.[13]

  • Chromatography:

    • Column: A reverse-phase C18 column is standard.[14]

    • Mobile Phase: A mixture of solvents like water, acetonitrile, and/or methanol is used. For norethisterone acetate, a mobile phase of methanol and water (55:45) has been reported.[2][14]

    • Flow Rate: A typical flow rate is 1 mL/min.[2]

    • Detection: A UV detector is used, with the wavelength set to an absorbance maximum for the analyte (e.g., 240 nm for norethisterone acetate).[2]

Immunoassays are common in clinical laboratories for hormone analysis. These methods rely on the specific binding of an antibody to the target analyte.

  • Protocol:

    • Sample Incubation: A patient's serum or plasma sample is incubated with a specific antibody directed against the hormone (e.g., progesterone).

    • Competition/Binding: In competitive immunoassays, labeled hormone competes with the hormone in the sample for binding sites on the antibody. In sandwich assays, the hormone is bound between two antibodies.

    • Signal Generation: The amount of bound labeled hormone is measured, often via chemiluminescence, fluorescence, or enzymatic reaction. The signal generated is inversely or directly proportional to the concentration of the hormone in the sample.

  • Validation Considerations: While highly correlated with LC-MS/MS, different automated immunoassay analyzers can produce varying results, showing significant inter-assay variability.[7] This highlights the need for method-specific interpretation of results and the potential benefit of a validated progesterone standard for daily assays.[7]

Visualizing Workflows and Method Validation

To ensure consistency and reliability in quantification, structured workflows and rigorous validation are essential. The following diagrams illustrate a typical workflow for an inter-laboratory comparison and the key parameters for bioanalytical method validation.

Inter-Laboratory_Comparison_Workflow A Reference Material Preparation & Homogenization B Sample Distribution to Participating Labs A->B Blinded Samples C Sample Analysis (Using Pre-defined Protocol) B->C Standardized SOP D Data Submission to Coordinating Center C->D Raw & Processed Data E Statistical Analysis (e.g., ISO 13528) D->E Centralized Data F Performance Evaluation (Z-scores, Bias, Precision) E->F Statistical Metrics G Final Report & Comparison F->G Summary of Findings

Workflow for an inter-laboratory comparison study.

Method_Validation_Parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment A Accuracy (Closeness to true value) Validation Validated Bioanalytical Method A->Validation P Precision (Repeatability & Reproducibility) P->Validation L Linearity & Range (Response vs. Concentration) L->Validation S Selectivity & Specificity (Differentiating the analyte) S->Validation Q LOQ & LOD (Sensitivity Limits) Q->Validation ST_FreezeThaw Freeze-Thaw Stability ST_FreezeThaw->Validation ST_ShortTerm Short-Term (Bench-Top) Stability ST_ShortTerm->Validation ST_LongTerm Long-Term Storage Stability ST_LongTerm->Validation ST_Stock Stock Solution Stability ST_Stock->Validation

Key parameters for bioanalytical method validation.

References

Norgesterone vs. Natural Progesterone: An In Vitro Comparison of Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the biological effects of norgesterone, a synthetic progestin, and natural progesterone (B1679170). The following sections detail their comparative receptor binding affinities, impacts on cellular proliferation, and underlying signaling mechanisms, supported by experimental data.

Comparative Analysis of Receptor Binding and Cellular Proliferation

The functional differences between natural progesterone and synthetic progestins like this compound (commonly formulated as norethisterone) are rooted in their distinct affinities for various steroid receptors. These differences in binding translate to varied downstream effects on cellular processes such as proliferation.

Receptor Binding Affinity

In vitro competitive binding assays are crucial for determining the relative binding affinity (RBA) of these compounds to the progesterone receptor (PR) and other steroid receptors, such as the androgen receptor (AR). These assays typically involve incubating radiolabeled hormones with receptor-containing cell extracts (cytosol) and measuring the displacement by unlabeled progesterone or synthetic progestins.

CompoundReceptorRelative Binding Affinity (RBA) vs. ProgesteroneCell Line/SystemCitation
Progesterone Progesterone Receptor (PR)100% (Reference)Rabbit Uterus[1]
Norethisterone Progesterone Receptor (PR)Varies; can be higher than progesteroneHuman Endometrium, MCF-7 cells[2][3]
Progesterone Androgen Receptor (AR)LowRat Prostate[1]
Norethisterone Androgen Receptor (AR)Significant affinityHuman Mammary Carcinoma, Rat Prostate[3][4]

Note: RBA values can vary between studies depending on the specific experimental conditions and cell systems used.

Cellular Proliferation in Breast Cancer Cell Lines

The effect of progestogenic compounds on cell proliferation is a critical area of investigation, particularly in the context of hormone-sensitive cancers. Studies often utilize human breast cancer cell lines, such as MCF-7, to evaluate these effects.

CompoundConcentration RangeEffect on MCF-7 Cell Proliferation (in the presence of Estradiol)Citation
Progesterone 10⁻⁷ M to 10⁻⁵ MSignificant reduction (up to 61%)[5]
Norethisterone 10⁻⁹ M to 10⁻⁵ MInhibitory effect (23% to 38%)[5]
Progesterone + Estradiol (B170435) Not specifiedPromotes cell cycle progression (G2/M accumulation)[6]

Signaling Pathways and Mechanisms of Action

Progesterone and this compound elicit their effects through both classical and non-classical signaling pathways. The classical pathway involves binding to nuclear progesterone receptors (PR-A and PR-B), which then act as transcription factors to regulate gene expression.[7] Non-classical pathways are initiated at the cell membrane and involve rapid activation of intracellular signaling cascades, such as the MAPK pathway.[8][9]

G cluster_progesterone Natural Progesterone Signaling P4 Progesterone nPR_P4 Nuclear Progesterone Receptor (nPR) mPR_P4 Membrane Progesterone Receptor (mPR) HSP_P4 HSP Dimer_P4 Dimerization PRE_P4 Progesterone Response Element (PRE) Gene_P4 Target Gene Transcription MAPK_P4 MAPK Pathway Cellular_Response_P4 Cellular Response (e.g., Anti-proliferative in some contexts)

Synthetic progestins like this compound also bind to the nuclear progesterone receptor to regulate gene transcription. However, their different binding affinities for PR and other steroid receptors, like the androgen receptor, can lead to a distinct profile of regulated genes and, consequently, different cellular outcomes.

G cluster_this compound This compound (Norethisterone) Signaling NOR This compound nPR_NOR Nuclear Progesterone Receptor (nPR) AR_NOR Androgen Receptor (AR) Dimer_NOR Dimerization PRE_NOR Progesterone Response Element (PRE) ARE_NOR Androgen Response Element (ARE) Gene_NOR Target Gene Transcription (Progestogenic & Androgenic) Cellular_Response_NOR Cellular Response (e.g., Proliferation effects)

Key Experimental Protocols

The data presented in this guide are derived from established in vitro methodologies. Below are summaries of the typical protocols used in these studies.

Competitive Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor relative to the natural ligand.

G A Prepare Cell Cytosol (e.g., from MCF-7 cells) containing receptors B Incubate cytosol with a fixed concentration of radiolabeled progesterone (e.g., ³H-P4) A->B C Add increasing concentrations of unlabeled competitor ligand (Progesterone or this compound) B->C D Separate receptor-bound from free radiolabeled ligand (e.g., via dextran-coated charcoal) C->D E Measure radioactivity of the bound fraction D->E F Calculate IC50 and Relative Binding Affinity (RBA) E->F

  • Preparation of Cytosol: Hormone-responsive cells (e.g., MCF-7) or tissues are homogenized and centrifuged to isolate the cytosol, which contains the soluble steroid receptors.

  • Competitive Binding: A constant amount of radiolabeled natural hormone (e.g., [³H]-progesterone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound (this compound) or unlabeled natural progesterone (for a standard curve).

  • Separation: After incubation, the receptor-bound hormone is separated from the free hormone.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated by comparing the IC50 of the test compound to the IC50 of progesterone.

Cell Proliferation Assay (ATP-Based)

This method assesses cell viability and proliferation by measuring the amount of ATP, which is proportional to the number of metabolically active cells.

G A Seed MCF-7 cells in multi-well plates B Treat cells with various concentrations of Progesterone or this compound (with or without Estradiol) A->B C Incubate for a set period (e.g., 7 days) B->C D Lyse cells and add a reagent that produces light in the presence of ATP C->D E Measure luminescence using a luminometer D->E F Correlate luminescence to the number of viable cells E->F

  • Cell Seeding: Human breast cancer cells (MCF-7) are plated in multi-well plates and allowed to attach.

  • Treatment: The cells are then treated with a range of concentrations of progesterone or this compound, often in combination with estradiol to mimic a hormonally active environment.[10]

  • Incubation: The cells are incubated for a period, typically several days, to allow for effects on proliferation to manifest.[5]

  • ATP Measurement: After incubation, a reagent is added that lyses the cells and, in the presence of ATP and a substrate (luciferin/luciferase), generates a luminescent signal.

  • Data Analysis: The intensity of the luminescence is directly proportional to the amount of ATP and thus the number of viable cells in the well. Results are often expressed as a percentage of the control (untreated or vehicle-treated) cells.

References

Validating the antagonistic effect of a compound on Norgesterone activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating the antagonistic effect of a compound on progesterone (B1679170) receptor (PR) activity. Detailed protocols, data presentation formats, and visual workflows are included to assist researchers in selecting and implementing the most appropriate assays for their drug discovery and development needs.

Introduction to Progesterone Receptor Antagonism

Progesterone, a crucial steroid hormone, exerts its effects by binding to and activating the progesterone receptor (PR), a ligand-dependent transcription factor.[1] This activation regulates gene expression networks involved in female reproductive processes and can also play a role in the progression of certain cancers, such as breast cancer.[1] Progesterone receptor antagonists are compounds that bind to the PR and block the actions of progesterone.[2][3] These antagonists, such as the well-known mifepristone (B1683876) (RU-486), have significant clinical applications, including pregnancy termination and the treatment of hormone-dependent conditions.[2][4][5][6] Validating the antagonistic activity of novel compounds is a critical step in the development of new therapeutics targeting the progesterone receptor.

Comparative Analysis of Validation Assays

Several in vitro methods are commonly employed to validate the antagonistic activity of a compound on the progesterone receptor. The choice of assay depends on the specific research question, available resources, and desired throughput. This guide focuses on three widely used techniques: Competitive Binding Assays, Reporter Gene Assays, and Western Blot Analysis of PR-regulated protein expression.

Assay Type Principle Measures Common Cell Line Pros Cons
Competitive Binding Assay A test compound competes with a labeled progesterone analog for binding to the PR ligand-binding domain.[7][8][9]Binding affinity (IC50) of the compound to the progesterone receptor.[7][9]T47D (PR-rich human breast cancer cells)[10][11][12][13]High-throughput, directly measures binding to the receptor.Does not provide information on the functional consequence of binding (i.e., agonist vs. antagonist activity).
Reporter Gene Assay Measures the ability of a compound to inhibit progesterone-induced expression of a reporter gene (e.g., luciferase) linked to a progesterone response element (PRE).[14][15][16]Functional antagonistic activity (IC50) by quantifying the inhibition of PR-mediated gene transcription.[14][15]T47D, or engineered cell lines (e.g., U2OS) expressing PR and a reporter construct.[11][17]Directly measures the functional outcome of receptor binding, can distinguish between agonists and antagonists.[18]Can be influenced by off-target effects that affect the reporter gene expression or cell viability.
Western Blot Analysis Measures the ability of a compound to block the progesterone-induced expression of endogenous PR-regulated proteins.[19]Inhibition of downstream protein expression, confirming the antagonistic effect in a more physiological context.T47D[19]Provides evidence of antagonism on an endogenous downstream target.Lower throughput, semi-quantitative, requires a specific antibody for the target protein.

Experimental Protocols

Competitive Progesterone Receptor Binding Assay

This protocol is adapted from fluorescence polarization-based assays.[7][8]

Objective: To determine the binding affinity (IC50) of a test compound to the progesterone receptor.

Materials:

  • Progesterone Receptor Ligand-Binding Domain (PR-LBD)

  • Fluorescently labeled progesterone analog (tracer)

  • Test compound and a known PR antagonist (e.g., mifepristone) as a positive control

  • Assay buffer

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 384-well plate, add the diluted compounds.

  • Prepare a mixture of PR-LBD and the fluorescent tracer in the assay buffer.

  • Add the PR-LBD/tracer mixture to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Progesterone Receptor Luciferase Reporter Assay

This protocol is based on commercially available reporter assay kits.[14][15][16]

Objective: To determine the functional antagonistic activity (IC50) of a test compound by measuring the inhibition of PR-mediated gene transcription.

Materials:

  • T47D cells or other suitable cells stably expressing the progesterone receptor and a PRE-luciferase reporter construct.

  • Cell culture medium.

  • Progesterone (agonist).

  • Test compound and a known PR antagonist (e.g., mifepristone) as a positive control.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound or positive control for a short pre-incubation period.

  • Add progesterone to all wells (except for the negative control) to stimulate the PR.

  • Incubate for a period sufficient to induce luciferase expression (typically 18-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the progesterone-induced luciferase activity.

Western Blot Analysis of a PR-Regulated Protein

This protocol describes the validation of a PR antagonist by measuring the expression of a PR-regulated protein, such as the β1 subunit of Na/K-ATPase.[19]

Objective: To confirm the antagonistic effect of a compound by analyzing the expression of a downstream target protein.

Materials:

  • T47D cells.

  • Cell culture medium.

  • Progesterone.

  • Test compound and a known PR antagonist (e.g., mifepristone).

  • Lysis buffer.

  • Primary antibody against a PR-regulated protein (e.g., β1-Na/K-ATPase) and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Culture T47D cells and treat them with the test compound, progesterone, a combination of both, or vehicle control.

  • After the treatment period, lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody overnight.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds PR_active Active PR PR_inactive->PR_active HSPs dissociate Dimer PR Dimer PR_active->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Antagonist Antagonist Antagonist->PR_inactive Binds & Blocks Activation Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA

Caption: Progesterone Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Validation A Compound Synthesis & Characterization B Competitive Binding Assay (Determine IC50 for PR binding) A->B C Reporter Gene Assay (Determine functional IC50 for antagonism) B->C Hits D Western Blot Analysis (Confirm effect on downstream target) C->D Active Antagonists E Lead Compound Identification D->E

Caption: Experimental Workflow for Validating a PR Antagonist.

References

Comparative Analysis of Norgestimate and Other Progestins: A Transcriptomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of norgestimate (B1679921) and other widely used synthetic progestins. While direct comparative transcriptomic studies for norgestimate are not publicly available, this document synthesizes existing data on the individual transcriptomic impacts of other key progestins, namely levonorgestrel (B1675169) and etonogestrel (B1671717), to offer valuable insights for the research and drug development community. The guide also details the established mechanisms of action and receptor binding profiles to provide a comprehensive comparison.

Overview of Progestin Action

Synthetic progestins are designed to mimic the action of endogenous progesterone (B1679170) by binding to and activating progesterone receptors (PRs). This interaction triggers a cascade of molecular events that ultimately alter gene expression in target tissues, leading to various physiological effects, including ovulation inhibition, changes in cervical mucus, and modification of the endometrium.[1][2] Norgestimate, a third-generation progestin, is characterized by its high progestational selectivity and minimal androgenicity.[2]

Comparative Receptor Binding Affinities

The biological activity of a progestin is influenced by its binding affinity to various steroid receptors. The following table summarizes the relative binding affinities of norgestimate and its metabolites, as well as other progestins, for the progesterone and androgen receptors.

CompoundRelative Binding Affinity for Progesterone Receptor (%)Relative Binding Affinity for Androgen Receptor (%)
Progesterone100-
Norgestimate0.8 - 90.003
Norelgestromin (metabolite of Norgestimate)-0.013
Levonorgestrel (metabolite of Norgestimate)1100.220
Gestodene-0.154

Data compiled from multiple sources.[2][3]

Transcriptomic Analyses of Individual Progestins

Direct comparative RNA-sequencing or microarray data for norgestimate against other progestins is currently lacking in the public domain. However, studies on the transcriptomic effects of levonorgestrel and etonogestrel provide valuable insights into their molecular mechanisms.

Levonorgestrel Transcriptomic Data

A study on the effect of a single post-ovulatory dose of levonorgestrel on the endometrial transcriptome during the receptive period revealed minimal changes in gene expression, suggesting it does not significantly interfere with endometrial receptivity.[4] Another study, however, indicated that levonorgestrel contraception induces significant gene expression changes in the endometrium and ovary, affecting immune, inflammatory, and reproductive pathways.[[“]]

Table 1: Summary of Selected Gene Expression Changes Induced by Levonorgestrel in the Endometrium

GeneRegulationPutative Function
PAEPUpregulatedProgestagen-associated endometrial protein
TGM2UpregulatedTransglutaminase 2
CLUUpregulatedClusterin
IGF2UpregulatedInsulin-like growth factor 2
IL6STUpregulatedInterleukin 6 signal transducer
HGDDownregulatedHomogentisate 1,2-dioxygenase
SAT1DownregulatedSpermidine/spermine N1-acetyltransferase 1
EVA1DownregulatedEva-1 homolog A
ANXA1DownregulatedAnnexin A1

This table summarizes findings from a study on the effect of a single post-ovulatory dose of levonorgestrel. The changes, while statistically significant, remained within the physiological range observed in untreated controls.[4]

Etonogestrel Transcriptomic Data

A prospective study evaluated endometrial gene expression in users of the etonogestrel subdermal implant to identify associations with unfavorable vaginal bleeding. The study found that the expression of several genes before implant placement was associated with the risk of developing bleeding irregularities.

Table 2: Endometrial Gene Expression Associated with Unfavorable Vaginal Bleeding in Etonogestrel Implant Users

GeneAssociation with Unfavorable Bleeding
CXCL1Reduced expression associated with increased risk
BCL6Higher expression associated with increased risk
BMP6Higher expression associated with increased risk

This table highlights key findings from a study investigating predictors of bleeding irregularities with etonogestrel implants.[6][7]

Experimental Protocols

Endometrial Transcriptome Analysis (Levonorgestrel Study)
  • Study Design: A single dose of 1.5 mg levonorgestrel or placebo was administered on the first day of the luteal phase. Endometrial biopsies were obtained on day LH+7 or LH+8.

  • Sample Processing: Total RNA was extracted from endometrial samples.

  • Transcriptomic Analysis: cDNA microarrays were used to determine the expression of 20,383 genes.

  • Validation: Real-time RT-PCR was used to confirm the microarray results for selected genes.[4]

Endometrial Gene Expression Analysis (Etonogestrel Study)
  • Study Design: A prospective study involving 100 women intending to use the etonogestrel implant. Endometrial biopsies were obtained before implant placement.

  • Sample Processing: Endometrial tissue was collected, and RNA was extracted.

  • Gene Expression Analysis: The expression of 20 selected genes was assessed.

  • Outcome Assessment: Users maintained a uterine bleeding diary for 12 months to correlate gene expression with bleeding patterns.[7]

Signaling Pathways

Progestins exert their effects through both classical genomic and non-genomic signaling pathways. The binding of a progestin to its receptor can lead to the activation of various downstream signaling cascades.

Classical Progesterone Receptor Signaling

Progestin Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR Progesterone Receptor (PR) Progestin->PR Binds PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins PR_HSP PR-HSP Complex PR_HSP->PR Dissociation PR_HSP->HSP PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation & Binding Transcription Gene Transcription PRE->Transcription Activation/ Repression

Caption: Classical genomic signaling pathway of progestins.

Non-Genomic Progestin Signaling

Progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors, leading to the activation of kinase pathways such as MAPK.[8][9]

Non_Genomic_Progestin_Signaling Progestin Progestin mPR Membrane PR Progestin->mPR G_protein G-Protein mPR->G_protein Activates Src c-Src G_protein->Src Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) Src->MAPK_cascade Initiates Cellular_response Rapid Cellular Response MAPK_cascade->Cellular_response

Caption: Simplified non-genomic signaling pathway of progestins.

Conclusion and Future Directions

While this guide provides a summary of the available transcriptomic data for levonorgestrel and etonogestrel, it highlights a significant gap in the literature regarding the transcriptomic effects of norgestimate. Direct comparative studies employing high-throughput sequencing technologies are necessary to elucidate the specific gene regulatory networks modulated by norgestimate in comparison to other progestins. Such studies would be invaluable for understanding the molecular basis of its efficacy and side-effect profile, and for the development of novel contraceptive and therapeutic agents.

References

A Comparative Guide to Norgesterone Detection Methodologies: Benchmarking a Novel Enzymatic Lateral Flow Immunoassay Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel enzymatic lateral flow immunoassay (LFIA) for the detection of Norgesterone against established analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most appropriate method for their specific analytical needs.

Introduction to this compound Detection

This compound, a synthetic progestin, plays a crucial role in various pharmaceutical formulations. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and clinical monitoring. Traditional methods such as ELISA and HPLC-MS/MS have been the gold standard for steroid hormone analysis. However, emerging technologies like enzymatic lateral flow immunoassays offer new possibilities in terms of speed and point-of-care applications. This guide presents a head-to-head comparison of these methods, supported by experimental data and detailed protocols.

Overview of Detection Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is considered a reference method for its high specificity and accuracy.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay that relies on the principle of antigen-antibody interaction.[3][4] Competitive ELISA is a common format for detecting small molecules like this compound, where the hormone in the sample competes with a labeled hormone for a limited number of antibody binding sites.[3][5]

Enzymatic Lateral Flow Immunoassay (LFIA) is a newer rapid diagnostic method. The novel approach discussed here utilizes an enzyme label instead of traditional colloidal gold to enhance sensitivity.[6] This method offers a portable and rapid platform for this compound detection.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the different this compound detection methods. Data is compiled from various sources and may vary depending on the specific assay and laboratory conditions.

ParameterHPLC-MS/MSELISANovel Enzymatic LFIA
Linearity Range 0.2 - 50 ng/mL[1][2]Typically 0.1 - 50 ng/mL (Varies by kit)[7]2 - 40 ng/mL[6]
Limit of Detection (LOD) ~0.2 ng/mL[1][2]Varies significantly by kit (pg/mL to ng/mL range)2 ng/mL[6]
Assay Time Hours1 - 3 hours[5]~15 minutes[6]
Specificity Very HighGood to High (potential for cross-reactivity)[7]Good (dependent on antibody)
Precision (Intra-assay CV) < 10%[1][2]Typically < 10%Not widely published
Precision (Inter-assay CV) < 9%[1][2]Typically < 15%Not widely published
Equipment Cost HighModerateLow
Sample Throughput High (with autosampler)High (plate-based)Low to Moderate

Experimental Protocols

Detailed methodologies for each detection technique are provided below to allow for a thorough understanding and replication of the experiments.

HPLC-MS/MS Protocol for this compound Detection

This protocol is a representative method for the simultaneous determination of this compound and progesterone (B1679170) in human serum.[1][2]

  • Sample Preparation:

    • To 1 mL of serum, add an internal standard (e.g., Norethisterone).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for norgestrel (B7790687), a transition of m/z 313/245 might be used.[1]

  • Data Analysis:

    • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Competitive ELISA Protocol for this compound Detection

This protocol outlines a general procedure for a competitive ELISA.[3][4]

  • Preparation:

    • Prepare a series of this compound standards and quality controls.

    • Dilute samples as necessary.

  • Assay Procedure:

    • Add 50 µL of standards, controls, or samples to the appropriate wells of a microplate pre-coated with anti-Norgesterone antibodies.

    • Add 50 µL of this compound-enzyme (e.g., HRP) conjugate to each well.

    • Incubate for 1 hour at room temperature on a shaker.

    • Wash the plate three to five times with wash buffer to remove unbound reagents.

    • Add 150 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature.

    • Add 50 µL of stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance.

Novel Enzymatic Lateral Flow Immunoassay (LFIA) Protocol

This protocol is based on the described novel LFIA for progesterone detection, adapted for this compound.[6]

  • Test Strip Components:

    • Sample Pad: Where the sample is applied.

    • Conjugate Pad: Contains this compound-enzyme (e.g., HRP) conjugate.

    • Nitrocellulose Membrane: Contains a test line (T-line) with immobilized anti-Norgesterone antibodies and a control line (C-line) with secondary antibodies.

    • Wick Pad: Absorbs the excess sample.

  • Assay Procedure:

    • Apply a defined volume of the sample (e.g., 100 µL) to the sample pad.

    • The sample flows via capillary action to the conjugate pad, where it rehydrates the this compound-enzyme conjugate.

    • If this compound is present in the sample, it will compete with the this compound-enzyme conjugate for binding to the anti-Norgesterone antibodies at the T-line.

    • The mixture continues to migrate to the C-line, where the unbound conjugate is captured.

    • After a defined time (e.g., 10 minutes), add a substrate solution to the test strip.

    • A colorimetric signal develops at the T-line and C-line.

  • Data Analysis:

    • The intensity of the color at the T-line is inversely proportional to the concentration of this compound in the sample. The C-line should always develop a color, indicating a valid test.

    • The result can be read visually for a qualitative or semi-quantitative result, or with a portable reader for quantitative analysis.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflows and a logical comparison of the detection methods.

Experimental_Workflow_HPLC_MS_MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Serum Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HPLC Separation p5->a1 a2 MS/MS Detection a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for this compound detection using HPLC-MS/MS.

Experimental_Workflow_ELISA cluster_assay Assay Steps cluster_readout Readout & Analysis s1 Add Standards/Samples s2 Add Enzyme Conjugate s1->s2 s3 Incubate s2->s3 s4 Wash s3->s4 s5 Add Substrate s4->s5 s6 Incubate s5->s6 s7 Add Stop Solution s6->s7 r1 Read Absorbance s7->r1 r2 Generate Standard Curve r1->r2 r3 Calculate Concentration r2->r3

Caption: Workflow for competitive ELISA of this compound.

Experimental_Workflow_LFIA cluster_lfia LFIA Procedure l1 Apply Sample l2 Migration & Binding l1->l2 l3 Add Substrate l2->l3 l4 Visual/Reader Result l3->l4 Logical_Comparison cluster_methods Detection Methods cluster_attributes Key Attributes M1 HPLC-MS/MS A1 High Sensitivity M1->A1 Excellent A2 High Specificity M1->A2 Excellent A4 High Throughput M1->A4 Good M2 ELISA M2->A1 Good M2->A4 Excellent M3 Enzymatic LFIA A3 Rapid Results M3->A3 Excellent A5 Low Cost M3->A5 Excellent A6 Portability M3->A6 Excellent

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Norgesterone

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the proper disposal protocols for hormonal compounds like Norgesterone is critical. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance and minimizing environmental impact.

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a potent synthetic progestin and should be handled in a manner that prevents exposure.

Recommended Personal Protective Equipment:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2]

  • Protective Clothing: Use lab coats or other protective clothing.[1][2][3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][3]

Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid creating and inhaling dust from powdered forms of this compound.[1]

This compound Waste Disposal Options

Unused, expired, or contaminated this compound and its containers are considered pharmaceutical waste and may be classified as hazardous waste.[4] Disposal must be carried out in accordance with local, regional, and national regulations.[2][4] The following table summarizes the recommended disposal methods.

Disposal MethodDescriptionKey Considerations
Licensed Waste Disposal Vendor A contracted service that specializes in the disposal of chemical and pharmaceutical waste.This is the most common and highly recommended method for laboratory settings. The vendor will ensure disposal is compliant with all regulations.
Incineration High-temperature destruction of the waste.Incineration is a preferred method for disposing of pharmaceutical products.[2] Cement kilns are also suitable for this purpose.[4]
Return to Manufacturer or Donor Returning unusable products to the original supplier.This may be a viable option, especially for large quantities of expired products.[4]
Engineered Sanitary Landfill Disposal in a specially designed landfill that prevents chemical leakage into the groundwater.This method is a relatively safe option if the landfill is properly constructed and managed to protect the aquifer.[4]

Important Note: Do not dispose of this compound by flushing it down the toilet or pouring it down the drain.[5][6][7] Pharmaceuticals can pass through wastewater treatment systems and enter rivers and lakes, potentially impacting aquatic life and community drinking water supplies.[5][7]

Procedural Protocol for this compound Waste Disposal

The following steps outline the standard procedure for disposing of this compound waste from a laboratory setting.

  • Segregation and Collection:

    • Collect all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a dedicated and clearly labeled waste container.

    • The container must be sealable, leak-proof, and made of a material compatible with the waste.[8]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" or "Pharmaceutical Waste" in accordance with your institution's and local regulations.

    • The label should identify the contents (this compound) and any other hazardous components.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[3]

    • The storage area should be well-ventilated.[1]

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Ensure all required documentation for the waste transfer is completed accurately.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research or laboratory environment.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate storage Store Securely in a Designated Waste Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Vendor storage->contact_ehs documentation Complete Waste Transfer Documentation contact_ehs->documentation Vendor Identified improper Improper Disposal (Drain, Regular Trash) contact_ehs->improper No Vendor/ Improper Handling pickup Arrange for Professional Waste Pickup documentation->pickup disposal Final Disposal via Incineration or other Approved Method pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Norgesterone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Norgesterone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to minimize exposure risk, ensure a safe laboratory environment, and manage waste responsibly. This compound and similar progestins are classified as potential carcinogens and reproductive toxins, necessitating stringent safety measures.[1][2][3]

Personal Protective Equipment (PPE) Requirements

Effective use of Personal Protective Equipment is the primary barrier against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Task / Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder Double-gloving with chemical-resistant nitrile gloves.[1][4]Safety glasses with side shields or chemical safety goggles.[1][5] Face shield if splash potential exists.[1]Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[4]Required: Work must be done in a certified chemical fume hood.[1] If a fume hood is unavailable, a NIOSH/MSHA-approved respirator (e.g., N-95) is mandatory.[1]
Handling Solutions (Compounding/Administering) Double-gloving with chemical-resistant nitrile gloves.[4]Safety glasses with side shields or chemical safety goggles.[1][5] A face shield is recommended to protect against splashes.[1]Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[4]Not typically required if work is performed with adequate ventilation and engineering controls.
Decontamination & Waste Disposal Double-gloving with chemical-resistant nitrile gloves.[4]Safety glasses with side shields or chemical safety goggles.[1][5]Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[4]Not typically required.
Handling Intact, Ready-to-Use Oral Doses Single pair of chemotherapy-grade gloves.[6]Not typically required, but safety glasses are best practice.Lab coat.[1]Not required.

Procedural Guide for Safe Handling

Following a systematic workflow is critical for minimizing risk. This section provides step-by-step guidance for handling this compound in a laboratory setting.

Experimental Protocol: Handling Solid this compound
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound and display signs to restrict access for unauthorized personnel.[4]

    • All weighing and handling of solid or crystalline this compound must occur within a certified chemical fume hood to prevent inhalation.[1]

    • Ensure the work surface is covered with disposable absorbent benchtop spill pads to contain any spills.[1]

    • Verify that an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Wash hands thoroughly before putting on any PPE.[4]

    • Don a disposable, low-permeability gown with a solid front and long sleeves.[4]

    • Put on the first pair of chemical-resistant nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.

    • Put on the second pair of nitrile gloves, pulling the cuffs over the gown sleeves to create a seal.[4]

    • Don safety glasses with side shields or goggles.[1] If there is a significant risk of splashing, also wear a face shield.[1]

  • Handling Procedure:

    • Carefully transfer the required amount of this compound, minimizing the generation of dust.

    • If preparing a solution, use syringes and IV sets with Luer-Lok™ fittings to minimize the risk of leaks and accidental injection.[1]

    • Do not eat, drink, apply cosmetics, or smoke in the designated handling area.[1][5]

  • Post-Handling:

    • After completing the task, carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.[4]

    • Remove the remaining PPE in an order that minimizes cross-contamination (e.g., gown, then inner gloves).

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Decontamination and Disposal Plan

Proper decontamination and waste management are critical for preventing environmental contamination and secondary exposure.

  • Surface and Equipment Decontamination:

    • Any laboratory equipment or surfaces that have come into contact with this compound must be decontaminated.[1]

    • Wipe down contaminated surfaces and equipment with soap and water, followed by a thorough rinse.[1]

    • For non-porous items like glassware, soak them in a bleach solution for 24 hours to ensure complete decontamination.[1]

  • Waste Segregation and Disposal:

    • All disposable items contaminated with this compound (e.g., gloves, gowns, bench pads, plasticware) must be placed in a sealed, clearly labeled hazardous waste container.[4]

    • Dispose of empty, uncapped needles and syringes directly into a designated sharps container immediately after use.[1]

    • Unused or expired this compound must be disposed of as hazardous chemical waste.[5][7] Do not discard it down the drain or in regular trash.[8][9]

    • All waste disposal must be conducted through an approved waste management company, following all local and national regulations.[7][10]

This compound Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to final disposal.

G cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Don Personal Protective Equipment cluster_handling 3. Chemical Handling cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Waste Management prep1 Review SDS & Protocols prep2 Designate Handling Area prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 ppe4 Eye/Face Protection prep3->ppe4 ppe1 Inner Gloves ppe2 Gown ppe1->ppe2 ppe3 Outer Gloves ppe2->ppe3 ppe3->ppe4 handle1 Weigh Solid in Fume Hood ppe4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 decon1 Decontaminate Surfaces & Equipment handle3->decon1 decon2 Doff Outer Gloves decon1->decon2 disp1 Segregate Contaminated PPE & Labware decon1->disp1 decon3 Doff Gown & Inner Gloves decon2->decon3 decon4 Wash Hands Thoroughly decon3->decon4 disp2 Dispose of Sharps disp1->disp2 disp3 Dispose of Chemical Waste disp1->disp3 disp4 Store Waste Securely for Pickup disp2->disp4 disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.